3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one
Description
Properties
IUPAC Name |
3-pyridin-3-yl-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSFIDOWUWMEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152600 | |
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-99-8 | |
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the preparation of the key intermediate, (Z)-N'-hydroxypyridine-3-carboximidamide (nicotinamidoxime), from 3-cyanopyridine (nicotinonitrile). This intermediate subsequently undergoes cyclization with a suitable C1 synthon, such as ethyl chloroformate or diethyl carbonate, to yield the target 1,2,4-oxadiazol-5(4H)-one ring system. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in laboratory-scale production.
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in drug discovery, often serving as a bioisostere for amide and ester functionalities to improve pharmacokinetic and metabolic properties. The pyridinyl-substituted derivatives, in particular, are of significant interest due to the pyridine ring's ability to engage in hydrogen bonding and other key interactions with biological targets. The synthesis of this compound follows a well-established route for 1,2,4-oxadiazol-5-one synthesis, which involves the cyclization of an N-hydroxy-carboximidamide (amidoxime) with a carbonyl-containing reagent.
Synthetic Pathway Overview
The synthesis of this compound is accomplished in two primary stages:
-
Synthesis of (Z)-N'-hydroxypyridine-3-carboximidamide (Nicotinamidoxime): This key intermediate is prepared from the readily available starting material, 3-cyanopyridine, through its reaction with hydroxylamine.
-
Cyclization to form this compound: The nicotinamidoxime is then reacted with a C1 electrophile, such as ethyl chloroformate, in the presence of a base to facilitate the cyclization and formation of the desired 1,2,4-oxadiazol-5(4H)-one ring.
An In-depth Technical Guide on the Chemical Properties of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. Due to the limited availability of specific experimental data for this particular compound, this guide consolidates information from publicly available databases, general knowledge of 1,2,4-oxadiazole chemistry, and data from closely related analogues. The guide covers physicochemical properties, a proposed synthetic route with a detailed experimental protocol, expected reactivity, and potential biological activities, with a focus on signaling pathways commonly associated with this class of compounds. All quantitative data is presented in structured tables, and a representative experimental workflow for synthesis is provided.
Introduction
The 1,2,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities. Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The inclusion of a pyridine ring, as in this compound, introduces a key pharmacophoric element known to interact with various biological targets. This guide aims to provide a detailed technical resource on the chemical properties of this compound to support further research and drug development efforts.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been primarily derived from computational models available in public databases. These properties are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem |
| Molecular Weight | 163.13 g/mol | PubChem |
| CAS Number | 1198-99-8 | ChemicalBook[1] |
| Appearance | Predicted: Solid | General knowledge |
| XLogP3-AA | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 163.038176 g/mol | PubChem |
| Topological Polar Surface Area | 63.6 Ų | PubChem |
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Pyridine-3-carboxamidoxime
-
To a solution of 3-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride (2 equivalents).
-
Slowly add an aqueous solution of a base, such as sodium carbonate (2 equivalents), to the mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 85°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
Filter the resulting aqueous suspension to collect the crude product.
-
Wash the solid with cold water and dry under vacuum to yield pyridine-3-carboxamidoxime.
Step 2: Synthesis of this compound
-
Suspend pyridine-3-carboxamidoxime (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Cool the suspension in an ice bath and add a base, such as pyridine (1.1 equivalents).
-
Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Expected Spectroscopic Data
While experimental spectra for this compound are not available, the following are expected characteristic signals based on its structure and data from similar compounds:
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the four protons of the pyridine ring (in the aromatic region, δ 7.0-9.0 ppm). A broad singlet for the N-H proton of the oxadiazolone ring (likely >10 ppm). |
| ¹³C NMR | Signals for the five carbons of the pyridine ring and the two carbons of the 1,2,4-oxadiazol-5(4H)-one ring (typically with the C=O carbon appearing downfield >150 ppm). |
| IR (cm⁻¹) | Absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700-1750 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-O stretching. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (163.13 g/mol ). |
Chemical Reactivity and Tautomerism
The 1,2,4-oxadiazol-5(4H)-one ring system exhibits distinct reactivity patterns. The ring is generally stable but can undergo cleavage under certain reductive conditions. The nitrogen and oxygen atoms of the heterocyclic ring can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor.
A key chemical feature of this compound is its potential for tautomerism. It can exist in equilibrium with its aromatic hydroxy tautomer, 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-ol. The predominant tautomer will depend on the solvent and physical state.
References
The Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives: An In-depth Technical Guide
The 1,2,4-oxadiazole moiety, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its bioisosteric resemblance to amide and ester groups contributes to enhanced metabolic stability and favorable pharmacokinetic profiles, making it a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of 1,2,4-oxadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of quantitative data, experimental methodologies, and relevant biological pathways.
Anticancer Activity
Derivatives of 1,2,4-oxadiazole have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The in vitro anticancer activity of various 1,2,4-oxadiazole derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole-imidazothiadiazole derivatives | A375, MCF-7, ACHN | 0.11 - 1.47 | [1] |
| 1,2,4-Oxadiazole linked with benzimidazole | MCF-7, A549, A375 | 0.12 - 2.78 | [1] |
| 1,2,4-Oxadiazole-Ponatinib analogs | RET-driven cancer cells | 0.4418 | [1] |
| 2-[3-(Pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [2] |
| [2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [2] |
| 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | [2] |
| 4-[5-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | [2] |
| Terthiophene, Terpyridine, and Prodigiosin analogs | MCF-7 | 0.19 - 0.78 | [1] |
| Terthiophene, Terpyridine, and Prodigiosin analogs | HCT-116 | 1.17 - 5.13 | [1] |
| 1,3,4-Oxadiazole hybrids | HCT-116 | 14.8 - 17.3 | [3] |
| 1,3,4-Oxadiazole hybrids | MCF-7 | 25.9 - 98.28 | [3] |
| 2-Chloropyridine derivatives with 1,3,4-oxadiazole | SGC-7901 (Gastric) | 1.61 - 2.56 (µg/mL) | [4] |
| 1,3,4-Oxadiazole thioether derivatives | HepG2 | 0.7 | [4] |
| Quinoline conjugated 1,3,4-oxadiazole | HepG2 | 0.8 - 1.2 | [4] |
| 1,3,4-Oxadiazole-benzotriazole conjugate | MCF-7 | 5.68 (µg/mL) | [4] |
| 1,3,4-Oxadiazole-benzotriazole conjugate | HT29 | 10.21 (µg/mL) | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
1,2,4-Oxadiazole test compounds
-
Positive control (e.g., Doxorubicin, Cisplatin)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[5]
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity
1,2,4-Oxadiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their structural diversity allows for the fine-tuning of their antimicrobial spectrum and potency.
Quantitative Antimicrobial Data
The in vitro antimicrobial efficacy of selected 1,2,4-oxadiazole derivatives is presented below, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration that inhibits visible microbial growth.
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole derivatives (OZE-I, OZE-II) | Staphylococcus aureus | 4 - 16 | [6] |
| 1,3,4-Oxadiazole derivative (OZE-III) | Staphylococcus aureus | 8 - 32 | [6] |
| 1,3,4-Oxadiazole-based compounds | Staphylococcus aureus | 62 | [7] |
| 1,3,4 Oxadiazole compound 1771 | S. aureus & S. epidermidis | 4 - 16 | [8] |
| 1,3,4 Oxadiazole compound 13 | S. aureus & S. epidermidis | 0.5 - 1 | [8] |
| p-Aminobenzenesulfonyl oxadiazole | Methicillin-resistant S. aureus | 1 | [9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
1,2,4-Oxadiazole test compounds
-
Positive control antibiotic/antifungal
-
Sterile 96-well microplates
Procedure:
-
Inoculum Preparation: Culture the microbial strain in the appropriate broth to achieve a standardized cell density (e.g., 0.5 McFarland standard for bacteria).
-
Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-oxadiazole derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[10]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity
Several 1,2,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.
Quantitative Anti-inflammatory Data
The in vivo anti-inflammatory activity of 1,2,4-oxadiazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.
| Compound/Derivative Class | Animal Model | Edema Inhibition (%) | Reference |
| Flurbiprofen-based oxadiazole (Compound 10) | Mice | 88.33 | [11] |
| Flurbiprofen-based oxadiazole (Compound 3) | Mice | 66.66 | [11] |
| Flurbiprofen-based oxadiazole (Compound 5) | Mice | 55.55 | [11] |
| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f) | Rats | 79.83 | [12] |
| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6d) | Rats | 76.64 | [12] |
| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6a) | Rats | 74.52 | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for acute anti-inflammatory activity of test compounds.
Materials:
-
Rodents (rats or mice)
-
1% Carrageenan solution in sterile saline
-
1,2,4-Oxadiazole test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin, Ibuprofen)
-
Vehicle (e.g., 1% Carboxymethyl cellulose)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds, standard drug, or vehicle orally or intraperitoneally to different groups of animals.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.[13]
Neuroprotective Activity and Enzyme Inhibition
1,2,4-oxadiazole derivatives have also shown promise as neuroprotective agents and as inhibitors of various enzymes implicated in neurodegenerative diseases like Alzheimer's disease.
Quantitative Neuroprotective and Enzyme Inhibition Data
| Compound/Derivative Class | Target/Assay | IC50/EC50 (µM) | Reference |
| 1,2,4-Oxadiazole derivatives (1b, 2a-c, 3b, 4a-c, 5a-c) | Acetylcholinesterase (AChE) | 0.00098 - 0.07920 | [14][15] |
| 1,2,4-Oxadiazole derivatives | Butyrylcholinesterase (BuChE) | 16.64 - 70.82 | [14][15] |
| 1,2,4-Oxadiazole derivatives (3b, 4c) | Monoamine Oxidase-B (MAO-B) | 117.43 - 140.02 | [14][15] |
| 1,2,4-Oxadiazole derivatives (1a, 1b, 3a, 3c, 4b) | Monoamine Oxidase-A (MAO-A) | 47.25 - 129.7 | [14][15] |
| 1,3,4-Oxadiazole-benzimidazole hybrids | α-Glucosidase | 2.6 - 9.5 | [9] |
| Ferulic acid-1,3,4-oxadiazole hybrids | Acetylcholinesterase (AChE) | 0.068 | [9] |
| Ferulic acid-1,3,4-oxadiazole hybrids | Butyrylcholinesterase (BChE) | 0.163 | [9] |
| Ferulic acid-1,3,4-oxadiazole hybrids | Beta-secretase-1 (BACE-1) | 0.211 | [9] |
| 1,3,4-Oxadiazole-1,2,3-triazole hybrids | Thymidylate Synthase | 2.52 - 4.38 | [3] |
Nrf2 Signaling Pathway in Neuroprotection
One of the mechanisms underlying the neuroprotective effects of some 1,2,4-oxadiazole derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative damage.
Caption: Activation of the Nrf2 antioxidant pathway by 1,2,4-oxadiazole derivatives.
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide highlight the significant potential of 1,2,4-oxadiazole derivatives in oncology, infectious diseases, inflammatory disorders, and neuroprotection. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective drugs to address unmet medical needs.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auctoresonline.org [auctoresonline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the putative mechanism of action of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one, a heterocyclic compound belonging to the versatile 1,2,4-oxadiazole class. While direct and extensive research on this specific molecule is emerging, a comprehensive analysis of structurally analogous compounds provides a strong foundation for understanding its likely biological targets and cellular effects. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
Evidence from closely related analogs strongly suggests that the primary mechanism of action for this compound involves the inhibition of key intracellular signaling kinases, particularly p38 Mitogen-Activated Protein Kinase (MAPK) and RET (Rearranged during Transfection) receptor tyrosine kinase. The presence of the pyridinyl moiety is a critical determinant for these interactions, often forming crucial hydrogen bonds within the ATP-binding pockets of target kinases.
Core Putative Mechanisms of Action
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[2] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. Structurally similar compounds, specifically 2,3,4-triaryl-1,2,4-oxadiazol-5-ones, have been identified as potent inhibitors of p38α MAPK.[3][4] The inhibitory action is attributed to the compound's ability to compete with ATP for binding in the kinase domain, thereby preventing the phosphorylation of downstream substrates.
The pyridine unit at the C-3 position of the oxadiazolone ring is crucial for this activity, as it can establish a key hydrogen-bonding interaction within the hinge region of the p38α enzyme.[3] This interaction stabilizes the inhibitor-enzyme complex and blocks the kinase's catalytic function. Downstream effects of this inhibition include the reduced production of pro-inflammatory cytokines like TNF-α and IL-1β and modulation of cellular processes such as apoptosis and cell differentiation.[2][5]
The following diagram illustrates the canonical p38 MAPK signaling cascade. Environmental stressors or inflammatory cytokines activate a three-tiered kinase module, beginning with a MAPKKK (e.g., TAK1, ASK1), which phosphorylates and activates a MAPKK (MKK3/6). MKK3/6, in turn, dually phosphorylates threonine and tyrosine residues on p38 MAPK, leading to its activation and the subsequent phosphorylation of various downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK-2).[6][7][8][9]
Caption: The p38 MAPK signaling cascade and point of inhibition.
The following table summarizes the inhibitory activity of several 2,3,4-triaryl-1,2,4-oxadiazol-5-one analogs against the p38α kinase isoform.
| Compound ID | R2 Group (at C-3) | R3 Group (at N-4) | IC50 (µM)[3] |
| 3e | Pyridin-4-yl | 4-Fluorophenyl | 0.08 |
| 3f | Pyridin-4-yl | 4-Chlorophenyl | 0.15 |
| 3a | Phenyl | 4-Fluorophenyl | 5.1 |
| SB203580 | (Reference) | (Reference) | 0.3 |
Inhibition of RET Receptor Tyrosine Kinase
The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for cell proliferation, survival, and differentiation.[10] Aberrant, constitutive activation of RET through mutations or gene fusions is a known oncogenic driver in various cancers, including thyroid and non-small cell lung cancer.[11][12]
A series of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzamides, which are very close structural analogs of the title compound, have been identified as potent RET kinase inhibitors. These compounds demonstrated strong inhibition of RET kinase activity at both the molecular and cellular levels, effectively suppressing the proliferation of cancer cells driven by wild-type and mutated RET.[13] The mechanism involves blocking the ATP-binding site of the RET kinase domain, which prevents the trans-autophosphorylation required for pathway activation and subsequent downstream signaling through cascades such as RAS/MAPK and PI3K/AKT.[11][14]
The RET signaling pathway is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor-α (GFRα) co-receptor. This complex induces RET dimerization, leading to autophosphorylation of tyrosine residues in the intracellular kinase domain. These phosphotyrosine sites serve as docking points for adaptor proteins that propagate signals through multiple downstream pathways.[14][15][16][17]
Caption: The RET kinase signaling cascade and point of inhibition.
Experimental Protocols
To empirically determine the inhibitory activity of this compound against its putative kinase targets, a robust in vitro kinase inhibition assay is required. The following is a generalized protocol for a luminescence-based kinase assay, suitable for determining the half-maximal inhibitory concentration (IC50).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To quantify the potency of a test compound by measuring its ability to inhibit the activity of a specific protein kinase (e.g., p38α or RET). This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase (p38α or RET)
-
Kinase-specific substrate peptide (e.g., ATF2 for p38)
-
Test compound (this compound)
-
Reference inhibitor (e.g., SB203580 for p38)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Reaction Setup: In each well of the microplate, add the kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add 1 µL of the serially diluted test compound or reference inhibitor to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal (as a percentage of the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the IC50 value of a kinase inhibitor.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Conclusion
Based on robust evidence from close structural analogs, the mechanism of action of this compound is likely centered on the inhibition of critical protein kinases, with p38 MAPK and RET kinase as primary candidates. Its efficacy is predicted to stem from competitive inhibition at the ATP-binding site, a mechanism potentiated by the pyridinyl group. This mode of action positions the compound as a potential therapeutic agent in oncology and inflammatory diseases. Further direct experimental validation, following the protocols outlined herein, is essential to definitively characterize its inhibitory profile, confirm its molecular targets, and elucidate its full therapeutic potential.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. benchchem.com [benchchem.com]
- 11. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
3-(Pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: A Technical Review of a Promising Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action for the heterocyclic compound 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. While direct experimental data for this specific molecule is limited in publicly available literature, this document consolidates information from closely related analogs and established chemical principles to offer a thorough understanding of its potential for drug discovery and development.
Introduction
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to act as a bioisostere for ester and amide functionalities.[1] The incorporation of a pyridine ring, a common motif in numerous pharmaceuticals, introduces a nitrogen atom that can participate in hydrogen bonding and alter the compound's polarity and basicity. The specific substitution pattern of a pyridin-3-yl group at the 3-position of the 1,2,4-oxadiazol-5(4H)-one core presents a unique chemical entity with potential for diverse biological activities. This guide will explore the synthetic accessibility of this molecule, infer its potential biological targets based on structurally similar compounds, and provide detailed hypothetical experimental protocols for its evaluation.
Synthesis and Characterization
Proposed Synthetic Pathway:
The synthesis would likely commence with the readily available nicotinonitrile, which is converted to nicotinamidoxime. The nicotinamidoxime would then undergo a cyclization reaction with a carbonylating agent, such as N,N'-carbonyldiimidazole (CDI), to yield the target compound.
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of Nicotinamidoxime:
-
To a solution of nicotinonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure nicotinamidoxime.
-
-
Step 2: Synthesis of this compound:
-
To a solution of nicotinamidoxime (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Characterization:
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the pyridinyl and oxadiazolone protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and C=N bonds.
-
Elemental Analysis: To determine the elemental composition of the final product.
Potential Biological Activities and Mechanism of Action
While no direct biological data for this compound has been reported, a closely related analog, a 3-meta-pyridine-1,2,4-oxadiazole derivative of glycyrrhetinic acid, has been identified as a potent inhibitor of P-glycoprotein (P-gp).[2] P-gp is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells by effluxing a wide range of chemotherapeutic agents.[2]
Based on this structural analogy, it is hypothesized that this compound may also function as a P-gp inhibitor. The pyridin-3-yl moiety and the oxadiazolone core could potentially interact with key amino acid residues within the transmembrane domain of P-gp, thereby blocking its efflux function.
Proposed Mechanism of Action: P-glycoprotein Inhibition
Figure 2: Proposed mechanism of P-gp inhibition by this compound.
Quantitative Data
As there is no published experimental data for this compound, a table of quantitative data cannot be provided at this time. Should this compound be synthesized and tested, the following table structure is recommended for summarizing key biological parameters.
Table 1: Hypothetical Quantitative Biological Data for this compound
| Assay Type | Cell Line / Target | Parameter | Value | Reference |
| P-gp Inhibition | KB-8-5 | IC₅₀ | TBD | TBD |
| Cytotoxicity | A549 | IC₅₀ | TBD | TBD |
| Cytotoxicity | MCF-7 | IC₅₀ | TBD | TBD |
| MDR Reversal | Doxorubicin-resistant MCF-7 | Fold Reversal | TBD | TBD |
TBD: To Be Determined
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activity of this compound as a P-gp inhibitor, the following detailed experimental protocols are proposed.
5.1. P-gp Substrate Accumulation Assay (Rhodamine 123 Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.
-
Cell Line: P-gp-overexpressing cell line (e.g., KB-8-5) and its parental non-overexpressing cell line (e.g., KB-3-1).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 90 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation/emission ~485/528 nm).
-
Calculate the increase in fluorescence in the presence of the test compound compared to the vehicle control.
-
5.2. Cytotoxicity and MDR Reversal Assay
This assay determines the cytotoxic effect of the compound alone and its ability to sensitize MDR cancer cells to a chemotherapeutic agent.
-
Cell Lines: A drug-resistant, P-gp-overexpressing cancer cell line (e.g., doxorubicin-resistant MCF-7) and its parental drug-sensitive cell line.
-
Procedure:
-
Seed cells in 96-well plates.
-
For cytotoxicity, treat the cells with increasing concentrations of this compound for 72 hours.
-
For MDR reversal, treat the resistant cells with a fixed, non-toxic concentration of the test compound in combination with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin).
-
After the incubation period, assess cell viability using the MTT or a similar assay.
-
Calculate the IC₅₀ values and the fold reversal (IC₅₀ of chemo drug alone / IC₅₀ of chemo drug + test compound).
-
Experimental Workflow:
Figure 3: Workflow for the biological evaluation of this compound.
Conclusion
This compound represents a synthetically accessible and promising heterocyclic scaffold. While direct experimental evidence of its biological activity is currently lacking, strong structural analogy to known P-glycoprotein inhibitors suggests its potential as a multidrug resistance reversal agent. The proposed synthetic route and detailed experimental protocols outlined in this guide provide a clear framework for the synthesis, characterization, and biological evaluation of this compound. Further investigation into this and related molecules is warranted to explore their full therapeutic potential in oncology and other areas of drug discovery.
References
A Technical Guide to the Discovery and Synthesis of 1,2,4-Oxadiazol-5-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole core is a vital heterocyclic scaffold in medicinal chemistry, prized for its role as a bioisostere of amides and esters, which enhances metabolic stability and pharmacokinetic profiles.[1] Among its derivatives, the 1,2,4-oxadiazol-5-one moiety has emerged as a particularly versatile building block in the synthesis of complex molecules and pharmacologically active agents. This technical guide provides an in-depth exploration of the historical discovery of the 1,2,4-oxadiazole ring system and a detailed examination of the synthetic evolution of the 1,2,4-oxadiazol-5-one subclass. It includes detailed experimental protocols for key synthetic transformations, a comparative summary of quantitative data, and visualizations of synthetic workflows to aid researchers in the practical application of this important heterocyclic chemistry.
Historical Perspective: The Genesis of the 1,2,4-Oxadiazole Ring
The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by Tiemann and Krüger.[2] Their pioneering work involved the reaction of amidoximes with acylating agents. Initially, the structure was incorrectly identified as an "azoxime."[2] It took nearly eight decades for the true potential of this heterocycle to be recognized, largely spurred by investigations into its photochemical rearrangements.[2] Over the last forty years, the 1,2,4-oxadiazole nucleus has been extensively explored, leading to the development of a multitude of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties.[2][3]
The classical and still widely referenced methods for constructing the 1,2,4-oxadiazole ring are the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[2][3] These foundational methods have paved the way for the development of a plethora of modern, more efficient synthetic protocols.[4]
Evolution of Synthetic Methodologies for 1,2,4-Oxadiazol-5-ones
The synthesis of 1,2,4-oxadiazol-5-ones, a specific and highly useful subclass, has evolved from classical methods to more streamlined and efficient modern protocols. The primary strategies involve the cyclization of an amidoxime with a carbonylating agent or the rearrangement of N-hydroxyureas.
Key Synthetic Pathways and Mechanisms
The formation of the 1,2,4-oxadiazol-5-one ring is most commonly achieved through the cyclization of an amidoxime with a suitable carbonylating agent. This process involves an initial acylation of the amidoxime followed by an intramolecular cyclodehydration.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1,2,4-oxadiazol-5(4H)-one from Benzamidoxime and Ethyl Chloroformate
This protocol is a classical two-step approach that involves the formation and cyclization of an O-acylated amidoxime intermediate.
Materials:
-
Benzamidoxime
-
Ethyl Chloroformate
-
Pyridine
-
Toluene
-
Ethanol
Procedure:
-
O-Acylation: To a solution of benzamidoxime (1.0 eq) in a suitable solvent such as toluene, add pyridine (1.2 eq) at room temperature.
-
Add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove pyridinium hydrochloride and wash the solid with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-(ethoxycarbonyl)benzamidoxime.
-
Cyclodehydration: Dissolve the crude intermediate in a high-boiling solvent such as toluene.
-
Heat the reaction mixture to reflux (approximately 110°C) for 4-6 hours.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent like ethanol, and dry under vacuum to yield 3-phenyl-1,2,4-oxadiazol-5(4H)-one.
Protocol 2: One-Pot Synthesis of 3-Aryl-1,2,4-oxadiazol-5(4H)-ones using Carbonyldiimidazole (CDI)
This modern, one-pot procedure offers greater efficiency by combining the acylation and cyclization steps.[5][6]
Materials:
-
Substituted Amidoxime (e.g., benzamidoxime)
-
1,1'-Carbonyldiimidazole (CDI)
-
Dimethylformamide (DMF) or other suitable aprotic solvent
-
Base (e.g., triethylamine or potassium carbonate)
-
Water
-
Ethyl acetate (for extraction)
Procedure:
-
To a solution of the substituted amidoxime (1.0 eq) in DMF, add the base (1.5 eq).
-
Add a solution of CDI (1.2 eq) in DMF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 3-aryl-1,2,4-oxadiazol-5(4H)-one.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 1,2,4-oxadiazol-5-ones using various methods.
| Entry | R-Group | Method | Reagents | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | Phenyl | Classical | Ethyl Chloroformate, Pyridine | Toluene | 6-10 | 75-85 | [5] |
| 2 | 4-Chlorophenyl | One-Pot | CDI, Triethylamine | DMF | 18 | 88 | [6] |
| 3 | 4-Methoxyphenyl | One-Pot | CDI, K₂CO₃ | Acetonitrile | 24 | 85 | [6] |
| 4 | Naphthyl | One-Pot | CDI, Triethylamine | DMF | 20 | 82 | [6] |
Conclusion
The 1,2,4-oxadiazol-5-one scaffold has a rich history rooted in the foundational discoveries of 1,2,4-oxadiazole chemistry. From the classical multi-step procedures to modern one-pot syntheses, the methods for constructing this valuable heterocycle have significantly advanced, offering researchers greater efficiency, milder reaction conditions, and broader substrate scope. The detailed protocols and comparative data presented in this guide are intended to serve as a practical resource for scientists and drug development professionals, facilitating the synthesis and exploration of novel 1,2,4-oxadiazol-5-one derivatives for a wide range of applications.
References
- 1. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Pyridinyl-Oxadiazolones: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core physicochemical properties, experimental evaluation, and relevant signaling pathways of pyridinyl-oxadiazolone compounds, offering critical insights for researchers and scientists in drug discovery and development.
The pyridinyl-oxadiazolone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The therapeutic potential of these compounds is intrinsically linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides a comprehensive overview of the key physicochemical properties of pyridinyl-oxadiazolones, details relevant experimental protocols, and visualizes their interaction with key signaling pathways.
Core Physicochemical Properties
The drug-like properties of pyridinyl-oxadiazolones are dictated by a balance of several key physicochemical parameters. While a comprehensive experimental dataset for a wide range of these compounds is not centrally available in the literature, this guide compiles available data and outlines the importance of each characteristic.
Table 1: Key Physicochemical Properties of Pyridinyl-Oxadiazolones and Their Significance in Drug Discovery
| Property | Symbol | Significance in Drug Discovery |
| Melting Point | Mp (°C) | Indicates purity and stability of the crystalline form. Influences solubility and dissolution rate. |
| Lipophilicity | logP / clogP | Governs membrane permeability, protein binding, and solubility. Optimal range is crucial for oral bioavailability. |
| Aqueous Solubility | S (µg/mL or µM) | Essential for absorption and formulation. Poor solubility can be a major hurdle in drug development. |
| Acid Dissociation Constant | pKa | Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding. The pyridine ring introduces basicity, while the oxadiazolone ring can have acidic protons. |
Table 2: Experimentally Determined Physicochemical Data for Selected Pyridinyl-Oxadiazolone Derivatives
| Compound Reference/Structure | Melting Point (°C) | logP | Aqueous Solubility | pKa |
| 2-(pyridin-4-yl)-5-phenyl-1,3,4-oxadiazole | 171-173 | Data not available | Soluble up to 10 mM in water (for a water-soluble derivative)[1] | The pyridine nitrogen is a primary site for protonation (pKa ≈ 5.5)[2] |
| Various synthesized pyridinyl-1,3,4-oxadiazole derivatives | 146-158[3] | Data not available | Data not available | Data not available |
Note: Experimental data for a broad range of pyridinyl-oxadiazolones is limited in publicly available literature. The table will be updated as more data becomes available.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is fundamental in the drug discovery pipeline. Standardized, high-throughput methods are often employed to screen compound libraries.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.
Workflow for Shake-Flask Method for logP Determination
Caption: Shake-flask method for logP determination.
Determination of Aqueous Solubility
Aqueous solubility is a key factor for oral bioavailability and formulation. Both kinetic and thermodynamic solubility assays are commonly used.
Workflow for Kinetic Solubility Assay
Caption: Kinetic solubility assay workflow.
Determination of Acid Dissociation Constant (pKa)
The pKa value(s) of a compound can be determined by various methods, including potentiometric titration and UV-spectrophotometry.
Workflow for pKa Determination by UV-Spectrophotometry
References
- 1. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. The document outlines the fundamental chemical properties, and while specific experimental data for this exact compound is not extensively available in surveyed literature, it details generalized synthetic protocols and characterization techniques applicable to the 1,2,4-oxadiazole class of compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related heterocyclic compounds.
Introduction
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Compounds incorporating this scaffold have demonstrated a wide range of biological effects, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The pyridinyl substituent at the 3-position of the oxadiazole ring in the title compound, this compound, suggests potential for unique biological interactions and modulation of physicochemical properties. This guide focuses on the structural aspects of this specific molecule.
Chemical and Physical Properties
A summary of the key chemical identifiers and computed physical properties for this compound is presented in Table 1. This information is foundational for its identification and characterization.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂ |
| IUPAC Name | This compound |
| CAS Number | 1198-99-8 |
| Molecular Weight | 175.14 g/mol |
| Appearance | Solid (predicted) |
General Synthetic Pathways for 1,2,4-Oxadiazol-5(4H)-ones
Caption: General synthetic pathway for 3-substituted-1,2,4-oxadiazol-5(4H)-ones.
Experimental Protocol (Generalized)
Step 1: Synthesis of N'-hydroxypyridine-3-carboximidamide A mixture of pyridine-3-carbonitrile and hydroxylamine hydrochloride is typically refluxed in a suitable solvent, such as ethanol, in the presence of a base (e.g., sodium carbonate or potassium hydroxide) to neutralize the HCl. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield the N'-hydroxypyridine-3-carboximidamide intermediate.
Step 2: Cyclization to form this compound The N'-hydroxypyridine-3-carboximidamide is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran, dichloromethane). A carbonyl source, such as phosgene, triphosgene, or ethyl chloroformate, is added dropwise at a controlled temperature, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid byproduct. The reaction mixture is stirred until completion, as indicated by TLC. The product is then isolated by extraction and purified by recrystallization or column chromatography.
Spectroscopic Data for Structure Elucidation (Exemplary)
Although specific spectroscopic data for this compound is not available in the reviewed literature, this section presents the expected characteristic signals based on the analysis of related 1,2,4-oxadiazole structures.[4][5] These data are crucial for the confirmation of the molecular structure.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the four protons of the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the oxadiazole ring. A broad singlet for the N-H proton of the oxadiazolone ring is also expected. |
| ¹³C NMR | Resonances for the five carbons of the pyridine ring and two carbons of the 1,2,4-oxadiazole ring. The carbonyl carbon (C=O) would appear at a characteristic downfield chemical shift. |
| IR Spectroscopy | A strong absorption band for the C=O stretching vibration of the oxadiazolone ring. N-H stretching vibration would also be present. Characteristic bands for the C=N of the oxadiazole ring and the aromatic C-H and C=C stretching of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (175.04 g/mol for the exact mass). Fragmentation patterns would likely involve the loss of CO and cleavage of the oxadiazole ring. |
Potential Biological Activity and Signaling Pathways
Derivatives of 1,2,4-oxadiazole are known to exhibit a wide range of biological activities.[1] While specific studies on the biological effects of this compound are limited, research on related compounds suggests potential for interaction with various biological targets. For instance, some 1,2,4-oxadiazole derivatives have been investigated as inhibitors of enzymes and as modulators of receptor signaling.
The following diagram illustrates a generalized logical flow for investigating the biological activity of a novel compound like this compound.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Conclusion
This technical guide has summarized the available information on the structure elucidation of this compound. While specific experimental data for this compound is limited in the public domain, the provided generalized synthetic protocols and expected spectroscopic characteristics offer a solid foundation for researchers. The diverse biological activities of the 1,2,4-oxadiazole scaffold suggest that this compound may be a valuable subject for future investigation in drug discovery and development. Further research is warranted to synthesize this compound, fully characterize its properties, and explore its potential therapeutic applications.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data, a plausible synthetic route, and a potential mechanism of action for the heterocyclic compound 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of related 1,2,4-oxadiazole derivatives.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 1H | N-H (oxadiazolone) |
| ~9.1 - 9.3 | d | 1H | Pyridine H-2 |
| ~8.7 - 8.9 | dd | 1H | Pyridine H-6 |
| ~8.2 - 8.4 | dt | 1H | Pyridine H-4 |
| ~7.5 - 7.7 | dd | 1H | Pyridine H-5 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Oxadiazolone C5) |
| ~158 | C=N (Oxadiazolone C3) |
| ~152 | Pyridine C-2 |
| ~148 | Pyridine C-6 |
| ~135 | Pyridine C-4 |
| ~128 | Pyridine C-3 |
| ~124 | Pyridine C-5 |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 3000 | N-H stretch |
| 1780 - 1740 | C=O stretch (oxadiazolone) |
| 1610 - 1580 | C=N stretch (pyridine and oxadiazole) |
| 1500 - 1400 | Aromatic C=C stretch |
| 1200 - 1000 | C-O stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 163.03 | [M]⁺ (Molecular Ion) |
| 135 | [M - CO]⁺ |
| 105 | [C₅H₄N-CN]⁺ |
| 78 | [C₅H₄N]⁺ |
Experimental Protocols
A plausible synthetic route for this compound involves the cyclization of a pyridine-3-carboximidamide intermediate with a carbonylating agent. The following is a representative experimental protocol.
Synthesis of this compound
-
Preparation of Pyridine-3-carboximidamide:
-
Nicotinonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a suitable solvent like ethanol.
-
The reaction mixture is typically heated under reflux for several hours.
-
After cooling, the product, pyridine-3-carboximidamide, is isolated by filtration and can be purified by recrystallization.
-
-
Cyclization to form the 1,2,4-oxadiazol-5(4H)-one ring:
-
Pyridine-3-carboximidamide is dissolved in a suitable aprotic solvent, for example, tetrahydrofuran (THF) or dioxane.
-
A carbonylating agent, such as ethyl chloroformate or triphosgene, is added dropwise to the solution at a controlled temperature, often at 0 °C. A base, like triethylamine or pyridine, is typically added to neutralize the generated acid.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water, and the solid product is collected by filtration, washed, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Mandatory Visualizations
Potential Mechanism of Action: P-glycoprotein Inhibition
Derivatives of 3-(pyridin-3-yl)-1,2,4-oxadiazole have been investigated for their potential to inhibit P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. The following diagram illustrates a conceptual model of this inhibitory action.[1][2][3]
Caption: P-glycoprotein inhibition by a 1,2,4-oxadiazole derivative.
General Synthetic Workflow
The synthesis of 3,5-disubstituted 1,2,4-oxadiazol-5(4H)-ones generally follows a two-step process from a nitrile precursor. The diagram below outlines this common experimental workflow.
Caption: General synthesis workflow for 1,2,4-oxadiazol-5(4H)-ones.
References
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide to Key Therapeutic Targets, Experimental Validation, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry. Its metabolic stability and role as a bioisostere for ester and amide groups have propelled its integration into a multitude of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the key molecular targets of 1,2,4-oxadiazole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate ongoing research and development in this promising area.
A Broad Spectrum of Therapeutic Potential
Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antidiabetic effects.[2][3] This therapeutic versatility is a direct result of their ability to interact with a diverse array of biological targets.
Key Therapeutic Targets and Quantitative Efficacy
The following tables summarize the key therapeutic targets of 1,2,4-oxadiazole compounds, presenting quantitative data for representative molecules.
Table 1: Enzyme Inhibitors
| Target Enzyme | Compound Class/Example | IC50/Ki | Therapeutic Area |
| Histone Deacetylases (HDACs) | 5-(Trifluoromethyl)-1,2,4-oxadiazole derivatives | HDAC4: 12 nM | Cancer, Huntington's Disease |
| Hydroxamate-based derivatives | HDAC-1: 1.8 nM, HDAC-2: 3.6 nM, HDAC-3: 3.0 nM | Cancer | |
| Carbonic Anhydrases (CAs) | Arylsulfonamide derivatives | hCA IX: Ki of 0.089 nM | Cancer |
| RET Tyrosine Kinase | Ponatinib analogs | 7.3 nM | Cancer |
| Acetylcholinesterase (AChE) | Various derivatives | 0.0158 - 0.121 µM | Alzheimer's Disease |
| Butyrylcholinesterase (BuChE) | Donepezil-based derivatives | 5.07 µM | Alzheimer's Disease |
| Monoamine Oxidase-B (MAO-B) | Indole-substituted derivative | 0.036 µM | Neurodegenerative Diseases |
| Succinate Dehydrogenase (SDH) | Anisic acid-containing derivatives | EC50: 8.81 - 12.68 µg/mL (against fungal pathogens) | Antifungal |
Table 2: Receptor Modulators and Pathway Activators
| Target Receptor/Pathway | Compound Class/Example | EC50/Activity | Therapeutic Area |
| Kappa-Opioid Receptor (KOR) | Piperidine derivatives | IC50: 0.8 nM (antagonist) | Neuropsychiatric Disorders |
| Peroxisome Proliferator-Activated Receptor α (PPAR-α) | Pyridin-3-yl derivatives | EC50: 0.23–0.83 μM (agonist) | Cancer |
| Nuclear Factor Erythroid 2-related factor 2 (Nrf2) Pathway | Bisphenol hydroxyl-substituted derivatives | Activation of Nrf2 nuclear translocation | Neuroprotection (Ischemic Stroke) |
Core Signaling Pathways and Experimental Workflows
The therapeutic effects of 1,2,4-oxadiazole compounds are often mediated through the modulation of intricate signaling pathways. Understanding these pathways and the experimental workflows to validate them is critical for rational drug design.
Nrf2-Mediated Antioxidant Response
Certain 1,2,4-oxadiazole derivatives have been shown to confer neuroprotection by activating the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.
General Experimental Workflow for Target Validation
The process of identifying and validating the therapeutic targets of novel 1,2,4-oxadiazole compounds typically follows a structured workflow, from initial high-throughput screening to in-depth mechanistic studies.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of 1,2,4-oxadiazole compounds.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is indicative of a compound's cytotoxic potential.[4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test 1,2,4-oxadiazole compounds
-
Positive control (e.g., Doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2][7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control, then incubate for an additional 48-72 hours.[2]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[2]
-
Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[2][7]
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[2]
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][8]
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test 1,2,4-oxadiazole compounds
-
Positive control (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the substrate (ATCI or BTCI), DTNB, and test compounds in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 50 µL of AChE or BuChE solution to each well and incubate for 15 minutes at 37°C.[2]
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes.[8]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Protocol 3: Western Blot Analysis for Nrf2 Pathway Activation
Western blotting is employed to detect specific proteins and can be used to assess the nuclear translocation of Nrf2, a key indicator of pathway activation.[2]
Materials:
-
Relevant cell line (e.g., PC12 cells)
-
Test 1,2,4-oxadiazole compound
-
Lysis buffer and nuclear/cytoplasmic extraction kits
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Protein Extraction: Lyse the cells and separate the nuclear and cytoplasmic fractions using an appropriate extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-Lamin B1 for nuclear fraction; anti-β-actin for cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescence imaging system.[2]
-
Analysis: Quantify the band intensities and normalize to the loading control (Lamin B1 for nuclear, β-actin for cytoplasmic). An increase in the nuclear Nrf2 level indicates pathway activation.
Protocol 4: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Test 1,2,4-oxadiazole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the 1,2,4-oxadiazole compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10]
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The 1,2,4-oxadiazole scaffold is a highly versatile platform for the development of novel therapeutics targeting a wide range of diseases. The information presented in this guide, including quantitative efficacy data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers in the field, enabling the continued exploration and optimization of this important chemical motif in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
In Silico Prediction of Physicochemical, Pharmacokinetic, and Pharmacodynamic Properties of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of key chemical and biological properties of the novel heterocyclic compound, 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. This guide outlines detailed protocols for the computational evaluation of physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential pharmacodynamic actions through molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. The methodologies presented herein are intended to facilitate the early-stage assessment of this and similar compounds in the drug discovery pipeline, enabling a more targeted and efficient development process. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
The compound this compound belongs to the 1,2,4-oxadiazole class of heterocycles, which are of significant interest in medicinal chemistry.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potential as anticancer and antimicrobial agents.[2][3] In silico prediction methods are invaluable tools in modern drug discovery, offering a rapid and cost-effective means to evaluate the druglikeness and potential bioactivity of novel chemical entities before committing to extensive experimental synthesis and testing.[4] This guide details a systematic in silico approach to characterize this compound, providing a foundational assessment for its further development.
Physicochemical Properties Prediction
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic behavior. These properties can be reliably predicted using computational models.
Predicted Physicochemical Properties
The key physicochemical parameters for this compound have been calculated and are summarized in the table below. These values were primarily sourced from the PubChem database.[5]
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[5] |
| Molecular Weight | 163.13 g/mol | PubChem[5] |
| XLogP3-AA (LogP) | 0.4 | PubChem (Computed by XLogP3 3.0)[5] |
| Hydrogen Bond Donors | 1 | PubChem (Computed by Cactvs 3.4.8.24)[5] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed by Cactvs 3.4.8.24)[5] |
| Rotatable Bonds | 1 | PubChem (Computed by Cactvs 3.4.8.24)[5] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | PubChem (Computed by Cactvs 3.4.8.24)[5] |
Experimental Protocol: In Silico Physicochemical Property Prediction
-
Input Data: Obtain the 2D structure or SMILES (Simplified Molecular Input Line Entry System) string of this compound.
-
Software/Web Server Selection: Utilize a computational chemistry software package or an online web server. Recommended tools include:
-
ACD/Labs Percepta
-
ChemDraw Professional
-
SwissADME (web server)
-
PubChem Sketcher with calculated properties
-
-
Property Calculation:
-
Input the molecular structure into the selected tool.
-
Run the calculation module for physicochemical properties.
-
The software will typically provide predictions for a wide range of parameters including those listed in the table above.
-
-
Data Analysis:
-
Review the predicted values in the context of established druglikeness rules (e.g., Lipinski's Rule of Five).
-
Assess the compound's potential for oral bioavailability based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors.
-
ADMET Profile Prediction
The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential liabilities early in the drug discovery process.
Predicted ADMET Properties
A summary of the predicted ADMET properties for this compound is presented below. These predictions are generated using various in silico models and provide a preliminary assessment of the compound's pharmacokinetic and toxicological profile.
| Parameter | Predicted Outcome | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB, suggesting minimal central nervous system side effects. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving the CYP2D6 enzyme. |
| Hepatotoxicity | Low risk | Predicted to have a low likelihood of causing liver damage. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be mutagenic. |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity related to hERG channel blockade. |
Experimental Protocol: In Silico ADMET Prediction
-
Input Data: The SMILES string of this compound.
-
Software/Web Server Selection: Employ specialized ADMET prediction software or web servers. Recommended platforms include:
-
Prediction Execution:
-
Submit the SMILES string to the chosen platform.
-
Select the desired ADMET endpoints for prediction.
-
Run the prediction models.
-
-
Data Analysis and Interpretation:
-
Analyze the output for each ADMET parameter.
-
Compare the predicted values against established thresholds for druglikeness.
-
Identify any potential liabilities that may require further experimental investigation.
-
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In silico design of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | C7H5N3O2 | CID 135456618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ADMETlab 3.0 [admetlab3.scbdd.com]
The 1,2,4-Oxadiazole Ring: A Technical Guide to Bioisosteric Replacement in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, bioisosterism stands as a fundamental strategy for lead optimization. This principle involves the substitution of a functional group within a bioactive molecule with another that possesses similar physicochemical properties. The goal is to enhance the pharmacological profile of a drug candidate by addressing challenges such as metabolic instability, poor bioavailability, and off-target toxicity. Among the diverse array of bioisosteric replacements, the 1,2,4-oxadiazole ring has emerged as a remarkably versatile and effective surrogate for common moieties like esters, amides, and carboxylic acids.[1][2] Its inherent stability to hydrolysis and its capacity to participate in similar non-covalent interactions as the groups it replaces make it a highly attractive scaffold for improving drug-like properties.[1][3] This in-depth technical guide provides a comprehensive overview of the application of the 1,2,4-oxadiazole core as a bioisosteric replacement, complete with quantitative data, detailed experimental protocols, and visualizations of pertinent biological pathways.
The Rationale for Bioisosteric Replacement with 1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4] Its utility as a bioisostere stems from its electronic and steric resemblance to esters and amides.[4][5] Key advantages of this replacement strategy include:
-
Metabolic Stability: Ester and amide bonds are often susceptible to hydrolysis by esterases and amidases, leading to rapid metabolic degradation and short in vivo half-lives. The 1,2,4-oxadiazole ring is significantly more resistant to such enzymatic cleavage, thereby enhancing the metabolic stability of the drug candidate.[2][6]
-
Improved Physicochemical Properties: The introduction of a 1,2,4-oxadiazole can modulate key physicochemical properties such as lipophilicity (logP) and polarity. This can lead to improved solubility, permeability, and oral bioavailability.[6][7]
-
Modulation of Potency and Selectivity: The rigid structure of the 1,2,4-oxadiazole ring can orient substituents in a more defined manner compared to the flexible nature of esters and amides. This can lead to more specific interactions with the target receptor or enzyme, potentially increasing potency and selectivity.[8]
-
Reduced Off-Target Effects: By replacing a labile functional group, the potential for the formation of reactive metabolites that could lead to toxicity is reduced. Furthermore, altering the overall physicochemical profile can minimize interactions with off-target proteins like the hERG channel.[6][7]
Quantitative Data on Bioisosteric Replacements
The success of a bioisosteric replacement is ultimately determined by quantitative improvements in biological activity and pharmacokinetic parameters. The following tables summarize data from various studies, comparing the potency of parent compounds with their 1,2,4-oxadiazole-containing counterparts.
| Parent Compound (Functional Group) | Target | Potency (IC50/Ki) | 1,2,4-Oxadiazole Bioisostere | Potency (IC50/Ki) | Fold Difference | Reference |
| Amide-containing Vif Antagonist | HIV-1 Vif | Active | 1,2,4-Oxadiazole derivative | Improved Activity | - | [1] |
| Amide-containing Compound 17 | HMEC-1 cells | 41 ± 3 μM | Compound 18 (1,2,3-triazole) | 9.6 ± 0.7 μM | ~4.3x improvement | [1] |
| CB2 Ligand 1a (1,2,4-oxadiazole) | CB2 Receptor | Ki = 2.5 nM | 1,3,4-Oxadiazole analog 9a | Ki = 25 nM | 10-fold decrease | [6][7] |
| CB2 Ligand 1b (1,2,4-oxadiazole) | CB2 Receptor | - | 1,3,4-Oxadiazole analog 9b | - | 50-fold reduced affinity | [6][7] |
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole Derivative 13a | MCF-7 (Breast) | 0.056 | [9] |
| MDA MB-231 (Breast) | 0.06 | [9] | |
| A549 (Lung) | 0.76 | [9] | |
| DU-145 (Prostate) | 0.011 | [9] | |
| 1,2,4-Oxadiazole Derivative 13b | MCF-7 (Breast) | 0.021 | [9] |
| A549 (Lung) | 0.14 | [9] | |
| DU-145 (Prostate) | 0.064 | [9] | |
| MDA MB-231 (Breast) | 0.19 | [9] | |
| 1,2,4-Oxadiazole Derivative 16a | MCF-7 (Breast) | 0.68 | [9] |
| A-549 (Lung) | 1.56 | [9] | |
| A-375 (Melanoma) | 0.79 | [9] | |
| 1,2,4-Oxadiazole Derivative 16b | MCF-7 (Breast) | 0.22 | [9] |
| A-549 (Lung) | 1.09 | [9] | |
| A-375 (Melanoma) | 1.18 | [9] | |
| 1,2,4-Oxadiazole Derivative 17a | Mino (Mantle Cell Lymphoma) | 0.4 | [9] |
| Z138 (Chronic Lymphocytic Leukemia) | 0.4 | [9] | |
| Maver-1 (Mantle Cell Lymphoma) | 0.5 | [9] | |
| Jeko-R (Mantle Cell Lymphoma) | 0.7 | [9] | |
| Granta-519 (Leukemia) | 1.5 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of 1,2,4-oxadiazole bioisosteres.
General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Acyl Chlorides[10]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[10]
One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium[10]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, DU-145)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.[1]
Signaling Pathways and Experimental Workflows
The therapeutic effects of 1,2,4-oxadiazole compounds are often mediated through their interaction with specific molecular targets within complex signaling pathways.
Bioisosteric Replacement Workflow
Caption: A typical workflow for bioisosteric replacement in drug discovery.
General Synthesis Workflow for 1,2,4-Oxadiazoles
References
- 1. benchchem.com [benchchem.com]
- 2. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of the Pyridinyl Moiety in the Structure-Activity Relationship of Oxadiazolones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of a pyridine ring with an oxadiazolone core has emerged as a promising scaffold in medicinal chemistry, yielding compounds with a wide spectrum of biological activities. This technical guide delves into the critical structure-activity relationships (SAR) of pyridinyl-oxadiazolones, offering a comprehensive overview of their anticancer and antibacterial properties. This document provides a synthesis of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid researchers in the design and development of novel therapeutics based on this versatile heterocyclic system.
Anticancer Activity of Pyridinyl-Oxadiazolones
Pyridinyl-oxadiazolone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship studies reveal that the nature and position of substituents on both the pyridine and other aromatic rings appended to the oxadiazole core play a crucial role in determining their anticancer potency.
Quantitative Structure-Activity Relationship (SAR) Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of pyridinyl-oxadiazolone derivatives against different cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID | Pyridine Substitution | Other Aromatic Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| CHK9 | 6-chloro-5-methylpyridin-3-yl (on phenyl) | 1-methyl-1H-indazol-3-yl | Lung Cancer Cells | 4.8–5.1 | [1][2] |
| 5k | 3,4-dimethoxypyridine (linker attached) | 3,5-dichlorophenyl | A549 (Lung) | 6.99 ± 3.15 | [3] |
| Compound 26 | Pyridine | Not specified in detail | HEPG2 (Liver), MCF7 (Breast), SW1116 (Colorectal), BGC823 (Stomach) | Potent | [4] |
| Compound 36 | Not specified in detail | Not specified in detail | HepG2 (Liver) | Highly Potent | [4] |
| Compound 1 | 2-chloropyridine | Phenyl | SGC-7901 (Gastric) | 1.61 ± 0.06 µg/mL | [5] |
| Compound 2 | 2-chloropyridine | 4-chlorophenyl | SGC-7901 (Gastric) | 2.56 ± 0.11 µg/mL | [5] |
| Compound 8 | Quinoline | Phenyl | HepG2 (Liver) | 1.2 ± 0.2 | [5] |
| Compound 9 | Quinoline | 4-chlorophenyl | HepG2 (Liver) | 0.8 ± 0.2 | [5] |
| 3e | 4-pyridyl | 2-(phenylsulfanylmethyl)phenyl | MDA-MB-231 (Breast) | Potent | [6] |
Antibacterial Activity of Pyridinyl-Oxadiazolones
The pyridinyl-oxadiazolone scaffold has also been explored for its antibacterial potential, demonstrating activity against a range of Gram-positive and Gram-negative bacteria. The SAR in this context often highlights the importance of physicochemical properties such as lipophilicity and the presence of specific functional groups that can interact with bacterial targets.
Quantitative Structure-Activity Relationship (SAR) Data: Antibacterial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a selection of pyridinyl-oxadiazolone derivatives against various bacterial strains.
| Compound ID | Pyridine Substitution | Other Aromatic Substitution/Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 27 | 3'-methyl-pyridinium | C10 alkyl chain | S. aureus | 0.25 | [7] |
| Compound 28a,b | 3'-methyl-pyridinium | C12 alkyl chain | S. aureus | 0.25 | [7] |
| Compound 27 | 3'-methyl-pyridinium | C10 alkyl chain | E. coli | 0.5 | [7] |
| Compound 4a | Pyridine | 4-phenyl methyl | MRSA | 62 | [8] |
| Compound 4b | Pyridine | 3-phenyl methyl | MRSA | 62 | [8] |
| Compound 4c | Pyridine | 5-naphthalene | MRSA | 62 | [8] |
| Compound 20 | Quinoline and Pyridine moieties | Not specified | C. tetani, B. subtilis, S. typhi, E. coli | Moderate to Strong | [9] |
Key Signaling Pathways Modulated by Pyridinyl-Oxadiazolones
Research suggests that the anticancer effects of certain pyridinyl-oxadiazolones are mediated through the inhibition of key signaling pathways that are often dysregulated in cancer, such as the STAT3 and NF-κB pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and angiogenesis.[10] Constitutive activation of STAT3 is a hallmark of many cancers.[1] Some pyridinyl-oxadiazolones have been shown to inhibit STAT3 phosphorylation, thereby blocking its downstream signaling.[1][2]
Caption: Proposed mechanism of STAT3 signaling inhibition by pyridinyl-oxadiazolones.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation, immunity, cell survival, and proliferation.[11] Its aberrant activation is implicated in the pathogenesis of various cancers.[12] Certain oxadiazole derivatives have been found to suppress the NF-κB pathway by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[12]
Caption: Proposed mechanism of NF-κB signaling inhibition by pyridinyl-oxadiazolones.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the accurate evaluation of the biological activities of novel compounds. The following sections provide step-by-step protocols for the key assays cited in this guide.
Synthesis of a Representative Pyridinyl-Oxadiazolone
This protocol describes a general method for the synthesis of a 2-(pyridin-3-yl)-5-phenyl-1,3,4-oxadiazole, which can be adapted for the synthesis of various analogs.[13]
Step 1: Synthesis of 3-Pyridinecarbohydrazide
-
To a solution of methyl nicotinate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid, 3-pyridinecarbohydrazide, can be purified by recrystallization from ethanol.
Step 2: Synthesis of 2-(Pyridin-3-yl)-5-phenyl-1,3,4-oxadiazole
-
To a mixture of 3-pyridinecarbohydrazide (1 equivalent) and benzoic acid (1 equivalent), add phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as a dehydrating agent.[13][14]
-
Heat the reaction mixture at 100-150°C for 2-4 hours, with stirring.[13]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it into ice-cold water or a saturated sodium bicarbonate solution to neutralize the excess acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetone).[13]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: General workflow for the MTT assay to determine anticancer activity.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The pyridinyl-oxadiazolone scaffold represents a privileged structure in drug discovery, with derivatives exhibiting potent anticancer and antibacterial activities. Structure-activity relationship studies have highlighted the critical influence of substituent patterns on biological efficacy. For anticancer activity, the introduction of specific halogen and alkyl groups on the phenyl ring, as well as the nature of the heterocyclic system linked to the oxadiazole, can significantly enhance cytotoxicity. In the antibacterial realm, lipophilicity and the presence of cationic pyridinium moieties appear to be key determinants of potency. The modulation of critical cancer-related signaling pathways, such as STAT3 and NF-κB, provides a mechanistic basis for the observed anticancer effects. This guide provides a foundational resource for researchers aiming to further explore and optimize the therapeutic potential of this promising class of compounds. Future work should focus on elucidating the precise molecular targets and further refining the scaffold to improve selectivity and pharmacokinetic properties.
References
- 1. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. While specific in vitro assay data for this particular molecule are not extensively available in public literature, the oxadiazole scaffold is a known pharmacophore present in various enzyme inhibitors. Notably, molecules with similar structural features have been investigated as inhibitors of enzymes involved in cancer and inflammation, such as Indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] By depleting tryptophan and generating immunosuppressive metabolites like kynurenine, IDO1 expressed in tumor cells helps create an immune-tolerant microenvironment, allowing cancer cells to evade the host immune system.[1][2][3] Consequently, the inhibition of IDO1 is a promising strategy in cancer immunotherapy.
These application notes provide a detailed protocol for a representative in vitro assay to evaluate the inhibitory potential of this compound against a plausible target, IDO1. The provided methodologies are based on established in vitro assays for IDO1 inhibitors.
IDO1 Signaling Pathway and Therapeutic Rationale
IDO1 activation in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and activation. The accumulation of kynurenine and its downstream metabolites also actively suppresses T-cell function and promotes the generation of regulatory T-cells (Tregs), further contributing to immune suppression. By inhibiting IDO1, the local tryptophan concentration is restored, and the production of immunosuppressive kynurenine is reduced, thereby enhancing anti-tumor T-cell responses.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy [mdpi.com]
Application Notes and Protocols for 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Compounds incorporating this ring system have demonstrated antibacterial, anti-inflammatory, and anticancer properties, among others.[1][3] The pyridinyl-substituted derivative, 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one, is of particular interest due to the established bioactivity of pyridine-containing compounds. This document provides a detailed experimental protocol for the synthesis of this compound and collates available biological data on related structures to guide further research and development.
Synthesis Protocol
The synthesis of this compound is achieved through a two-step process commencing with the preparation of the key intermediate, 3-pyridinecarboxamidoxime, followed by its cyclization.
Step 1: Synthesis of 3-Pyridinecarboxamidoxime
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-cyanopyridine in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium bicarbonate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-pyridinecarboxamidoxime.
Step 2: Synthesis of this compound
Two primary methods are proposed for the cyclization of 3-pyridinecarboxamidoxime to the target compound.
Method A: Using N,N'-Carbonyldiimidazole (CDI)
Materials:
-
3-Pyridinecarboxamidoxime
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend 3-pyridinecarboxamidoxime in anhydrous THF.
-
Add CDI portion-wise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Method B: Using Ethyl Chloroformate
Materials:
-
3-Pyridinecarboxamidoxime
-
Ethyl chloroformate[6]
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve 3-pyridinecarboxamidoxime in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., pyridine or triethylamine).
-
Slowly add ethyl chloroformate to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting intermediate, an O-alkoxycarbonyl amidoxime, is then cyclized by heating in a suitable solvent (e.g., toluene or xylene) to yield the final product.
-
Purify the product by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Synthetic routes for this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively available, the broader class of 1,2,4-oxadiazole derivatives has been reported to exhibit a variety of pharmacological effects. These activities provide a basis for potential applications and further investigation of the title compound.
Table 1: Reported Biological Activities of Related 1,2,4-Oxadiazole Derivatives
| Biological Activity | Target/Mechanism of Action (where specified) | Reference Compound(s) |
| Antibacterial | Inhibition of bacterial growth | 3-(Pyridine-3-yl)-2-oxazolidinone derivatives[7][8] |
| Anticancer | Inhibition of p38 MAPK | 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones[9] |
| Anti-inflammatory | - | 3-Aryl-1,2,4-oxadiazoles derived from indomethacin[1] |
| Anthelmintic | - | Substituted 1,3,4-oxadiazoles |
Based on the reported activities of analogous compounds, this compound may potentially interact with signaling pathways implicated in cancer and inflammation. For instance, the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) is a key mechanism for controlling inflammatory responses and has been a target for anticancer drug development.
Potential Signaling Pathway Involvement
Caption: Hypothetical inhibition of the p38 MAPK pathway.
Future Directions
The provided synthetic protocols offer a reliable route to obtain this compound for further study. Future research should focus on:
-
Biological Screening: Evaluating the compound's activity against a panel of cancer cell lines and bacterial strains.
-
Enzymatic Assays: Investigating the inhibitory potential against specific targets, such as p38 MAPK.
-
In Vivo Studies: Assessing the efficacy and safety of the compound in animal models of relevant diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize biological activity.
By systematically exploring the biological properties of this compound, its potential as a lead for the development of new therapeutic agents can be fully elucidated.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 1,2,4-Oxadiazoles in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties make it a valuable scaffold in the design of novel therapeutic agents. This document provides an overview of the applications of 1,2,4-oxadiazoles in drug discovery, with a focus on their anticancer and antibacterial activities, and includes detailed protocols for their synthesis and biological evaluation.
Introduction to 1,2,4-Oxadiazoles in Medicinal Chemistry
The 1,2,4-oxadiazole ring is often employed as a bioisosteric replacement for ester and amide functionalities.[1][2] This substitution can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates.[1] The scaffold is present in several marketed drugs, highlighting its clinical relevance.[3][4] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][5][6]
Anticancer Applications
Numerous 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown cytotoxicity against a variety of human cancer cell lines.
Quantitative Data: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives from various studies. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 16a | MCF-7 (Breast) | 0.68 | [1] |
| A-549 (Lung) | 1.56 | [1] | |
| A-375 (Melanoma) | 0.79 | [1] | |
| 16b | MCF-7 (Breast) | 0.22 | [1] |
| A-549 (Lung) | 1.09 | [1] | |
| A-375 (Melanoma) | 1.18 | [1] | |
| 13a | MCF-7 (Breast) | 0.056 | [1] |
| MDA MB-231 (Breast) | 0.06 | [1] | |
| A549 (Lung) | 0.76 | [1] | |
| DU-145 (Prostate) | 0.011 | [1] | |
| 13b | MCF-7 (Breast) | 0.021 | [1] |
| A549 (Lung) | 0.14 | [1] | |
| DU-145 (Prostate) | 0.064 | [1] | |
| MDA MB-231 (Breast) | 0.19 | [1] | |
| 7a | MCF-7 (Breast) | 0.76 | [6] |
| A549 (Lung) | 0.18 | [6] | |
| DU145 (Prostate) | 1.13 | [6] | |
| MDA MB-231 (Breast) | 0.93 | [6] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1,2,4-Oxadiazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Antibacterial Applications
1,2,4-oxadiazoles have also emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[8]
Quantitative Data: Antibacterial Activity of 1,2,4-Oxadiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-oxadiazole derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 1a | Staphylococcus aureus ATCC29213 | ≤8 | [1] |
| 75b | Staphylococcus aureus (MRSA) | 1 | [8] |
| Compound 1 | Clostridioides difficile | 6 | [9] |
| Compound 12 | Staphylococcus aureus (MRSA) | 2 µM | [10] |
| 2a | Mycobacterium tuberculosis H37Rv | 92% inhibition at 250 µg/mL | [1] |
| 2b | Mycobacterium tuberculosis H37Rv | 96% inhibition at 250 µg/mL | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
1,2,4-Oxadiazole test compounds
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the 1,2,4-oxadiazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.[11]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11][12]
Caption: Workflow for the broth microdilution MIC assay.
Mechanism of Action: Signaling Pathways
Inhibition of Penicillin-Binding Proteins (PBPs)
A significant mechanism of action for some antibacterial 1,2,4-oxadiazoles is the inhibition of penicillin-binding proteins (PBPs).[8][13][14] PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[14][15] Inhibition of these enzymes disrupts cell wall integrity, leading to bacterial cell death.[14]
Caption: Inhibition of PBP by 1,2,4-oxadiazoles disrupts cell wall synthesis.
Sphingosine-1-Phosphate (S1P1) Receptor Agonism
Certain 1,2,4-oxadiazole derivatives have been identified as potent and selective agonists of the sphingosine-1-phosphate 1 (S1P1) receptor.[16][17][18] S1P1 receptor agonism leads to the sequestration of lymphocytes in lymph nodes, resulting in a reduction of circulating lymphocytes.[19] This mechanism is therapeutically relevant for autoimmune diseases like multiple sclerosis.
Caption: S1P1 receptor agonism by 1,2,4-oxadiazoles leads to lymphopenia.
General Synthetic Protocol for 3,5-Disubstituted 1,2,4-Oxadiazoles
A common method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid or its derivative.[20][21][22]
Materials:
-
Substituted amidoxime
-
Substituted carboxylic acid or acyl chloride
-
Coupling agent (e.g., EDC·HCl, DCC) or a base (e.g., pyridine, triethylamine) if starting from acyl chloride
-
Solvent (e.g., DMF, pyridine, ethanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
General Procedure (from Carboxylic Acid):
-
Activation: To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., 1.1 equivalents of EDC·HCl). Stir for 10-15 minutes at room temperature.
-
Addition of Amidoxime: Add the amidoxime (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.
Conclusion
The 1,2,4-oxadiazole scaffold represents a versatile and valuable tool in modern drug discovery. Its ability to act as a bioisostere for labile functional groups, coupled with its diverse range of biological activities, makes it an attractive starting point for the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this privileged heterocycle in their own drug discovery programs. Further investigation into the structure-activity relationships and mechanisms of action of 1,2,4-oxadiazole derivatives will undoubtedly lead to the discovery of novel and effective drugs for a variety of diseases.
References
- 1. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. auctoresonline.org [auctoresonline.org]
- 13. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 15. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WO2008074820A1 - Oxadiazole derivatives as s1p1 receptor agonists - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 22. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Characterization of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one as a Potential Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that has emerged as a significant therapeutic target, particularly in the field of immuno-oncology.[1][2] By catalyzing the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the host immune response.[1][3] The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, known to be a component of various enzyme inhibitors. This document provides a comprehensive guide and detailed protocols for the screening and characterization of novel compounds, using 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one as a representative candidate, for their potential as IDO1 inhibitors.
IDO1 Signaling Pathway and Mechanism of Inhibition
IDO1 is a heme-containing enzyme that initiates the catabolism of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[4] In the tumor microenvironment, the expression of IDO1 is often upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[4]
The enzymatic activity of IDO1 has two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their cell cycle arrest and anergy.[3][5]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AHR), which promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.[6][7]
Together, these effects create a tolerant microenvironment that facilitates tumor immune escape.[8][9][10] IDO1 inhibitors aim to block this pathway, thereby restoring tryptophan levels, reducing kynurenine production, and reactivating anti-tumor T-cell responses.[1]
Data Presentation: Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table presents hypothetical data for the test compound compared to a known IDO1 inhibitor, Epacadostat.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | IDO1 | Enzymatic Assay | 85 |
| This compound | IDO1 | Cell-Based Assay | 250 |
| Epacadostat (Reference)[5] | IDO1 | Enzymatic Assay | 10 |
| Epacadostat (Reference) | IDO1 | Cell-Based Assay | 75 |
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the IC50 value of a test compound against recombinant human IDO1. The assay measures the production of N-formylkynurenine (NFK), which is detected fluorometrically.[11]
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[12]
-
L-Tryptophan (Substrate)
-
Ascorbate and Methylene Blue (Cofactors)[12]
-
Catalase[12]
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Fluorogenic Developer Solution
-
Black 96-well microplate
-
Plate reader with fluorescence capabilities (Ex/Em = 402/488 nm)[11]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM).
-
Reaction Mix Preparation: Prepare a 2x reaction premix containing IDO1 Assay Buffer, ascorbate, methylene blue, and catalase.
-
Assay Plate Setup:
-
Add 50 µL of the 2x reaction premix to each well of a black 96-well plate.
-
Add 1 µL of the serially diluted test compound or DMSO (for vehicle control) to the appropriate wells.
-
Add 10 µL of recombinant IDO1 enzyme to all wells except the 'No Enzyme' background control.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 40 µL of L-Tryptophan solution to each well to start the enzymatic reaction. The final volume should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 45 minutes in the dark, with gentle shaking.
-
Development: Add 50 µL of the Fluorogenic Developer Solution to each well. Seal the plate and incubate at 45°C for 3 hours in the dark.
-
Measurement: Allow the plate to cool to room temperature. Measure the fluorescence intensity at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.
-
Data Analysis:
-
Subtract the background fluorescence (No Enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)
This protocol measures the ability of a test compound to inhibit IDO1 activity in a cellular context. Human ovarian cancer cells (SK-OV-3), which express IDO1 upon stimulation with IFN-γ, are commonly used.[5] The amount of kynurenine secreted into the cell culture medium is quantified as a direct measure of IDO1 activity.[7]
Materials:
-
SK-OV-3 human ovarian cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human Interferon-gamma (IFN-γ)
-
Test Compound dissolved in DMSO
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)[5]
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
Spectrophotometer (480 nm) or HPLC-UV system
Procedure:
-
Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[5]
-
IDO1 Induction: Treat the cells with 100 ng/mL of IFN-γ for 24 hours at 37°C and 5% CO2 to induce IDO1 expression.[5][7]
-
Compound Treatment: Remove the IFN-γ-containing medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a 'no inhibitor' positive control.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C.
-
Sample Collection & Preparation:
-
Collect 140 µL of the cell culture supernatant from each well.[5]
-
Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.[5]
-
Incubate the samples at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine to kynurenine.[5][7]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[12]
-
-
Kynurenine Quantification (Colorimetric Method):
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) DMAB in acetic acid to each well.
-
Incubate at room temperature for 10 minutes. A yellow color will develop.
-
Measure the absorbance at 480 nm using a microplate reader.[12]
-
A kynurenine standard curve must be prepared to determine the concentration in the test samples.
-
-
Data Analysis:
-
Calculate the kynurenine concentration for each well using the standard curve.
-
Determine the percentage of IDO1 inhibition for each compound concentration using the formula: % Inhibition = (1 - ([Kyn]inhibitor / [Kyn]vehicle)) * 100.[7]
-
Plot the results and determine the IC50 value as described in Protocol 1.
-
Overall Experimental Workflow
The following diagram outlines the logical flow for identifying and characterizing a novel IDO1 inhibitor.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 4. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 9. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The tryptophan-kynurenine pathway in immunomodulation and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: A Detailed Protocol for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the 1,2,4-oxadiazole scaffold is a valuable heterocyclic motif due to its significant role as a pharmacophore and its utility as a bioisostere for amide and ester groups, which can enhance metabolic stability and pharmacokinetic properties.[1][2] This document provides detailed protocols for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, focusing on versatile and efficient methodologies amenable to library synthesis and scale-up for drug discovery programs.
Introduction
1,2,4-oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[1] Their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] The synthesis of these compounds is a cornerstone of medicinal chemistry, with numerous methods developed to access this privileged scaffold. This application note details the most common and reliable protocols for preparing 3,5-disubstituted-1,2,4-oxadiazoles, with a focus on practical implementation in a research setting.
The most prevalent synthetic strategies for the construction of the 1,2,4-oxadiazole ring are the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[5] Modern advancements have led to the development of efficient one-pot procedures and microwave-assisted synthesis, which offer significant advantages in terms of reaction time, yield, and ease of purification.[2][4]
General Synthetic Pathways
The two primary and most versatile routes for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles start from either an amidoxime or a nitrile. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Caption: Overview of the two major synthetic routes to 3,5-disubstituted-1,2,4-oxadiazoles.
Experimental Protocols
Herein, we provide detailed experimental protocols for the most common and effective methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol 1: Classical Synthesis from Amidoximes and Acyl Chlorides
This traditional two-step method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclodehydration of the intermediate to form the 1,2,4-oxadiazole ring.[5] Pyridine is often used as both a solvent and a base to neutralize the HCl generated during the acylation step.
Caption: Experimental workflow for the classical synthesis of 1,2,4-oxadiazoles.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[5]
Protocol 2: One-Pot Synthesis in a Superbase Medium
A more recent and efficient method involves a one-pot reaction of an amidoxime with a carboxylic acid ester in the presence of a superbase, such as powdered sodium hydroxide in DMSO.[4] This protocol avoids the need for isolating the O-acylamidoxime intermediate and often proceeds at room temperature.
Caption: Workflow for the one-pot synthesis of 1,2,4-oxadiazoles in a superbase medium.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 3: One-Pot Synthesis from Nitriles, Aldehydes, and Hydroxylamine
This protocol offers a direct route to 3,5-disubstituted-1,2,4-oxadiazoles from readily available nitriles and aldehydes. The reaction is base-mediated and involves the in-situ formation of the amidoxime, followed by condensation with the aldehyde and subsequent oxidation.[6]
Caption: Logical relationship in the one-pot synthesis from nitriles and aldehydes.
Materials:
-
Substituted Nitrile (1.0 eq)
-
Substituted Aldehyde (2.0 eq)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Base (e.g., Sodium Hydroxide)
-
Solvent (e.g., DMSO)
Procedure: Note: Specific reaction conditions such as temperature and reaction time can vary depending on the substrates and should be optimized.
-
In a suitable reaction vessel, combine the substituted nitrile, hydroxylamine hydrochloride, and the base in the chosen solvent.
-
Stir the mixture to facilitate the formation of the amidoxime.
-
Add the substituted aldehyde to the reaction mixture. In this reaction, one equivalent of the aldehyde acts as a substrate for the cyclization, and a second equivalent acts as an oxidant.[6]
-
Continue stirring at the appropriate temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative yields for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using various methods.
| Protocol | Starting Materials | Conditions | Yield Range | Reference |
| 1. Classical | Amidoxime, Acyl Chloride | Pyridine, reflux, 6-12h | Moderate to Good | [5] |
| 2. Superbase | Amidoxime, Ester | NaOH, DMSO, RT, 4-24h | 11-90% | [4] |
| 3. From Nitriles | Nitrile, Aldehyde, NH2OH·HCl | Base-mediated, one-pot | Good | [6] |
| Microwave-assisted | Amidoxime, Carboxylic Acid | NH4F/Al2O3 or K2CO3, MWI | Good to Excellent | [4] |
| Solvent-free | Nitrile, NH2OH·HCl | KF, heat | Excellent | [7][8] |
Conclusion
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through a variety of reliable and efficient protocols. The classical method involving amidoximes and acyl chlorides is robust and widely applicable. For improved efficiency and operational simplicity, one-pot methods, such as the superbase-mediated synthesis or the direct conversion of nitriles, are highly recommended. These modern protocols are particularly well-suited for the rapid generation of compound libraries for high-throughput screening in drug discovery. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific functionalities of the target molecules.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Cell-Based Assays for 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. Based on the structural class of this compound, a primary expected mechanism of action is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion.[1][2][3] The following protocols are designed to assess the compound's potency as an IDO1 inhibitor and its downstream effects on T-cell activation.
IDO1 Inhibition Assay in IFNγ-Stimulated Cancer Cells
This assay directly measures the ability of this compound to inhibit the enzymatic activity of IDO1 in a cellular context. IDO1 is induced in cancer cells using interferon-gamma (IFNγ), and its activity is quantified by measuring the production of its downstream metabolite, kynurenine.[1][4]
Signaling Pathway: IDO1-Mediated Tryptophan Catabolism
Caption: IDO1 induction and activity in tumor cells.
Experimental Protocol
Cell Line: SKOV-3 (human ovarian cancer cell line) or A375 (human melanoma cell line) are suitable as they express IDO1 upon IFNγ stimulation.[1][4]
Materials:
-
SKOV-3 or A375 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IFNγ
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
p-Dimethylaminobenzaldehyde (DMAB)
-
Trichloroacetic acid (TCA)
-
Acetic acid
Procedure:
-
Cell Seeding: Seed SKOV-3 or A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
IDO1 Induction: Add the test compound dilutions to the cells, followed by the addition of IFNγ to a final concentration of 50 ng/mL to induce IDO1 expression. Include wells with cells and IFNγ only (positive control) and cells without IFNγ (negative control).
-
Incubation: Incubate the plate for 48-72 hours.
-
Kynurenine Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 30% TCA to each well to precipitate proteins.
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Transfer 100 µL of the protein-free supernatant to another 96-well plate.
-
Add 100 µL of DMAB reagent (2% w/v in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of kynurenine using a standard curve. Determine the IC50 value of the test compound by plotting the percentage of IDO1 inhibition against the log concentration of the compound.
Data Presentation
Table 1: Inhibition of Kynurenine Production by this compound
| Compound Concentration (µM) | Kynurenine (µM) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 15.2 ± 1.1 | 0 |
| 0.01 | 13.8 ± 0.9 | 9.2 |
| 0.1 | 10.5 ± 0.7 | 30.9 |
| 1 | 5.1 ± 0.4 | 66.4 |
| 10 | 1.2 ± 0.2 | 92.1 |
| 100 | 0.5 ± 0.1 | 96.7 |
| IC50 (µM) | \multicolumn{2}{c | }{0.45 } |
T-Cell Co-culture Assay
This assay evaluates the functional consequence of IDO1 inhibition by the test compound on T-cell activation. Tryptophan depletion and kynurenine production by IDO1-expressing cancer cells suppress T-cell proliferation and activation. An effective IDO1 inhibitor should rescue this suppression.[1]
Experimental Workflow
Caption: Workflow for the T-cell co-culture assay.
Experimental Protocol
Cell Lines:
-
SKOV-3 (or other IDO1-inducible cancer cell line)
-
Jurkat (human T-lymphocyte cell line)
Materials:
-
RPMI-1640 medium with 10% FBS
-
Recombinant Human IFNγ
-
This compound
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell activation
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Human IL-2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Prepare SKOV-3 cells: Seed SKOV-3 cells in a 96-well plate and treat with IFNγ and serial dilutions of the test compound as described in Protocol 1. Incubate for 48 hours.
-
Prepare Jurkat T-cells: In a separate tube, activate Jurkat cells by treating them with PHA (1 µg/mL) and PMA (50 ng/mL) for 24 hours.
-
Co-culture: After the 48-hour incubation of SKOV-3 cells, add 20,000 activated Jurkat cells to each well.
-
Incubation: Co-culture the cells for 72 hours.
-
Assess T-cell Proliferation: Measure the viability of the co-culture using CellTiter-Glo® according to the manufacturer's instructions. The luminescent signal will be proportional to the number of viable cells, which is indicative of T-cell proliferation.
-
Measure IL-2 Production: Collect the culture supernatant and measure the concentration of IL-2 using an ELISA kit. IL-2 is a key cytokine produced by activated T-cells.
-
Data Analysis: Plot the T-cell proliferation (luminescence) and IL-2 concentration against the log concentration of the test compound to determine the EC50 value for the rescue of T-cell suppression.
Data Presentation
Table 2: Rescue of T-cell Proliferation and IL-2 Production by this compound
| Compound Concentration (µM) | T-cell Proliferation (RLU) (Mean ± SD) | IL-2 Production (pg/mL) (Mean ± SD) |
| No T-cells | 5,000 ± 300 | < 10 |
| T-cells only | 85,000 ± 5,500 | 1,200 ± 90 |
| T-cells + SKOV-3 + IFNγ (Vehicle) | 25,000 ± 2,100 | 150 ± 25 |
| 0.01 | 28,500 ± 2,300 | 210 ± 30 |
| 0.1 | 45,000 ± 3,800 | 450 ± 45 |
| 1 | 70,000 ± 6,100 | 950 ± 80 |
| 10 | 82,000 ± 6,500 | 1,150 ± 100 |
| EC50 (µM) | 0.15 | 0.25 |
Cytotoxicity Assay
It is crucial to determine if the observed activity of this compound is due to specific inhibition of IDO1 or general cytotoxicity.[1][5]
Experimental Protocol
Cell Lines:
-
SKOV-3 or A375
-
Jurkat
Materials:
-
Appropriate culture medium for each cell line
-
This compound
-
MTT or CellTiter-Glo® reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate for the same duration as the primary assays (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a standard method like the MTT assay or CellTiter-Glo®.
-
Data Analysis: Determine the CC50 (50% cytotoxic concentration) of the compound for each cell line.
Data Presentation
Table 3: Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| SKOV-3 | > 100 |
| Jurkat | > 100 |
A CC50 value significantly higher than the IDO1 inhibitory IC50 and T-cell rescue EC50 indicates that the compound's primary effect is not due to cytotoxicity.
Logical Relationship of Assays
Caption: Interrelation of the described cell-based assays.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Compound libraries featuring this heterocycle have been instrumental in identifying potent and selective modulators for a variety of biological targets, paving the way for novel therapeutic agents.[1][2] High-throughput screening (HTS) is a critical methodology for efficiently interrogating large 1,2,4-oxadiazole libraries to uncover initial "hit" compounds with desired biological activities.[1] These application notes provide detailed protocols for common HTS assays to guide researchers in the screening of 1,2,4-oxadiazole libraries for diverse biological functions, from general cytotoxicity to specific enzyme inhibition and receptor modulation.[1]
Application Note 1: Cytotoxicity Profiling of 1,2,4-Oxadiazole Libraries
A fundamental primary step in any drug discovery endeavor is the evaluation of a compound library's inherent cytotoxicity.[1] This early assessment facilitates the identification of compounds that exhibit non-specific toxicity, thereby allowing for the prioritization of compounds with specific biological activities at non-toxic concentrations.[1] Two widely adopted colorimetric assays for assessing cytotoxicity in a high-throughput format are the Lactate Dehydrogenase (LDH) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method used to quantify cytotoxicity by measuring the amount of lactate dehydrogenase released from damaged cells into the culture medium.[1]
-
Cell Plating: Seed cells in a 96-well or 384-well clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
Compound Addition: Prepare a stock solution of the 1,2,4-oxadiazole compounds in DMSO. Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be maintained below 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells of the cell plate.[1]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
LDH Measurement: Following incubation, transfer a portion of the cell culture supernatant to a new plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated cells and cells treated with a lysis buffer for maximum LDH release). Plot the % cytotoxicity against the compound concentration to determine the IC50 value.[1]
Protocol 2: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Plating: Follow the same procedure as in the LDH assay.[1]
-
Compound Addition: Follow the same procedure as in the LDH assay.[1]
-
MTT Reagent Addition and Incubation: After the compound incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.[1]
-
Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to control wells (untreated cells). Plot the % viability against the compound concentration to determine the IC50 value.
Data Presentation
Table 1: Example Cytotoxicity Data for a 1,2,4-Oxadiazole Compound against MCF7 Cancer Cells. [1]
| Compound ID | Assay Type | Concentration (µM) | % Cytotoxicity / % Viability | IC50 (µM) |
| OXA-001 | LDH | 10 | 55% Cytotoxicity | 8.5 |
| OXA-001 | MTT | 10 | 48% Viability | 9.2 |
Application Note 2: Screening for Enzyme Inhibitors in 1,2,4-Oxadiazole Libraries
A major application of 1,2,4-oxadiazole libraries is in the discovery of enzyme inhibitors, such as those targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1] Enzyme-Linked Immunosorbent Assay (ELISA)-based methods are well-suited for the HTS of enzyme inhibitors.[3]
Experimental Protocol
Protocol 3: ELISA-Based Enzyme Inhibition Assay (e.g., EGFR Kinase Assay)
This assay measures the ability of a compound to inhibit the kinase activity of a target enzyme.[3]
-
Plate Coating: Coat a 96-well or 384-well plate with a substrate specific to the enzyme of interest (e.g., a peptide substrate for a kinase).
-
Blocking: Block the unoccupied sites on the plate with a suitable blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.
-
Enzyme and Inhibitor Incubation: In a separate plate, pre-incubate the enzyme with various concentrations of the 1,2,4-oxadiazole compounds (or vehicle control) in a suitable reaction buffer for a defined period (e.g., 30 minutes). Transfer the enzyme-inhibitor mixture to the substrate-coated plate.[1]
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding necessary co-factors (e.g., ATP for kinases). Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 1-2 hours).[1]
-
Detection: Wash the plate to remove unbound reagents. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Signal Development and Data Acquisition: Add a chromogenic substrate for HRP (e.g., TMB). The intensity of the resulting color is proportional to the enzyme activity. Measure the absorbance using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor). Plot the % inhibition against the compound concentration to determine the IC50 value.[1]
Data Presentation
Table 2: Example Inhibition Data for 1,2,4-Oxadiazole Derivatives against EGFR. [3]
| Compound | Target | Assay Type | IC₅₀ (µM) |
| 7a | EGFRʷᵗ | Kinase Assay | <10 |
| 7a | EGFRᵗ⁷⁹⁰ᵐ | Kinase Assay | <50 |
| 7b | EGFRʷᵗ | Kinase Assay | <10 |
| 7b | EGFRᵗ⁷⁹⁰ᵐ | Kinase Assay | <50 |
| 7m | EGFRʷᵗ | Kinase Assay | <10 |
Application Note 3: Identification of GPCR Modulators from 1,2,4-Oxadiazole Libraries
G-protein coupled receptors (GPCRs) represent a major class of drug targets.[1] Libraries of 1,2,4-oxadiazoles can be screened to identify modulators, such as positive allosteric modulators (PAMs), of these receptors.[1] Cell-based assays that measure downstream signaling events, like changes in intracellular calcium or cyclic AMP (cAMP), are commonly employed for the HTS of GPCR modulators.[1]
Experimental Protocol
Protocol 4: Cell-Based GPCR Signaling Assay (e.g., Calcium Flux Assay)
-
Cell Culture: Culture cells stably expressing the GPCR of interest in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Add the 1,2,4-oxadiazole compounds at various concentrations to the wells.
-
Agonist Stimulation: After a short incubation with the compounds, stimulate the cells with a known agonist for the target GPCR.
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: Analyze the fluorescence data to determine the effect of the compounds on the agonist-induced calcium flux. For PAMs, an enhanced response in the presence of the compound is expected.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the discovery of 1,2,4-oxadiazole-based drugs.[4]
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole compound.[1]
Caption: Activation of the Nrf2 antioxidant pathway by a 1,2,4-oxadiazole compound.[4]
References
Application Notes and Protocols for Molecular Docking of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one, which incorporates a pyridine ring, is of particular interest for its potential as a modulator of various biological targets. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights for drug discovery and lead optimization.[3] This document provides a detailed protocol for performing a molecular docking study of this compound against a selected protein target.
Objective
The primary objective of this protocol is to outline a comprehensive, step-by-step methodology for conducting a molecular docking analysis of this compound. This will include the preparation of the ligand and a selected protein target, the execution of the docking simulation, and the analysis of the resulting binding poses and energies. As a representative example, this protocol will focus on docking against human P-glycoprotein (P-gp), a well-characterized ATP-binding cassette (ABC) transporter implicated in multidrug resistance in cancer.[3][4]
Target Selection: P-glycoprotein (P-gp)
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that actively transports a wide variety of xenobiotics, including many anticancer drugs, out of cells.[4][5] Its overexpression is a major mechanism of multidrug resistance in cancer, leading to therapeutic failure.[6] Therefore, the identification of P-gp inhibitors is a key strategy to overcome multidrug resistance. The crystal structure of human P-gp is available in the Protein Data Bank (PDB), providing a basis for structure-based drug design. For this protocol, the crystal structure of human P-glycoprotein in the outward-facing conformation (PDB ID: 6C0V) will be utilized.[7]
Experimental Protocols
This section details the methodologies for the molecular docking of this compound against human P-glycoprotein. The protocol is designed to be adaptable to various molecular docking software packages such as AutoDock, Glide, or GOLD.
Software and Resource Requirements
-
Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), or similar.
-
Molecular Visualization Software: PyMOL, Chimera, or VMD.
-
Ligand Preparation Software: ChemDraw, MarvinSketch, or Avogadro.
-
Protein Preparation Tools: Integrated within the docking software or standalone tools like PDB2PQR.
-
Access to Protein Data Bank (PDB): --INVALID-LINK--
Ligand Preparation
-
2D Structure Drawing: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation. Most chemical drawing software have this functionality.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Charge Calculation and Atom Typing: Assign partial charges (e.g., Gasteiger charges) and atom types to the ligand. This is typically done using tools provided with the docking software (e.g., AutoDock Tools).
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
File Format Conversion: Save the prepared ligand in the appropriate file format required by the docking software (e.g., PDBQT for AutoDock Vina).
Protein Preparation
-
PDB Structure Retrieval: Download the crystal structure of human P-glycoprotein (PDB ID: 6C0V) from the Protein Data Bank.[7]
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Handling Missing Residues and Atoms: Check for and repair any missing residues or atoms in the protein structure. Tools like the Protein Preparation Wizard in Schrödinger Suite can automate this process.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystal structures. The protonation state of titratable residues (e.g., Histidine, Aspartate, Glutamate) should be determined based on the physiological pH (around 7.4).
-
Charge Assignment and Atom Typing: Assign partial charges and atom types to the protein atoms.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
-
File Format Conversion: Save the prepared protein in the appropriate file format for the docking software (e.g., PDBQT for AutoDock Vina).
Binding Site Definition and Grid Generation
-
Identify the Binding Site: The binding site of P-gp is a large, polyspecific cavity within the transmembrane domains. For PDB ID 6C0V, the drug-binding cavity is reoriented toward the extracellular space.[7] The binding site can be identified based on the location of co-crystallized ligands in other P-gp structures or through literature review and binding site prediction tools.
-
Grid Box Generation: Define a grid box that encompasses the identified binding site. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The grid parameters are crucial for the docking search algorithm.
Molecular Docking Simulation
-
Docking Algorithm Selection: Choose the appropriate docking algorithm. For AutoDock Vina, a Lamarckian Genetic Algorithm is commonly used.
-
Set Docking Parameters: Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but also the reliability of the results.
-
Run the Docking Simulation: Execute the docking run using the prepared ligand and protein files, along with the defined grid parameters.
Analysis of Docking Results
-
Binding Affinity Estimation: The docking software will provide a scoring function to estimate the binding affinity, typically in kcal/mol. Lower (more negative) values indicate a more favorable binding.
-
Pose Analysis: Visualize the predicted binding poses of the ligand within the protein's active site using molecular visualization software. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
-
Clustering of Poses: The generated binding poses are often clustered based on their root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is often considered the most likely binding mode.
-
Comparison with Known Binders (Optional): If available, compare the docking results with experimental data for known inhibitors of P-gp to validate the docking protocol.
Data Presentation
The quantitative data from the molecular docking study should be summarized in a clear and structured table for easy comparison.
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) | Number of H-Bonds |
| This compound | -8.5 | Gln725, Tyr310 | Phe303, Ile306, Tyr307, Phe336 | 2 |
| Verapamil (Control) | -9.2 | Gln946, Ser979 | Phe728, Leu975, Phe978 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the docking software and parameters used.
Mandatory Visualizations
Molecular Docking Workflow
Caption: Workflow for the molecular docking of this compound.
P-glycoprotein Signaling Pathway in Multidrug Resistance
Caption: Simplified signaling pathway of P-glycoprotein-mediated multidrug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Oxadiazoles 3.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 5. P_gp [collab.its.virginia.edu]
- 6. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Application Notes and Protocols: Anticancer Activity Screening of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the screening protocols and anticancer activities of various 1,2,4-oxadiazole derivatives. The information compiled from recent studies is intended to guide researchers in the evaluation of this promising class of compounds.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 1,2,4-oxadiazole derivatives against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxic Activity of 1,2,4-Oxadiazole Derivatives Against Breast Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 16 (Fig. 3) | MCF-7 | 81 | Doxorubicin | - |
| Compound 17 (Fig. 3) | MCF-7 | 0.88 - 8.37 | Doxorubicin | - |
| Compound 18 (Fig. 3) | MCF-7 | 0.88 - 8.37 | Doxorubicin | - |
| Compound 27 | MCF-7 | 4.56 | - | - |
| Compound 28 | MCF-7 | 4.25 | - | - |
| Compound 33 (Fig. 6) | MCF-7 | 0.34 ± 0.025 | - | - |
| Compound 65 (Fig. 11) | MCF-7 | 0.34 - 2.45 | - | - |
| Compound 65 (Fig. 11) | MDA-MB-231 | 0.34 - 2.45 | - | - |
| 7a | MCF-7 | 0.76 ± 0.044 | Etoposide | 1.91 - 3.08 |
| 7a | MDA MB-231 | 0.93 ± 0.013 | Etoposide | 1.91 - 3.08 |
| 13a-b (Table 2) | MCF-7 | 0.11 - 1.47 | Doxorubicin | 0.79 - 5.51 |
| 17a | MCF-7 | 0.65 | - | - |
| 17b | MCF-7 | 2.41 | - | - |
Table 2: Cytotoxic Activity of 1,2,4-Oxadiazole Derivatives Against Lung, Colon, and Other Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 29 (Fig. 5) | A549 (Lung) | 4.11 | - | - |
| Compound 28 (Fig. 5) | A549 (Lung) | 4.13 | - | - |
| Compound 65 (Fig. 11) | A549 (Lung) | 0.34 - 2.45 | - | - |
| 7a | A549 (Lung) | 0.18 ± 0.019 | Etoposide | 1.91 - 3.08 |
| 7a | DU-145 (Prostate) | 1.13 ± 0.55 | Etoposide | 1.91 - 3.08 |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 |
| 9a-c (Table 2) | HCT-116 (Colon) | 5.13, 1.54, 1.17 | Prodigiosin | 2.84 |
| 13a-b (Table 2) | A375 (Melanoma) | 0.11 - 1.47 | Doxorubicin | 0.79 - 5.51 |
| 13a-b (Table 2) | ACHN (Renal) | 0.11 - 1.47 | Doxorubicin | 0.79 - 5.51 |
Experimental Protocols
Detailed methodologies for key experiments in the anticancer screening of 1,2,4-oxadiazole derivatives are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1,2,4-oxadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[1]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with the 1,2,4-oxadiazole derivatives for the desired time. Harvest the cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.[4]
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8][9]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect cells after treatment with the 1,2,4-oxadiazole derivatives. Centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing.[7] Incubate the cells on ice for at least 30 minutes.[7]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.[9]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[9]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualized Mechanisms and Workflows
The following diagrams illustrate the experimental workflow for anticancer screening and the potential signaling pathways affected by 1,2,4-oxadiazole derivatives.
Caption: Experimental workflow for screening the anticancer activity of 1,2,4-oxadiazole derivatives.
Caption: Potential signaling pathways modulated by 1,2,4-oxadiazole derivatives in cancer cells.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Antimicrobial Susceptibility Testing for Oxadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxadiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 1,3,4-oxadiazole ring, in particular, is a bioisostere of amide and ester groups, which can enhance biological activity through interactions like hydrogen bonding.[4] With the escalating threat of antimicrobial resistance, the development and evaluation of novel antimicrobial agents such as oxadiazoles are critical.[2]
This document provides detailed protocols for the in vitro antimicrobial susceptibility testing of novel oxadiazole compounds. The methodologies outlined include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill kinetics, and anti-biofilm activity, which are essential for characterizing the antimicrobial profile of these potential drug candidates.
Data Presentation: Antimicrobial Activity of Representative Oxadiazole Compounds
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various synthesized oxadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as reported in selected studies. This data illustrates the potential of this class of compounds and provides a reference for expected activity ranges.
Table 1: MIC of 1,3,4-Oxadiazole Derivatives Against Various Bacterial Strains (µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | L. monocytogenes | Reference |
|---|---|---|---|---|---|
| 3a | 125 | 62.5 | 31.25 | 62.5 | [5] |
| 3e | 125 | 62.5 | 31.25 | 62.5 | [5] |
| 3f | 31.25 | 125 | 31.25 | 125 | [5] |
| 3j | 31.25 | 125 | 31.25 | 125 | [5] |
| OZE-I | 4-16 | - | - | - | [4] |
| OZE-II | 4-16 | - | - | - | [4] |
| OZE-III | 8-32 | - | - | - |[4] |
Table 2: MIC of Oxadiazole-Sulfonamide Derivatives Against Various Bacterial Strains (µg/mL)
| Compound ID | S. pneumoniae | E. faecalis | S. typhimurium | P. aeruginosa | E. coli | Reference |
|---|---|---|---|---|---|---|
| OX7 | 15.75 | >500 | >500 | 31.25 | 15.75 | [6] |
| OX11 | 15.75 | >500 | >500 | 15.75 | 15.75 | [6] |
| Ciprofloxacin | 0.98 | 0.98 | 0.98 | 0.98 | 0.98 | [6] |
| Ampicillin | 0.98 | 0.98 | 0.98 | >500 | 3.9 |[6] |
Experimental Workflows and Visualizations
A logical progression of experiments is crucial for efficiently characterizing a new compound. The workflow typically begins with a primary screening for inhibitory activity (MIC) and progresses to more detailed studies of its bactericidal nature and kinetics.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IC50 Values of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one as a Putative IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one, a compound with a scaffold common to molecules with diverse biological activities.[1][2][3] Based on its structural features, a primary putative target for this compound is Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical regulator of immune responses.[4][5] Its overexpression in various cancers contributes to an immunosuppressive tumor microenvironment, making it a significant target for cancer immunotherapy.[2][4][5][6][7] These protocols detail both enzymatic and cell-based assays to quantify the inhibitory potential of this compound against IDO1.
IDO1 Signaling Pathway and Point of Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[4][7][8] This product is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites suppress the activity of effector T cells and natural killer cells while promoting the generation of regulatory T cells (Tregs).[8] This cascade ultimately leads to an immunosuppressive state, which can be exploited by cancer cells to evade immune surveillance. The proposed inhibitory action of this compound would block this catalytic conversion, thereby preserving local tryptophan levels and mitigating immunosuppression.
Data Presentation
While specific IC50 values for this compound are not publicly available, the following table presents data for structurally related oxadiazole and triazole derivatives against IDO1 or cancer cell lines to provide a comparative context for experimental results.
| Compound Class | Compound/Derivative | Target/Cell Line | Assay Type | IC50 (µM) |
| Oxadiazole | VS-15 | IDO1 | Cell-based | 0.48 |
| Oxadiazole | Caffeic acid-based 1,3,4-oxadiazole (Compound 5) | U87 Glioblastoma | Cytotoxicity | 35.1 |
| Oxadiazole | Caffeic acid-based 1,3,4-oxadiazole (Compound 5) | T98G Glioblastoma | Cytotoxicity | 34.4 |
| Oxadiazole | Caffeic acid-based 1,3,4-oxadiazole (Compound 5) | LN229 Glioblastoma | Cytotoxicity | 37.9 |
| Triazole | Compound 3a (urea and 1,2,3-triazole structure) | IDO1 | Enzymatic | 0.75 |
Note: The cytotoxic IC50 values provide a general measure of anti-cancer activity but are not specific to IDO1 inhibition.
Experimental Protocols
The following protocols describe an enzymatic assay using recombinant human IDO1 (rhIDO1) and a cell-based assay using a human cancer cell line that expresses IDO1 upon stimulation.
Protocol 1: In Vitro Enzymatic Assay for IDO1 Inhibition
This assay measures the direct inhibitory effect of the test compound on the catalytic activity of purified rhIDO1.
Materials:
-
Recombinant human IDO1 (rhIDO1)
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA, 30% w/v)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (2% w/v in acetic acid)
-
96-well microplate
Procedure:
-
Preparation of Reaction Buffer: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the reaction buffer to achieve a range of final assay concentrations. Also, prepare a vehicle control (DMSO in reaction buffer).
-
Assay Setup: In a 96-well plate, add 50 µL of the reaction buffer per well. Add 10 µL of the test compound dilutions or vehicle control. Add 20 µL of the rhIDO1 enzyme solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of L-tryptophan solution (final concentration of 200 µM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of 30% (w/v) TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Protein Precipitation: Centrifuge the plate to pellet any precipitated protein.
-
Kynurenine Detection: Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Assay for IDO1 Inhibition
This assay measures the ability of the test compound to inhibit IDO1 activity within a cellular context.[5][7][9][10][11] Human cancer cell lines such as HeLa or SKOV-3, which can be induced to express IDO1 by interferon-gamma (IFN-γ), are suitable for this assay.[9][10]
Materials:
-
HeLa or SKOV-3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human IFN-γ
-
L-Tryptophan
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA, 6.1 N)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (2% w/v in acetic acid)
-
96-well cell culture plate
Procedure:
-
Cell Culture: Culture HeLa or SKOV-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment and IDO1 Induction: The next day, replace the medium with fresh medium containing a serial dilution of the test compound. Add IFN-γ to a final concentration of 100 ng/mL to all wells except the negative control wells to induce IDO1 expression.[9]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, collect 140 µL of the cell culture supernatant from each well.
-
Hydrolysis: Add 10 µL of 6.1 N TCA to each supernatant sample. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Protein Precipitation: Centrifuge the samples to remove any precipitate.
-
Kynurenine Detection: Transfer 100 µL of the clear supernatant to a new 96-well plate. Add 100 µL of DMAB reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ-stimulated vehicle control. Determine the IC50 value as described in the enzymatic assay protocol. A parallel cytotoxicity assay (e.g., MTT or CCK-8) should be performed to ensure that the observed inhibition is not due to cell death.
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 value of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. fortislife.com [fortislife.com]
- 5. oncotarget.com [oncotarget.com]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Pyridinyl-Oxadiazole Derivatives in Cancer Cell Line Research
Introduction
This document provides detailed application notes and protocols for the use of pyridinyl-oxadiazole derivatives in cancer cell line research. While specific data on 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one is limited in publicly available literature, extensive research has been conducted on structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole compounds bearing pyridinyl moieties. These compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the modulation of key signaling pathways implicated in tumorigenesis.[1][2][3][4][5][6][7][8][9][10][11][12][13]
These notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutic candidates for cancer treatment.
Anticancer Activity and Data Presentation
Pyridinyl-oxadiazole derivatives have shown efficacy against various cancer cell lines, including those of the colon, breast, lung, prostate, and leukemia. The cytotoxic and antiproliferative activities are typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of cell growth or viability.
Table 1: Cytotoxic Activity of Pyridinyl-Oxadiazole Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 | 5-Fluorouracil | 3.2 | [1] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 | 5-Fluorouracil | 0.23 | [1] |
| 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole (6d-2) | AGS (Gastric) | 19.84 | Paclitaxel, Doxorubicin, Combretastatin A-4 | Not specified | [4] |
| 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole (6d-2) | MCF-7 (Breast) | 9.91 | Paclitaxel, Doxorubicin, Combretastatin A-4 | Not specified | [4] |
| 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole (6c-2) | HT-29 (Colon) | 27.60 | Paclitaxel, Doxorubicin, Combretastatin A-4 | Not specified | [4] |
| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides (I-8) | RET kinase inhibition | Potent | Not specified | Not specified | [14] |
| 2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole (CHK9) | Lung Cancer Cells | 4.8-5.1 | Not specified | Not specified | [9] |
Mechanism of Action
The anticancer effects of pyridinyl-oxadiazole derivatives are attributed to several mechanisms, primarily the induction of apoptosis and the inhibition of critical signaling pathways that promote cancer cell proliferation and survival.
1. Induction of Apoptosis: Many 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have been shown to be potent inducers of apoptosis.[3][6][15] This programmed cell death is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the activation of effector caspases like caspase-3 is a common finding.[3]
2. Inhibition of Signaling Pathways: Pyridinyl-oxadiazole derivatives have been identified as inhibitors of several key signaling pathways that are frequently dysregulated in cancer:
-
EGFR Signaling: Some derivatives inhibit the Epidermal Growth Factor Receptor (EGFR), which in turn blocks downstream pathways like the Ras/Raf/MEK/ERK pathway, thereby limiting tumor proliferation.[8][16]
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by oxadiazole compounds can restore the activity of tumor suppressors like PTEN and promote apoptosis.[8]
-
STAT3 Signaling: Certain derivatives have been shown to reduce the phosphorylation of STAT3, an oncogenic transcription factor, leading to decreased tumor growth.[9]
-
RET Kinase: Specific derivatives, such as 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides, are potent inhibitors of RET kinase, a receptor tyrosine kinase involved in several cancer types.[14]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the anticancer activity of pyridinyl-oxadiazole derivatives. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a pyridinyl-oxadiazole derivative on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Pyridinyl-oxadiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinyl-oxadiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by a pyridinyl-oxadiazole derivative.
Materials:
-
Cancer cell lines
-
Pyridinyl-oxadiazole derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyridinyl-oxadiazole derivative at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of a pyridinyl-oxadiazole derivative on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell lines
-
Pyridinyl-oxadiazole derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-p-STAT3, anti-STAT3, anti-EGFR, anti-p-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells with RIPA buffer. Quantify the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control.
Visualizations
Caption: Experimental workflow for evaluating the anticancer effects of pyridinyl-oxadiazole derivatives.
Caption: Key signaling pathways modulated by pyridinyl-oxadiazole derivatives in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Docking Study, and Cytotoxic Activity of 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijfmr.com [ijfmr.com]
- 14. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound?
Based on its structure and available data for similar compounds, this compound is a heterocyclic compound. Key computed properties are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| XLogP3-AA | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Q2: I am experiencing poor solubility of this compound in my aqueous buffer. What are the potential reasons?
Poor aqueous solubility is a common challenge for many organic compounds, including heterocyclic molecules.[2][3] Several factors can contribute to this issue:
-
Crystal Lattice Energy: Strong intermolecular forces in the solid state can make it difficult for solvent molecules to break apart the crystal lattice.
-
Hydrophobicity: Although the predicted LogP value is not excessively high, the aromatic pyridine and oxadiazolone rings contribute to the molecule's lipophilicity, which can limit its solubility in water.
-
pH of the Solution: The pyridine ring contains a basic nitrogen atom, and the oxadiazolone ring has an acidic proton. Therefore, the overall charge of the molecule and its solubility are highly dependent on the pH of the aqueous solution.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.
Q3: What are the recommended common organic solvents for dissolving this compound?
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Acetone
For biological assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer.[4]
Q4: How can I improve the aqueous solubility of this compound for my experiments?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[3][4][5][6] These can be broadly categorized as physical and chemical modifications:
-
pH Adjustment: Modifying the pH of the solution can increase the ionization of the compound, thereby improving its solubility. For this molecule, adding a small amount of acid to protonate the pyridine nitrogen or a base to deprotonate the oxadiazolone ring may increase solubility.
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a compound in an aqueous solution.[5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.
-
Complexation: The use of cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.[2]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or sonication increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Problem: The compound is not dissolving in my desired aqueous buffer.
Caption: A workflow for troubleshooting solubility issues.
Step 1: Verify Compound Purity and Identity
-
Action: Confirm the purity and identity of your compound using appropriate analytical techniques such as NMR, LC-MS, or melting point analysis. Impurities can significantly impact solubility.
Step 2: Systematic Solubility Screening
-
Action: Determine the solubility of the compound in a range of common solvents to identify the most suitable solvent system. Follow the "Experimental Protocol for Solubility Determination" outlined below.
Step 3: Optimize pH
-
Action: Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10) and determine the solubility of the compound in each. The pyridine moiety suggests that solubility may increase in acidic conditions, while the oxadiazolone moiety suggests potential for increased solubility in basic conditions.
Step 4: Introduce a Co-solvent
-
Action: If pH adjustment is insufficient or not compatible with your experiment, try adding a co-solvent. Start with a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 to your aqueous buffer and gradually increase the concentration while observing for dissolution.
Step 5: Utilize Surfactants
-
Action: For in vitro assays where the presence of a detergent is acceptable, consider adding a non-ionic surfactant such as Tween® 80 or Triton™ X-100 at a concentration above its critical micelle concentration (CMC).
Step 6: Advanced Techniques
-
Action: If the above methods fail, more advanced techniques may be necessary. These include forming a complex with a cyclodextrin or reducing the particle size of the solid compound through sonication or micronization.
Experimental Protocols
Protocol 1: Kinetic Solubility Determination
This protocol provides a method for determining the kinetic solubility of a compound, which is a common practice in early drug discovery.[4]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix thoroughly. The final DMSO concentration should typically be low (e.g., <1%).
-
Equilibration: Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours).
-
Precipitation Measurement: Measure the amount of precipitate formed. This can be done visually or, more quantitatively, by measuring the turbidity using a plate reader (nephelometry) or by analyzing the concentration of the compound remaining in the supernatant after centrifugation using LC-MS or UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| 0.1 N HCl | 25 | |||
| 0.1 N NaOH | 25 | |||
| Ethanol | 25 | |||
| DMSO | 25 | |||
| DMF | 25 | |||
| Acetonitrile | 25 | |||
| User to fill in experimental data |
Visualizations
Caption: Factors influencing the aqueous solubility of a compound.
References
- 1. 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | C7H5N3O2 | CID 135456618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. longdom.org [longdom.org]
Technical Support Center: 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve reaction outcomes. Here you will find frequently asked questions and detailed troubleshooting guides to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most prevalent and versatile method involves the reaction of an amidoxime with an acylating agent, followed by a cyclodehydration step.[1][2] This is often referred to as a [4+1] approach, where four atoms come from the amidoxime and one from the acylating agent.[2] Key variations of this method include:
-
Two-Step Synthesis: Involves the formation and isolation of an O-acyl amidoxime intermediate, which is then cyclized in a separate step, often by heating or with a base.[3]
-
One-Pot Synthesis: Combines the acylation and cyclization steps without isolating the intermediate, which can improve efficiency.[4][5]
Another classical approach is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][6] However, this method can be limited by the reactivity of the nitrile and potential side reactions like the dimerization of the nitrile oxide.[6][7]
Q2: How do I choose between a one-pot and a two-step procedure?
A2: The choice depends on your substrate, scale, and optimization goals.
-
Two-Step Procedure: Isolating the O-acyl amidoxime intermediate allows for its purification, which can lead to a cleaner final product. This method provides more control over the cyclization step, which is often the most challenging part of the synthesis.[3][8]
-
One-Pot Procedure: This approach is generally faster and more atom-economical.[5] It is well-suited for high-throughput synthesis and library generation. However, it may require more optimization to minimize side products, as all reagents and intermediates are present simultaneously.
Q3: What are the typical reagents used for the cyclodehydration step?
A3: The cyclization of the O-acyl amidoxime intermediate often requires activation. Common methods include:
-
Thermal Cyclization: Heating the intermediate in a high-boiling solvent like toluene, xylene, or DMF is a traditional method.[5][9]
-
Base-Mediated Cyclization: Various bases can promote cyclization, often at room temperature. Tetrabutylammonium fluoride (TBAF) in THF is a mild and efficient option.[1][10] Superbase systems like NaOH/DMSO or KOH/DMSO have also proven effective for room-temperature synthesis.[3][9]
-
Microwave-Assisted Cyclization: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[8][11][12]
Q4: Can I use carboxylic acids directly instead of acyl chlorides?
A4: Yes, carboxylic acids can be used directly when activated in situ. This avoids handling sensitive acyl chlorides. Common activating agents include carbodiimides like DCC or EDC, and other coupling reagents such as carbonyldiimidazole (CDI) or phosphonic acid anhydride (T3P).[1][2]
General Synthesis Workflow
The diagram below illustrates the most common synthetic pathway for 1,2,4-oxadiazoles, proceeding from an amidoxime and an acylating agent through an O-acyl amidoxime intermediate.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from an inefficient cyclization step.[9]
| Potential Cause | Suggested Solution |
| Incomplete Acylation (Step 1) | Ensure your acylating agent is reactive. If using a carboxylic acid, use an effective coupling agent (e.g., CDI, HBTU). Confirm the formation of the O-acyl amidoxime intermediate via TLC or LC-MS before proceeding. |
| Ineffective Cyclodehydration (Step 2) | The energy barrier for cyclization may not be overcome.[9] If using thermal conditions, increase the temperature or switch to a higher-boiling solvent (e.g., from toluene to xylene). If using a base, consider a stronger, non-nucleophilic base like TBAF or a superbase system (NaOH/DMSO).[3][9] Microwave heating can also be highly effective.[11] |
| Degradation of Starting Material/Intermediate | Prolonged heating can cause degradation.[9] Minimize reaction time and consider base-catalyzed methods that proceed at room temperature. Ensure anhydrous conditions, as water can lead to hydrolysis of the intermediate.[9] |
| Poor Nucleophilicity of Amidoxime | Electron-withdrawing groups on the amidoxime can reduce its reactivity. More forcing conditions may be required for the initial acylation step. |
| Steric Hindrance | Bulky substituents on either the amidoxime or the acylating agent can hinder the reaction. Longer reaction times, higher temperatures, or less sterically demanding reagents may be necessary. |
The following diagram provides a decision-making workflow for troubleshooting low-yield reactions.
Problem 2: A Major Side Product is Observed
| Observed Side Product | Potential Cause | Suggested Solution |
| Mass of Starting Amidoxime + Acyl Group | This indicates the formation of the O-acyl amidoxime intermediate without subsequent cyclization. | The cyclization conditions are not sufficiently forcing. See "Ineffective Cyclodehydration" solutions in the table above. |
| Mass of Starting Carboxylic Acid | Hydrolysis of the O-acyl amidoxime intermediate back to the starting materials. | This is common in the presence of water, especially under prolonged heating.[9] Ensure all reagents and solvents are anhydrous. Use a non-nucleophilic base for cyclization if possible. |
| Isomeric Heterocycle | The Boulton-Katritzky Rearrangement (BKR) can occur under thermal conditions, leading to the formation of other heterocyclic systems.[9][13] | This rearrangement is often facilitated by heat or acid.[9] Attempt the cyclization under milder, base-catalyzed conditions at a lower temperature. |
| Mass of Dimerized Nitrile Oxide | This is specific to the 1,3-dipolar cycloaddition route and results in furoxan or 1,2,4-oxadiazole-4-oxide byproducts.[7][12] | This side reaction competes with the desired cycloaddition.[7] Consider using a catalyst (e.g., platinum-based) to promote the reaction with the nitrile.[6] Alternatively, switch to the more common amidoxime-based synthesis route. |
Comparative Data on Reaction Conditions
The choice of solvent, base, and catalyst system can significantly impact reaction outcomes. The following table summarizes yields reported for the synthesis of a model 3-aryl-5-aryl-1,2,4-oxadiazole under various conditions.
| Acylating Agent | Base / Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Acyl Chloride | Pyridine | Pyridine | Reflux | 6-12 h | Moderate-Good | [1] |
| Carboxylic Acid Ester | NaOH (powder) | DMSO | Room Temp | 4-24 h | Good | [1][3] |
| Carboxylic Acid | CDI | THF | Reflux | ~12 h | Good | [2] |
| Acyl Chloride | TBAF (for cyclization) | THF | Room Temp | 1-16 h | Good-Excellent | [1][10] |
| Nitrile | PTSA-ZnCl₂ | - | 100-110 °C | 2-5 h | Good | [14] |
| Acyl Chloride | K₂CO₃ / MWI | Solvent-free | Microwave | 5-10 min | Good-Excellent | [12] |
| Carboxylic Acid | T3P | Ethyl Acetate | 80 °C | ~16 h | Good-Excellent | [7] |
| Note: Yields are generalized from literature examples and can vary significantly based on specific substrates. |
Detailed Experimental Protocol
Synthesis of 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole via a Two-Step Procedure
This protocol details the acylation of an amidoxime with an acyl chloride, followed by base-mediated cyclodehydration.
Step 1: Synthesis of O-benzoyl-4-methoxybenzamidoxime (Intermediate)
-
Reagents & Equipment:
-
4-Methoxybenzamidoxime (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (solvent and base)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure: a. Dissolve 4-methoxybenzamidoxime in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1] b. Add benzoyl chloride dropwise to the stirred solution over 10-15 minutes. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the amidoxime starting material is consumed. e. Upon completion, pour the reaction mixture into a separatory funnel containing DCM and wash with saturated aqueous NaHCO₃ solution to remove excess pyridine and HCl.[1] f. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate. This intermediate is often used in the next step without further purification.[3]
Step 2: Cyclodehydration to 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
-
Reagents & Equipment:
-
Crude O-benzoyl-4-methoxybenzamidoxime (from Step 1)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure: a. Dissolve the crude intermediate in anhydrous THF under a nitrogen atmosphere. b. Add the TBAF solution dropwise to the mixture at room temperature. c. Stir the reaction at room temperature for 4-12 hours.[9] d. Monitor the disappearance of the intermediate by TLC. e. Once the reaction is complete, quench by adding water and extract the product with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the final 3,5-disubstituted 1,2,4-oxadiazole.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Stability of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in DMSO?
A1: While DMSO is a common solvent for the synthesis and biological screening of 1,2,4-oxadiazole derivatives, the stability of the 1,2,4-oxadiazol-5(4H)-one ring system can be compromised under certain conditions. The 1,2,4-oxadiazole ring possesses a relatively weak O-N bond, making it susceptible to cleavage.[1][2] DMSO, as a polar aprotic solvent, can enhance the reactivity of any nucleophilic species present, potentially leading to the degradation of the compound over time.
Q2: What are the potential signs of degradation of my compound in DMSO?
A2: Degradation can manifest in several ways during your experiments:
-
Changes in sample appearance: Discoloration of the DMSO stock solution.
-
Inconsistent analytical data: Appearance of unexpected peaks in LC-MS, HPLC, or NMR analyses of the stock solution.
-
Decreased biological activity: A gradual or sudden loss of potency in bioassays.
Q3: What chemical reactions could lead to the degradation of this compound in DMSO?
A3: The primary concern is the nucleophilic attack on the 1,2,4-oxadiazol-5(4H)-one ring. This can lead to ring-opening reactions. Potential nucleophiles include:
-
Water: Trace amounts of water in DMSO can act as a nucleophile, leading to hydrolysis.
-
Basic impurities: Residual bases from synthesis (e.g., NaOH, amines) can catalyze degradation.[3][4]
-
DMSO itself: While a weak nucleophile, DMSO can react with highly electrophilic centers, particularly at elevated temperatures.[5][6]
Troubleshooting Guide
If you suspect that your this compound is degrading in DMSO, please refer to the following troubleshooting table and workflow.
Summary of Potential Issues and Recommended Actions
| Potential Cause of Instability | Recommended Preventative/Corrective Actions | Experimental Protocol for Investigation |
| Presence of Water in DMSO | - Use anhydrous DMSO.- Store DMSO under an inert atmosphere (e.g., argon, nitrogen).- Prepare fresh stock solutions and use them promptly. | Karl Fischer Titration: 1. Obtain a sample of the DMSO being used.2. Perform Karl Fischer titration to quantify the water content.3. Compare the result to the manufacturer's specifications for anhydrous DMSO. |
| Basic or Acidic Impurities | - Use high-purity, neutral DMSO.- Ensure the compound is free of residual synthetic reagents by re-purification (e.g., recrystallization, chromatography). | pH Measurement of DMSO Solution: 1. Dissolve a small amount of a neutral pH indicator in the DMSO stock solution.2. Observe any color change that might indicate the presence of acidic or basic contaminants. |
| Elevated Storage Temperature | - Store DMSO stock solutions at low temperatures (-20°C or -80°C).- Minimize freeze-thaw cycles by aliquoting stock solutions. | Accelerated Stability Study: 1. Prepare multiple aliquots of the DMSO stock solution.2. Store them at different temperatures (e.g., room temperature, 4°C, -20°C).3. Analyze the samples by LC-MS at regular intervals (e.g., 24h, 48h, 1 week) to monitor for degradation. |
| Photodegradation | - Protect stock solutions from light by using amber vials or wrapping vials in aluminum foil. | Photostability Study: 1. Prepare two sets of the DMSO stock solution.2. Expose one set to ambient light and keep the other in the dark.3. Analyze both sets by LC-MS after a set period to compare degradation profiles. |
Visual Troubleshooting and Reaction Pathways
Troubleshooting Workflow for Compound Instability
Caption: Troubleshooting workflow for diagnosing stability issues.
Potential Nucleophilic Ring Opening of 1,2,4-Oxadiazol-5(4H)-one
Caption: Generalized nucleophilic degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MDPI [mdpi.com]
- 5. quora.com [quora.com]
- 6. Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and reliable method for synthesizing 3-substituted-1,2,4-oxadiazol-5(4H)-ones involves a two-step process. First, the corresponding amidoxime is prepared from a nitrile. In this case, pyridin-3-carboxamidoxime is synthesized from 3-cyanopyridine and hydroxylamine. The second step is the cyclization of the amidoxime with a suitable carbonyl source, typically ethyl chloroformate, in the presence of a base.
Q2: What are the key safety precautions to consider during the synthesis?
Hydroxylamine and its salts can be unstable and potentially explosive, especially when heated. Handle with care and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ethyl chloroformate is corrosive and lachrymatory; it should be handled in a well-ventilated fume hood. Reactions should be conducted behind a safety shield, especially during heating steps.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields in heterocyclic synthesis can arise from several factors.[1] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the pyridin-3-carboxamidoxime is pure and dry. Impurities can interfere with the cyclization step.
-
Reaction Conditions: The temperature and reaction time for both the amidoxime formation and the cyclization are critical. Over-heating can lead to decomposition.
-
Base Selection: The choice and amount of base used during cyclization are crucial. A weak or insufficient amount of base may result in incomplete reaction.
-
Moisture: The presence of water can hydrolyze ethyl chloroformate and affect the reaction. Ensure all glassware is dry and use anhydrous solvents.
Q4: I am having difficulty purifying the final product. What strategies can I employ?
This compound is a polar heterocyclic compound, which can make purification challenging. If standard silica gel chromatography gives poor separation or streaking, consider the following:
-
Column Chromatography with Additives: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape on silica gel for basic compounds.
-
Reversed-Phase Chromatography: This technique is often effective for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be an excellent alternative.[2]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system can be an effective final purification step.
Q5: Is this compound stable?
The 1,2,4-oxadiazole ring is generally resistant to hydrolysis, making it a stable bioisostere for esters and amides.[3] However, the 1,2,4-oxadiazole ring system can be susceptible to rearrangement under thermal or photochemical conditions due to the weak O-N bond.[4][5] It is advisable to store the compound in a cool, dark, and dry place.
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no formation of pyridin-3-carboxamidoxime (Step 1) | Incomplete reaction due to short reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Decomposition of hydroxylamine. | Use fresh hydroxylamine hydrochloride and add it portion-wise to control any exotherm. | |
| Low yield of this compound (Step 2) | Inefficient cyclization. | Ensure the base is added slowly at a low temperature to prevent side reactions. Experiment with different bases (e.g., pyridine, triethylamine, potassium carbonate). |
| Hydrolysis of ethyl chloroformate. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of byproducts. | Analyze the crude mixture by LC-MS to identify potential side products and adjust reaction conditions accordingly. | |
| Product streaking on TLC plate (silica gel) | The compound is basic and interacts strongly with the acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase. |
| Difficulty in removing solvent after chromatography | High-boiling point solvents used for purification (e.g., DMF, DMSO). | If possible, use lower-boiling point solvents. If not, use a high-vacuum pump and gentle heating to remove the solvent. Lyophilization can also be an option if the compound is water-soluble. |
| Product is an oil instead of a solid | Presence of impurities or residual solvent. | Re-purify the compound. Try triturating the oil with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization. |
Biological Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility in aqueous assay buffers | The compound may have limited water solubility despite its polar nature. | Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and does not affect the biological system. |
| The compound precipitates upon dilution into the aqueous buffer. | Test different stock solution concentrations and dilution methods. Sonication may help in dissolving the compound. Consider using solubility-enhancing excipients if compatible with the assay. | |
| Inconsistent results between experiments | Degradation of the compound in the assay medium. | Assess the stability of the compound in the assay buffer over the time course of the experiment. Prepare fresh dilutions for each experiment. |
| Interaction with plasticware. | Use low-protein-binding plates and tubes. | |
| High background signal or off-target effects | Non-specific binding or reactivity of the compound. | Run appropriate controls, including vehicle controls and assays with unrelated cell lines or proteins. If the compound is fluorescent, check for interference with the assay's detection method. |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of Pyridin-3-carboxamidoxime
-
To a solution of 3-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyridin-3-carboxamidoxime, which can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Dissolve pyridin-3-carboxamidoxime (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane.
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
References
Technical Support Center: Optimization of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one Dosage for Cell Culture
Disclaimer: Publicly available data on 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one is limited. This guide is based on established principles for in vitro testing of novel heterocyclic compounds and data from structurally similar pyridinyl-oxadiazole derivatives. Researchers should use this information as a starting point and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
A1: While specific data for this compound is scarce, the 1,2,4-oxadiazole scaffold is a recognized motif in medicinal chemistry.[1] Derivatives containing pyridinyl and oxadiazole rings have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Some have been investigated as inhibitors of specific enzymes and signaling pathways, such as p38 MAPK.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution, for example, 10 mM to 50 mM, in 100% DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Q3: What is the recommended starting concentration range for in vitro assays?
A3: For initial screening, a wide concentration range is advisable. Based on published data for similar oxadiazole derivatives, a starting range of 0.1 µM to 100 µM is often used in cytotoxicity assays.[6][7] For compounds with unknown potency, a logarithmic or semi-logarithmic serial dilution is recommended.[8]
Q4: How can I handle compound precipitation when diluting the DMSO stock in aqueous cell culture media?
A4: Compound precipitation is a common issue when diluting a DMSO stock in aqueous media.[9] To mitigate this, ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7] It is best to add the DMSO stock directly to the media in the well with gentle mixing. Preparing intermediate dilutions in media with a higher serum concentration or pre-warming the media can sometimes improve solubility.
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines the measurement of cell viability in response to treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of this assay is the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[10]
Materials:
-
Human cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Reported IC50 Values for Structurally Similar Pyridinyl-Oxadiazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyridine-Oxadiazole Hybrid | A549 (Lung Cancer) | 6.99 | [3] |
| 1,2,4-Oxadiazole Derivative | A375 (Melanoma) | 0.11 - 1.47 | [13] |
| 1,2,4-Oxadiazole Derivative | MCF-7 (Breast Cancer) | 0.12 - 2.78 | [13] |
| 2,5-diaryl-1,3,4-oxadiazole | MDA-MB-231 (Breast Cancer) | >10 | [14] |
| 1,3,4-oxadiazole Derivative | HeLa (Cervical Cancer) | 5.34 | [15] |
Note: This table is for reference only and the potency of this compound may vary significantly.
Troubleshooting Guide
Q1: My compound precipitates out of solution when added to the cell culture medium. What should I do?
A1: This is a common solubility issue.[9] First, ensure your final DMSO concentration is as high as is tolerable for your cells (typically ≤0.5%) to aid solubility.[9] You can also try adding the compound stock solution to the medium with vigorous but careful mixing. If precipitation persists, consider using a formulation aid or a different solvent system, though this will require extensive validation to ensure it does not affect cell viability.
Caption: Troubleshooting workflow for compound precipitation.
Q2: I am seeing high variability between replicate wells in my cell viability assay. What are the possible causes?
A2: High variability can stem from several sources.[16] Ensure your cell seeding is uniform across the plate; pay special attention to pipetting technique and cell suspension homogeneity. Inconsistent incubation times or temperature fluctuations can also contribute. Finally, "edge effects" in 96-well plates are common; to mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[17]
Q3: The compound is not showing any effect on cell viability, even at high concentrations. What should I check?
A3: If there is no observable effect, first confirm the compound's integrity and the accuracy of the stock solution concentration. Run a positive control with a known cytotoxic agent to ensure the assay is performing as expected. It is also possible that the chosen cell line is not sensitive to the compound's mechanism of action.[4] Consider testing on a panel of cell lines with different genetic backgrounds. Finally, the incubation time may be too short for the compound to exert its effects; a time-course experiment (e.g., 24h, 48h, 72h) may be necessary.
Visualizations
Plausible Signaling Pathway
Given that many pyridinyl-oxadiazole derivatives exhibit anti-inflammatory and anticancer properties, a plausible mechanism of action could involve the inhibition of the p38 MAPK signaling pathway, which is a key regulator of cellular responses to stress and inflammation.[1][18]
Caption: Putative inhibition of the p38 MAPK pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a novel compound.
Caption: General workflow for in vitro compound testing.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellgs.com [cellgs.com]
- 17. benchchem.com [benchchem.com]
- 18. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Oxadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of oxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many of my synthesized oxadiazole derivatives exhibit poor water solubility?
A1: The aqueous solubility of oxadiazole derivatives is significantly influenced by their substituents. For instance, the presence of aryl groups on the 1,3,4-oxadiazole ring can significantly decrease water solubility.[1] Conversely, the presence of small alkyl groups, such as methyl groups, can render the 1,3,4-oxadiazole scaffold completely water-soluble.[1] The overall lipophilicity of the molecule, determined by the collective physicochemical properties of its functional groups, is a key determinant of its aqueous solubility.
Q2: What are the primary strategies I can employ to improve the aqueous solubility of my oxadiazole derivative?
A2: A variety of physical and chemical modification techniques can be used to enhance the solubility of poorly soluble compounds. These include:
-
Physical Modifications: Particle size reduction (micronization, nanosuspension), and modification of the solid-state properties through techniques like solid dispersions.
-
Chemical Modifications: Salt formation, prodrug synthesis, and the use of formulation excipients such as co-solvents and cyclodextrins.
Q3: How do I choose the most appropriate solubility enhancement technique for my specific oxadiazole derivative?
A3: The selection of an appropriate technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired formulation (e.g., for oral or parenteral administration), and the stage of drug development. A decision-making workflow can help guide your choice (see Figure 1). For instance, salt formation is suitable for ionizable compounds, while a prodrug approach might be considered to improve both solubility and other drug-like properties.
Q4: Can I predict the potential for a 1,2,4-oxadiazole derivative to have good oral absorption based on its structure?
A4: In silico tools can provide predictions of physicochemical properties that influence oral absorption. For example, adherence to Lipinski's rules (e.g., molecular weight ≤ 500 g/mol , logP ≤ 5) can suggest good oral bioavailability.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| My oxadiazole derivative precipitates when I try to dissolve it in an aqueous buffer. | The compound has exceeded its intrinsic aqueous solubility. | 1. Particle Size Reduction: If you have a solid form, consider reducing the particle size through micronization or creating a nanosuspension to increase the dissolution rate. 2. Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. Optimize the co-solvent percentage to maintain solubility. 3. pH Adjustment: If your compound has ionizable groups, adjust the pH of the buffer to a range where the ionized (more soluble) form predominates. |
| The co-solvent system I'm using is not effective, or the compound precipitates upon further dilution. | The chosen co-solvent may not be optimal, or the concentration of the co-solvent is too low in the final solution. | 1. Screen Different Co-solvents: Test a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, glycerin) to find the most effective one for your derivative. 2. Optimize Co-solvent Concentration: Systematically vary the concentration of the co-solvent to determine the minimum amount required to maintain solubility at your target concentration. 3. Use of Surfactants: Consider adding a non-ionic surfactant to the formulation to help stabilize the dissolved compound and prevent precipitation. |
| I am having difficulty forming a stable inclusion complex with cyclodextrins. | The stoichiometry of the complex may not be optimal, or the chosen cyclodextrin is not the best fit for your molecule. | 1. Perform a Phase Solubility Study: This will help you determine the stoichiometry of the complex (e.g., 1:1, 1:2) and the stability constant, guiding you on the appropriate molar ratio of drug to cyclodextrin. 2. Screen Different Cyclodextrins: Evaluate different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) as they have different cavity sizes and solubility profiles. |
| My nanoparticle formulation shows low encapsulation efficiency for the oxadiazole derivative. | The drug may be leaking into the aqueous phase during nanoparticle formation, or there is poor association with the nanoparticle matrix. | 1. Optimize the Formulation: Adjust the drug-to-polymer ratio.[3] 2. Enhance Hydrophobic Interactions: If using a hydrophobic polymer like PLGA, ensure your drug has sufficient hydrophobicity to be effectively encapsulated.[3] 3. Control the Precipitation Process: The rate of solvent evaporation or addition of an anti-solvent can impact encapsulation. Slower, more controlled precipitation can sometimes improve entrapment.[3] |
Quantitative Data on Solubility Enhancement
The following tables provide a summary of quantitative data on the solubility enhancement of oxadiazole derivatives using various techniques.
Table 1: Solubility of Selected Oxadiazole Derivatives in Different Media
| Compound | Description | Solubility | Reference |
| 1,3,4-Oxadiazole with two methyl substituents | Small alkyl groups | Completely soluble in water | [1] |
| 1,3,4-Oxadiazole with aryl substituents | Aromatic groups | Significantly low water solubility | [1] |
| BDM 71,339 (1,2,4-oxadiazole derivative) | Anti-tubercular agent | 9.9 µg/mL | [4] |
| BDM41906 (1,2,4-oxadiazole derivative) | Anti-tubercular agent | 410 µg/mL | [4] |
| Phenyl-substituted 1,3,4-oxadiazole derivatives | Phenyl-substituted | Moderately soluble in water | [5] |
| Benzothiazole-containing 1,3,4-oxadiazole derivatives | Benzothiazole-substituted | Poorly soluble in water (logS < -6) | [5] |
Table 2: Illustrative Comparison of Solubility Enhancement Techniques for a Poorly Soluble Oxadiazole Derivative
| Technique | Example Carrier/Method | Fold Increase in Aqueous Solubility (Representative) |
| Co-solvency | 20% PEG 400 in water | 5 - 50 |
| Cyclodextrin Complexation | 1:1 molar ratio with HP-β-Cyclodextrin | 10 - 100 |
| Solid Dispersion | 1:5 drug-to-polymer ratio with PVP K30 | 20 - 200 |
| Nanosuspension | Media Milling | 5 - 50 (increase in dissolution rate) |
| Salt Formation | Hydrochloride salt of a basic oxadiazole | 100 - 1000 |
| Prodrug Approach | Phosphate ester prodrug | >1000 |
Note: The fold increase values are representative and can vary significantly depending on the specific oxadiazole derivative and experimental conditions.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Phase Solubility Study)
This protocol is based on the method described by Higuchi and Connors to determine the complexation efficiency of a cyclodextrin with a poorly soluble oxadiazole derivative.
Materials:
-
Poorly soluble oxadiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Shaking water bath
-
0.45 µm syringe filters
-
HPLC system for analysis
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of the oxadiazole derivative to each HP-β-CD solution in sealed vials.
-
Place the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.
-
After equilibration, withdraw aliquots from each vial and immediately filter them through a 0.45 µm syringe filter to remove the undissolved drug.
-
Dilute the filtered solutions appropriately and analyze the concentration of the dissolved oxadiazole derivative using a validated HPLC method.
-
Plot the concentration of the dissolved oxadiazole derivative (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and can be used to calculate the stability constant (Ks) and complexation efficiency (CE).
Protocol 2: Preparation of Oxadiazole Derivative Nanoparticles by the Re-precipitation Method
This protocol is adapted from a method for preparing organic nanoparticles of 2,5-disubstituted-1,3,4-oxadiazole derivatives.[6][7]
Materials:
-
Oxadiazole derivative
-
A good solvent for the oxadiazole derivative (e.g., acetone, THF, DMSO)
-
An anti-solvent (e.g., deionized water)
-
Magnetic stirrer
-
Ultrasonicator (optional)
Procedure:
-
Dissolve the oxadiazole derivative in the chosen good solvent to prepare a stock solution of a specific concentration.
-
Place a defined volume of the anti-solvent (deionized water) in a beaker and stir vigorously using a magnetic stirrer.
-
Inject the oxadiazole stock solution into the stirring anti-solvent at a constant and controlled rate.
-
The rapid change in solvent polarity will cause the oxadiazole derivative to precipitate out as nanoparticles.
-
Continue stirring for a defined period to allow for the stabilization of the nanoparticle suspension.
-
Optionally, the suspension can be sonicated to further reduce the particle size and improve homogeneity.
-
The resulting nanosuspension can be characterized for particle size, zeta potential, and drug content.
Protocol 3: Preparation of a Water-Soluble Salt of a Basic Oxadiazole Derivative
This protocol outlines a general procedure for forming a salt of a basic oxadiazole derivative to enhance its aqueous solubility.
Materials:
-
Basic oxadiazole derivative
-
A pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid)
-
An appropriate solvent (e.g., methanol, ethanol, acetone)
-
Stirring plate and magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the basic oxadiazole derivative in the chosen solvent.
-
Slowly add a stoichiometric equivalent of the selected acid while stirring.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for salt formation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the salt of the oxadiazole derivative.
-
The salt can be further purified by recrystallization from a suitable solvent system.
-
Confirm the salt formation and determine its aqueous solubility compared to the free base.
Visualizations
Figure 1: Decision tree for selecting a solubility enhancement strategy for oxadiazole derivatives.
Figure 2: Experimental workflow for preparing oxadiazole derivative nanoparticles by re-precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered by researchers, scientists, and drug development professionals during their experiments with 1,2,4-oxadiazole isomers.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of 1,2,4-oxadiazole derivatives.
Issue 1: Oily or Gummy Product After Reaction Work-up
-
Question: My crude product is an oil or a sticky gum, making it difficult to handle and purify. What should I do?
-
Answer: An oily or gummy product often indicates the presence of impurities, residual solvent, or byproducts.[1] Here are several approaches to solidify your product for easier purification:
-
Trituration: This is often the first method to try. It involves stirring the crude oil or gum with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are soluble.[1]
-
Recommended Solvents: Good starting points include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.[1]
-
-
Solvent Evaporation with a Co-solvent: Residual high-boiling solvents like DMF or DMSO can trap the product as an oil. Dissolving the oily product in a volatile solvent like dichloromethane (DCM) or ethyl acetate and then adding a non-polar co-solvent like toluene can help. Evaporating the solvents under reduced pressure allows the toluene to form an azeotrope with the high-boiling solvents, aiding their removal and potentially leaving a solid product. This process may need to be repeated.[1]
-
Short Silica Gel Plug: If trituration fails, a quick filtration through a short plug of silica gel can remove highly polar impurities that may be contributing to the oily nature of the product.[1]
-
Issue 2: Co-elution of Isomers or with Impurities During Column Chromatography
-
Question: My 1,2,4-oxadiazole derivative co-elutes with starting materials (e.g., amidoxime, carboxylic acid) or byproducts during column chromatography. How can I improve the separation?[1]
-
Answer: Co-elution is a common challenge. Here are some strategies to enhance separation:
-
Optimize the Eluent System:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with close Rf values.[1]
-
Solvent System Modification: For non-polar to moderately polar compounds, hexane/ethyl acetate or cyclohexane/ethyl acetate are common starting points. Consider small additions of a third solvent like DCM or methanol to fine-tune the polarity. For more polar compounds, DCM/methanol or ethyl acetate/methanol systems can be effective.[1]
-
Additives: Adding a small amount of triethylamine (TEA) (e.g., 0.1-1%) can help reduce tailing of basic compounds on silica gel. For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.[1]
-
-
Change the Stationary Phase:
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina.[1]
-
Reverse-Phase Silica (C18): For highly polar or water-soluble derivatives, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.[1]
-
-
Issue 3: Low Recovery After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Low recovery is often due to the choice of solvent, the volume of solvent used, or the cooling process.[1]
-
Solvent System Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You can test small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to find a suitable one. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.[1]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals and can improve recovery.
-
Mother Liquor: The remaining solution (mother liquor) after filtration may still contain a significant amount of the desired product. Concentrating the mother liquor and cooling it again may yield a second crop of crystals, although this crop may be less pure than the first.[1]
-
Issue 4: Product Instability During Purification
-
Question: My 1,2,4-oxadiazole seems to be degrading during purification, especially when heated. What could be the cause and how can I prevent it?
-
Answer: Some 1,2,4-oxadiazole derivatives can be thermally unstable and may undergo rearrangement or decomposition.[2][3]
-
Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo this thermal rearrangement to form other heterocycles. This can be triggered by heat, acid, or moisture.[3][4] To minimize this, use neutral, anhydrous conditions for your workup and purification, and avoid excessive heating.[4]
-
Ring Cleavage: The O-N bond in the 1,2,4-oxadiazole ring has a low level of aromaticity and can be susceptible to reduction, leading to ring opening.[3][5] It is advisable to use mild purification conditions and avoid harsh reagents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1,2,4-oxadiazoles?
A1: The most common impurities are often dependent on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as the amidoxime and the carboxylic acid, acyl chloride, or ester.[1]
-
O-acylamidoxime Intermediate: This is the intermediate formed before the final cyclization to the 1,2,4-oxadiazole ring. In some cases, this intermediate can be isolated.[1]
-
Byproducts from Side Reactions: Decomposition products may form if the reaction is heated for too long or at too high a temperature.[1] The Tiemann and Krüger synthesis using amidoximes and acyl chlorides can sometimes lead to the formation of two products.[1]
-
Reagents and Catalysts: Coupling agents (e.g., EDC, HOBt), bases (e.g., pyridine, triethylamine), or catalysts may be present in the crude product.[1]
Q2: How can I effectively remove residual high-boiling solvents like DMF or DMSO?
A2: These solvents can be challenging to remove completely by simple evaporation.[1]
-
Azeotropic Distillation: As mentioned in the troubleshooting guide, dissolving the product in a solvent like toluene and evaporating under reduced pressure can effectively remove DMF and DMSO.[1]
-
Aqueous Work-up: If your product is not water-soluble, washing the organic layer multiple times with water or brine during liquid-liquid extraction can remove the majority of these polar solvents.[1]
-
Lyophilization (Freeze-drying): If your compound is stable and soluble in water or 1,4-dioxane, lyophilization can be an effective method for removing residual solvents.[1]
Q3: Are there general chromatography-free methods for purifying 1,2,4-oxadiazole derivatives?
A3: While not universally applicable, some strategies can minimize the need for chromatography:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.[1]
-
Liquid-Liquid Extraction: A carefully planned extraction procedure can remove many ionic and water-soluble impurities.[1]
-
Use of Polymer-Supported Reagents: This approach involves using reagents attached to a solid support. After the reaction, the supported reagent and any byproducts attached to it can be simply filtered off, often leaving a relatively pure product in the solution.[1]
Data Presentation
Table 1: Comparison of Common Purification Techniques for 1,2,4-Oxadiazole Derivatives
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Column Chromatography | >95% | 50-90% | High resolution, applicable to a wide range of compounds.[1] | Time-consuming, requires significant solvent volumes, potential for product loss on the column.[1] |
| Recrystallization | >98% | 40-80% | Can yield very pure crystalline material, scalable.[1] | Requires a suitable solvent system, not suitable for oils or amorphous solids, potential for significant product loss in the mother liquor.[1] |
| Liquid-Liquid Extraction | Variable | >90% (of crude) | Fast, good for removing ionic impurities.[1] | Limited separation capability for compounds with similar polarities.[1] |
| Trituration | Variable | >80% (of crude) | Simple, good for initial purification of oils/gums.[1] | May not remove all impurities, product can sometimes remain oily.[1] |
| Preparative HPLC | >99% | 30-70% | Excellent separation for difficult mixtures, high purity.[1] | Expensive, limited sample capacity, requires specialized equipment.[1] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: In a fume hood, add silica gel to the chosen eluent system in a beaker. Swirl to create a uniform slurry.[1]
-
Column Packing: Pour the slurry into the chromatography column. Gently tap the column to ensure even packing of the silica gel. Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed.[1]
-
Sample Loading:
-
Wet Loading: Dissolve the crude 1,2,4-oxadiazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica bed.[1]
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the separation by thin-layer chromatography (TLC).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,2,4-oxadiazole derivative.
Protocol 2: General Procedure for Trituration
-
Place the crude oily or gummy product in a flask.
-
Add a small amount of a suitable solvent (e.g., hexanes, diethyl ether).
-
Stir the mixture vigorously with a spatula or magnetic stirrer. The desired product should ideally solidify, while impurities remain dissolved.
-
If the product solidifies, collect the solid by filtration.
-
Wash the solid with a small amount of the cold trituration solvent to remove any remaining soluble impurities.
-
Dry the solid product under vacuum.
Protocol 3: General Procedure for Liquid-Liquid Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM) that is immiscible with water.
-
Transfer the solution to a separatory funnel.
-
Add an aqueous solution (e.g., water, dilute acid, or dilute base depending on the nature of the impurities to be removed) to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the aqueous layer. Repeat the washing of the organic layer as necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove the bulk of the water from the organic layer.[1]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).[1]
-
Solvent Removal: Filter off the drying agent and evaporate the solvent from the filtrate under reduced pressure to obtain the purified product.[1]
Visualizations
Caption: General experimental workflow for the synthesis and purification of 1,2,4-oxadiazole derivatives.[1]
Caption: Troubleshooting workflow for an oily or gummy crude product.
Caption: Logical relationship of common impurities found in crude 1,2,4-oxadiazole products.
References
Technical Support Center: Experimental Stability of Pyridinyl Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of pyridinyl compounds during experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that can cause the degradation of my pyridinyl compound during an experiment?
The stability of pyridinyl compounds is influenced by several factors. The most common include:
-
pH: The acidity or basicity of a solution can significantly impact the stability of pyridinyl compounds. Acidic or basic conditions can catalyze hydrolysis of functional groups attached to the pyridine ring.[1][2] For instance, omeprazole, a substituted benzimidazole, degrades rapidly at low pH values.[1]
-
Light: Many pyridinyl compounds are photosensitive and can degrade upon exposure to light, particularly UV radiation.[3][4] This photodegradation often involves oxidation or rearrangement of the molecule. A well-known example is nifedipine, a 1,4-dihydropyridine derivative, which is highly susceptible to photo-oxidation.[3][5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[6][7] Therefore, it is crucial to control the temperature during experiments and storage.
-
Oxidizing Agents: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation, leading to the formation of pyridine N-oxides.[8][9] Common laboratory oxidizing agents can promote this degradation.
-
Metal Ions: Transition metal ions can form coordination complexes with pyridinyl compounds, which may alter their stability and reactivity.[10][11]
-
Microbial Contamination: In aqueous solutions, microbial growth can lead to the biodegradation of pyridinyl compounds.[12][13][14]
Q2: How can I properly store my pyridinyl compounds to ensure their stability?
Proper storage is critical to prevent degradation. Here are some general guidelines:
-
Temperature: Store pyridinyl compounds in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is often recommended.[4]
-
Light: Protect from light by storing in amber-colored vials or by wrapping the container with aluminum foil.[5]
-
Atmosphere: For compounds sensitive to oxidation or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is advisable.
-
Container: Use well-sealed, appropriate containers to prevent contamination and exposure to air and moisture.
Q3: I am observing unexpected peaks in my HPLC chromatogram. Could this be due to the degradation of my pyridinyl compound?
Yes, the appearance of new, unexpected peaks in an HPLC chromatogram is a common indicator of compound degradation. These peaks represent the degradation products. To confirm this, you can perform a forced degradation study where you intentionally expose your compound to stress conditions (e.g., acid, base, light, heat, oxidizing agent) and monitor the chromatogram for the appearance and growth of these new peaks.[15]
Troubleshooting Guides
Issue 1: Inconsistent results in assays involving pyridinyl compounds.
Possible Cause: Degradation of the pyridinyl compound during the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Steps:
-
Review Experimental Conditions: Carefully examine your experimental protocol.
-
pH: Verify the pH of all buffers and solutions. Pyridinyl compounds can be sensitive to pH changes.
-
Light Exposure: Are you working with a photosensitive compound? If so, minimize light exposure by using amber vials, working in a dark room, or covering your experimental setup.[5]
-
Temperature: Ensure that the temperature is controlled and consistent throughout the experiment.
-
Reagents: Check for the presence of any potential oxidizing or reactive agents in your solutions.
-
-
Analyze Compound Purity: Re-analyze the purity of your starting material using a suitable analytical method like HPLC or NMR to ensure it has not degraded during storage.
-
Perform a Forced Degradation Study: To identify potential degradation products, subject a small sample of your compound to stress conditions (acid, base, heat, light, oxidation) and analyze the resulting mixture by HPLC or LC-MS. This will help you to identify the retention times of the degradation products.
-
Implement Protective Measures: Based on your findings, modify your experimental protocol to minimize degradation. This could involve adjusting the pH, protecting the experiment from light, or using deoxygenated solvents.
Issue 2: Low yield in a reaction involving a pyridinyl compound.
Possible Cause: Degradation of the starting material or product under the reaction conditions.
Troubleshooting Steps:
-
Analyze Reaction Mixture: Use TLC, HPLC, or LC-MS to analyze the reaction mixture at different time points. This will help you determine if the starting material is being consumed and if the desired product is forming, along with any byproducts.
-
Evaluate Reaction Conditions:
-
Temperature: If the reaction is run at an elevated temperature, consider if a lower temperature could still be effective while minimizing degradation.
-
pH: If the reaction involves acidic or basic reagents or byproducts, they could be causing degradation. Consider using a buffer or a milder reagent.
-
Solvent: Ensure the solvent is pure and free of contaminants that could react with your compound.
-
Atmosphere: If your compound is sensitive to oxygen, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Isolate and Characterize Byproducts: If possible, isolate and characterize the major byproducts to understand the degradation pathway. This information can guide you in modifying the reaction conditions to prevent these side reactions.
Data on Pyridinyl Compound Stability
The stability of pyridinyl compounds can be quantified by parameters such as degradation rate constants (k) and half-life (t½). The following tables summarize stability data for some common pyridinyl-containing drugs under various conditions.
Table 1: Stability of Nifedipine under Different Conditions
| Condition | pH | Temperature (°C) | Degradation (%) | Time | Reference |
| Fluorescent Light | - | Room Temp | 72 | 24 hours | [5] |
| Aqueous Solution | 2 | - | Fastest Oxidation | - | [3] |
| Aqueous Solution | 12.3 | 76 | 71 | 24 hours | [5] |
| Aqueous Solution | 1.4 | 76 | 15 | 24 hours | [5] |
| Oral Solution (Amber Bottle) | - | 22-25 | < 10 | 35 days | [5] |
Table 2: Stability of Isoniazid in Different Media and Temperatures
| Medium | Temperature (°C) | Concentration (mcg/mL) | Drug Loss (%) | Time | Reference |
| Whole Blood | Room Temp | 1 and 4 | > 10 | 1 hour | [6] |
| Whole Blood | 4 | 1 and 4 | < 10 | 4 hours | [6] |
| Plasma | Room Temp | 1 and 4 | > 30 | 4 hours | [6] |
| Plasma | -20 | 1 and 4 | Significant Loss | 7-180 days | [6] |
| Plasma | -80 | 1 and 4 | Stable | 7-180 days | [6] |
| Aqueous Solution (pH 8.8) | Autoclaved | 5 | 90 | - | [7] |
| Aqueous Solution (pH 6.5) | Autoclaved | 5 | 80 | - | [7] |
| Aqueous Solution (pH 4.8) | Autoclaved | 5 | ~0 | - | [7] |
| Oral Suspension | 4 and 25 | 10 mg/mL | > 10 | 3 days | [16] |
Table 3: Stability of Omeprazole at Different pH and Temperatures
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5.0 | 25 | 43 minutes | [1] |
| 10.0 | 25 | 2.8 months | [1] |
| Acidic (0.1 M HCl) | - | 61.64% degradation | - |
| Basic (0.1 M NaOH) | - | 4.29% degradation | - |
| Oxidative (3% H₂O₂) | - | 26.38% degradation | - |
| Thermal | - | 4.32% degradation | - |
Experimental Protocols
Protocol 1: Forced Degradation Study (General)
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of a pyridinyl compound.
Materials:
-
Pyridinyl compound of interest
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
pH meter
-
Thermostatic bath
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the pyridinyl compound in a suitable solvent at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat to a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Treat as in the acid hydrolysis step.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze all the stressed samples, along with a control sample (untreated stock solution), by a stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products.
Workflow for HPLC Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Key Steps:
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of many pyridinyl compounds.
-
Mobile Phase Selection: A mixture of acetonitrile or methanol and water (or a buffer) is typically used. The ratio is optimized to achieve good separation.
-
Wavelength Selection: The detection wavelength is usually set at the λmax of the parent compound to ensure maximum sensitivity.
-
Method Optimization: Inject both the pure compound and the samples from the forced degradation study. Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation between the parent compound and all degradation products.
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Degradation Pathways
The degradation of pyridinyl compounds can proceed through several pathways, depending on the specific compound and the environmental conditions.
Common Degradation Pathways:
Caption: Common degradation pathways for pyridinyl compounds.
-
Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide.[8][9] This is a common pathway, especially in the presence of oxidizing agents.
-
Hydrolysis: Functional groups on the pyridine ring, such as esters or amides, can be hydrolyzed under acidic or basic conditions.[1] This can lead to the formation of carboxylic acids or amines.
-
Photodegradation: Exposure to light can lead to a variety of reactions, including oxidation, isomerization, and ring cleavage.[3][4] For example, 1,4-dihydropyridines can be oxidized to their corresponding pyridine derivatives.[5]
-
Microbial Degradation: Microorganisms can utilize pyridinyl compounds as a source of carbon and nitrogen, leading to the cleavage of the pyridine ring and the formation of smaller molecules like succinic acid.[8][12][13]
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 3. Spectrophotometric study of the photodecomposition kinetics of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journaljpri.com [journaljpri.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimizing 1,2,4-Oxadiazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,4-oxadiazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues, their probable causes, and recommended solutions to streamline your synthetic workflow.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with starting materials remaining.
-
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution |
| Incomplete Acylation of Amidoxime | Ensure the carboxylic acid is properly activated. Use a reliable coupling agent such as HATU in combination with a non-nucleophilic base like DIPEA. For acyl chlorides, ensure the reagent is fresh and the reaction is conducted under anhydrous conditions. |
| Inefficient Cyclodehydration | The cyclization of the O-acyl amidoxime intermediate is often the most challenging step and may require forcing conditions. For thermal cyclization, consider refluxing in a high-boiling solvent like toluene or xylene. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice. Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization, sometimes even at room temperature. |
| Incompatible Functional Groups | The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or ester can interfere with the reaction. It is advisable to protect these functional groups prior to the coupling and cyclization steps. |
| Poor Choice of Solvent | The solvent plays a crucial role in the reaction's success. Aprotic solvents such as DMF, THF, DCM, and MeCN generally provide good results for base-catalyzed cyclizations. Protic solvents like water or methanol are often unsuitable as they can lead to hydrolysis of intermediates. |
Issue 2: Presence of a Major Side Product Corresponding to the Hydrolyzed O-Acyl Amidoxime
-
Symptom: A significant peak in the LC-MS corresponds to the mass of the amidoxime starting material plus the acyl group, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization.
-
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution |
| Cleavage of the O-Acyl Amidoxime | This is a common side reaction, particularly in the presence of water or protic solvents, or under prolonged heating. Minimize the reaction time and temperature for the cyclodehydration step whenever possible. If using a base, ensure strictly anhydrous conditions. |
| Insufficiently Forcing Cyclization Conditions | The energy barrier for cyclization may not have been overcome. Increase the reaction temperature or switch to a more potent cyclization agent. If thermal methods in a solvent like toluene are ineffective, consider using microwave irradiation, which can significantly reduce reaction times and improve yields. |
Issue 3: Identification of an Isomeric Side Product
-
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system.
-
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR) | 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo this thermal rearrangement to form other heterocycles. This process can be facilitated by heat, acid, or even moisture. To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the final compound in a dry environment. |
| Formation of 1,3,4-Oxadiazole | Under certain photochemical conditions, some 1,2,4-oxadiazoles (e.g., 3-amino derivatives) can rearrange to the 1,3,4-isomer. If you are using photochemical methods, carefully control the irradiation wavelength and reaction conditions. |
| Nitrile Oxide Dimerization (in 1,3-Dipolar Cycloaddition) | When synthesizing 1,2,4-oxadiazoles via the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, the nitrile oxide can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which is often the favored pathway. To mitigate this, consider using a catalyst, such as a platinum(IV) complex, to facilitate the desired cycloaddition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing 1,2,4-oxadiazoles?
A1: The most prevalent and versatile method for constructing the 1,2,4-oxadiazole core is the reaction of an amidoxime with a carbonyl-containing compound , such as a carboxylic acid, acyl chloride, or ester. This can be performed as a two-step synthesis, involving the isolation of an O-acylamidoxime intermediate, or as a more efficient one-pot procedure. Another classical approach is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, though this can be limited by the low reactivity of the nitrile's triple bond and the tendency of the nitrile oxide to dimerize.
Q2: How do I choose between a one-pot and a two-step synthesis?
A2: The choice often depends on the stability of the O-acylamidoxime intermediate and the desired operational simplicity.
-
One-pot synthesis is generally more efficient as it combines multiple steps, saving time and resources. Modern one-pot protocols, such as those using a superbase medium like NaOH/DMSO, can provide good to excellent yields at room temperature.
-
Two-step synthesis allows for the isolation and purification of the O-acylamidoxime intermediate. This can be advantageous if the intermediate is stable and if purification at this stage is simpler than purifying the final product from a complex one-pot reaction mixture.
Q3: Can microwave irradiation be used to improve my 1,2,4-oxadiazole synthesis?
A3: Yes, microwave-assisted synthesis can be highly effective. It can dramatically reduce reaction times, often from hours to minutes, and improve yields, particularly for the challenging cyclodehydration step. For example, the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. Microwave heating can also be applied to silica-supported O-acyl amidoximes for efficient cyclization.
Q4: What are the best practices for purifying 1,2,4-oxadiazoles?
A4: Purification is typically achieved through standard techniques such as recrystallization or silica gel column chromatography. If a precipitate forms upon pouring the reaction mixture into cold water, it can be collected by filtration, washed with water, and dried. If no precipitate forms, extraction with an organic solvent like ethyl acetate is necessary. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure before further purification.
Data Presentation
Table 1: Comparison of Conditions for 1,2,4-Oxadiazole Synthesis from Amidoximes and Carboxylic Acid Derivatives
| Acylating Agent | Base/Catalyst | Solvent | Temperature | Reaction Time | Yield Range |
| Carboxylic Acid Ester | Powdered NaOH | DMSO | Room Temperature | 4 - 24 hours | 11 - 90% |
| Acyl Chloride | Pyridine | Pyridine | Reflux | 6 - 12 hours | Moderate |
| Carboxylic Acid | HBTU / PS-BEMP | THF | 150 °C (Microwave) | 15 minutes | > 85% |
| Carboxylic Acid | Vilsmeier Reagent | N/A | N/A | N/A | 61 - 93% |
| O-acylamidoxime | TBAF | THF | Room Temperature | 1 - 16 hours | Good to Excellent |
| Amidoxime & Nitrile | PTSA-ZnCl₂ | N/A | N/A | N/A | Good |
Experimental Protocols
Protocol 1: Modern One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Protocol 2: Two-Step Synthesis via Acyl Chloride with Microwave-Assisted Cyclization
-
Materials:
-
Substituted Amidoxime (1.14 mmol)
-
Dry Potassium Carbonate (2.53 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Substituted Acyl Chloride (in anhydrous DCM)
-
Silica gel (60-120 mesh)
-
-
Procedure:
-
Acylation:
-
To a sealed vessel under a dry nitrogen atmosphere, add the substituted amidoxime and dry potassium carbonate.
-
Add 3.0 mL of anhydrous DCM.
-
Add a solution of the desired acyl chloride in 3.0 mL of anhydrous DCM dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Silica-Supported Cyclization:
-
Once the acylation is complete, add 1 g of silica gel to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.
-
-
Workup and Purification:
-
After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purification can be achieved by column chromatography or recrystallization.
-
-
Visualizations
How to handle tautomeric equilibrium in pyridin-4-ol like structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the tautomeric equilibrium of pyridin-4-ol and its derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the tautomeric equilibrium in pyridin-4-ol?
A1: Pyridin-4-ol exists in a dynamic equilibrium between two tautomeric forms: the pyridin-4-ol (enol or lactim) form and the pyridin-4(1H)-one (keto or lactam) form.[1][2] This involves the migration of a proton from the hydroxyl group to the ring nitrogen atom, accompanied by a rearrangement of the π-electron system.[1]
Q2: Which tautomer of pyridin-4-ol is more stable?
A2: The relative stability of the tautomers is highly dependent on the environment.[2][3] In the gas phase, the aromatic pyridin-4-ol (enol) form is generally favored.[2][3][4] However, in polar solvents and the solid state, the more polar pyridin-4(1H)-one (keto) form is typically more stable due to factors like intermolecular hydrogen bonding.[2][3][5]
Q3: How does the solvent affect the tautomeric equilibrium?
A3: The solvent plays a crucial role in determining the position of the tautomeric equilibrium.[3] Polar solvents, such as water and ethanol, tend to favor the more polar pyridin-4(1H)-one (keto) tautomer.[3][6] In contrast, non-polar solvents like cyclohexane can shift the equilibrium towards the pyridin-4-ol (enol) form.[6][7]
Q4: Do substituents on the pyridine ring influence the tautomeric equilibrium?
A4: Yes, substituents can significantly impact the keto-enol equilibrium.[3] The electronic properties (both inductive and resonance effects) and the potential for intramolecular hydrogen bonding introduced by the substituent can alter the relative stabilities of the two tautomers.[3]
Q5: How can I confirm the presence of both tautomers in my sample?
A5: Spectroscopic methods are the primary means of identifying and quantifying a tautomeric mixture.[3]
-
¹H and ¹³C NMR Spectroscopy: You will observe two distinct sets of peaks corresponding to the protons and carbons of each tautomer.[3][8]
-
UV-Vis Spectroscopy: The enol and keto forms have different chromophores and will exhibit distinct absorption maxima (λmax).[6][9]
-
IR Spectroscopy: The keto form displays a strong C=O stretching vibration (typically around 1640-1680 cm⁻¹), while the enol form is characterized by an O-H stretching band.[10]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and characterization of pyridin-4-ol derivatives.
| Problem | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| Purification Difficulties | Multiple spots on TLC plates, even after purification. Difficulty in separation by column chromatography. | The keto and enol tautomers have similar polarities, making them difficult to separate. The equilibrium may also shift on the stationary phase. | 1. Derivatization: "Lock" the molecule into a single form. For example, O-sulfonylation of the enol form with nonafluorobutanesulfonyl fluoride (NfF) creates a single, less polar derivative that is easier to purify.[3][8] 2. Solvent System Optimization: Experiment with a broad range of solvent systems for chromatography, varying polarity and hydrogen bonding capabilities.[3] 3. Selective Crystallization: Attempt to selectively crystallize one tautomer from a suitable solvent.[3][8] |
| Inconsistent Characterization Data | Duplicate signals in NMR spectra (¹H and ¹³C). The ratio of tautomers varies between experiments. | The presence of both tautomers in solution.[3][8] The tautomeric ratio is sensitive to solvent, concentration, and temperature.[3] | 1. Standardize Analytical Conditions: Use the same solvent, concentration, and temperature for all spectroscopic analyses to ensure comparable results.[3][8] 2. Solvent Selection: To simplify spectra, choose a solvent that strongly favors one tautomer. For instance, polar solvents like DMSO-d₆ or D₂O will predominantly show signals for the pyridin-4(1H)-one form.[8] 3. Temperature Control: Record spectra at a constant, controlled temperature.[3][8] |
| Low Yield of Desired Derivative | During reactions like alkylation, a mixture of N- and O-alkylated products is obtained. | The pyridin-4-olate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. | 1. Reaction Optimization: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry.[3][8] 2. Solvent Screening: The choice of solvent can significantly influence the N- versus O-alkylation ratio. Polar aprotic solvents may favor N-alkylation.[8] 3. Counter-ion and Alkylating Agent: The nature of the counter-ion and the alkylating agent can also direct the regioselectivity of the reaction. |
Quantitative Data Summary
The tautomeric equilibrium constant (KT = [keto]/[enol]) for pyridin-4-ol is highly dependent on the solvent. The following table summarizes the general trend of the dominant tautomer in different environments.
| Environment | Dielectric Constant (ε) | Dominant Tautomer | Approximate KT |
| Gas Phase | 1.0 | Pyridin-4-ol (enol) | < 1[2][8] |
| Cyclohexane | 2.0 | Pyridin-4-ol (enol) | Low (significantly < 1)[6] |
| Chloroform | 4.8 | Comparable amounts of both | ~ 1[6][8] |
| Ethanol | 24.6 | Pyridin-4(1H)-one (keto) | > 1[6][8] |
| Acetonitrile | 37.5 | Pyridin-4(1H)-one (keto) | > 1[6] |
| Water | 80.1 | Pyridin-4(1H)-one (keto) | > 1[3][8] |
| Solid State | N/A | Pyridin-4(1H)-one (keto) | N/A (generally exists as the keto form)[2][8] |
Note: Exact quantitative values for KT can vary depending on specific experimental conditions such as temperature and concentration. The table provides a general trend based on available literature.
Experimental Protocols
Protocol 1: Analysis of Tautomeric Ratio by ¹H NMR Spectroscopy
This protocol allows for the determination of the relative amounts of each tautomer in different solvent environments.[8]
1. Sample Preparation:
- Prepare separate NMR samples by dissolving approximately 5-10 mg of your pyridin-4-ol derivative in 0.6-0.7 mL of at least three different deuterated solvents of varying polarity (e.g., Cyclohexane-d₁₂, CDCl₃, DMSO-d₆, and D₂O).[3][6]
- Ensure the solvents are of high purity and free from water, which can influence the equilibrium.[6]
- Use a consistent concentration across all samples to minimize concentration-dependent effects.[6]
2. Data Acquisition:
- Acquire ¹H NMR spectra for each sample on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]
- Maintain a constant temperature (e.g., 298 K) for all measurements, as the equilibrium can be temperature-sensitive.[3][6]
- Use a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.[6]
- Ensure a sufficient relaxation delay (D1), at least 5 times the longest T₁ of the protons being integrated, for accurate quantification.[6]
3. Data Analysis:
- Identify the distinct sets of peaks corresponding to the pyridin-4-ol and pyridin-4(1H)-one tautomers in each spectrum.[8]
- For each spectrum, choose a well-resolved, non-overlapping signal for a corresponding proton in both tautomers (e.g., a specific ring proton).[10]
- Integrate the signals for these chosen protons.
- Calculate the tautomeric ratio by comparing the integration values (Ratio = Integration of Keto Peak / Integration of Enol Peak).[10]
Protocol 2: Analysis of Tautomeric Ratio by UV-Vis Spectroscopy
This protocol uses the different absorption characteristics of the tautomers to determine their relative concentrations.
1. Sample Preparation:
- Prepare a series of dilute solutions of the pyridin-4-ol derivative in the desired spectroscopic grade solvents.
- The concentration should be chosen to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[6]
2. Data Acquisition:
- Acquire the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
- Identify the distinct absorption maxima (λmax) corresponding to the enol and keto tautomers.
3. Data Analysis:
- The relative intensities of the absorption bands can be used to determine the tautomeric ratio.[6]
- For quantitative analysis, spectral deconvolution or analysis of the spectra of "locked" derivatives (where the equilibrium is shifted entirely to one form) may be necessary to determine the molar absorptivity of each tautomer.
Visualizations
Caption: Tautomeric equilibrium between pyridin-4-ol and pyridin-4(1H)-one.
Caption: Workflow for spectroscopic analysis of tautomeric ratios.
Caption: A decision tree for troubleshooting common tautomerism issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 1,2,4-oxadiazoles.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues, their probable causes, and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate.[1] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently. Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
Solutions:
-
Thermal Cyclization: Ensure adequate heating. Refluxing in a high-boiling solvent such as toluene or xylene may be necessary.
-
Base-Mediated Cyclization: Employ strong, non-nucleophilic bases. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2][3]
Q2: My acylation of the amidoxime appears incomplete. What could be the issue?
A2: Incomplete acylation can result from insufficiently activated carboxylic acid or the presence of incompatible functional groups.
Solutions:
-
Carboxylic Acid Activation: Use a reliable coupling agent such as HATU with a non-nucleophilic base like DIPEA.[1] Alternatively, convert the carboxylic acid to a more reactive acyl chloride.
-
Protecting Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid can interfere with the reaction.[1] Consider protecting these functional groups before the acylation step.
Issue 2: Presence of a Major Side Product with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime
Q3: I'm observing a significant amount of starting materials (amidoxime and carboxylic acid) reforming in my reaction. Why is this happening?
A3: This indicates the cleavage of the O-acyl amidoxime intermediate, a common side reaction, particularly in the presence of water or protic solvents, or under prolonged heating.[1]
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Reaction Time and Temperature: Optimize the cyclodehydration step to be as short and at as low a temperature as possible.
-
Choice of Base: When using a base for cyclization, ensure it is non-nucleophilic to avoid promoting hydrolysis.
Issue 3: Formation of Isomeric or Unexpected Heterocyclic Byproducts
Q4: My analytical data suggests the formation of an oxadiazole isomer or a different heterocyclic system. What could be the cause?
A4: This could be due to rearrangement reactions, such as the Boulton-Katritzky rearrangement, or the formation of other heterocyclic systems like 1,3,4-oxadiazoles or 1,2,4-triazoles.
-
Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo this thermal rearrangement.[1] This can be triggered by heat, acid, or even moisture.[1]
-
Solution: Use neutral, anhydrous conditions for your workup and purification, and store the final compound in a dry environment.[1]
-
-
Formation of 1,3,4-Oxadiazoles: Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.
-
Solution: If using photochemical methods, carefully control the irradiation wavelength and reaction conditions.
-
-
Formation of 1,2,4-Triazoles: When synthesizing 1,2,4-oxadiazoles from nitriles and hydroxylamine, the formation of 1,2,4-triazoles can be a side reaction, especially in the presence of a copper catalyst.
-
Solution: Carefully control the reaction conditions and consider alternative synthetic routes if this is a persistent issue.
-
Issue 4: Dimerization of Nitrile Oxide in 1,3-Dipolar Cycloaddition Reactions
Q5: In my 1,3-dipolar cycloaddition reaction, I am getting a significant amount of a furoxan (1,2,5-oxadiazole-2-oxide). How can I prevent this?
A5: The dimerization of the nitrile oxide to form a furoxan is a common and often favored side reaction in 1,3-dipolar cycloadditions.[4]
Solutions:
-
In Situ Generation: Generate the nitrile oxide slowly in the presence of the dipolarophile (the nitrile). This allows the nitrile oxide to be trapped in the desired cycloaddition reaction before it can dimerize.
-
Slow Addition: Slowly add the nitrile oxide precursor to the reaction mixture containing the dipolarophile.
-
Excess Dipolarophile: Use the nitrile as the solvent or in a large excess to favor the intermolecular cycloaddition over dimerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-oxadiazoles?
A1: The two most prevalent methods are:
-
The Amidoxime Route: This involves the condensation of an amidoxime with a carboxylic acid or its derivatives (e.g., acyl chlorides, esters). This is often a two-step process involving the formation and subsequent cyclodehydration of an O-acylamidoxime intermediate.[5]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile. While the starting materials are readily available, this route can be less favorable due to the low reactivity of the nitrile triple bond and the potential for dimerization of the nitrile oxide.[5]
Q2: Can microwave irradiation improve my 1,2,4-oxadiazole synthesis?
A2: Yes, microwave-assisted synthesis can significantly reduce reaction times and improve yields for the formation of 1,2,4-oxadiazoles.[2][3] For instance, the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields.[6]
Q3: How do I choose the right base for the cyclization of the O-acyl amidoxime intermediate?
A3: The choice of base is critical for efficient cyclization. Strong, non-nucleophilic bases are preferred.
-
TBAF (Tetrabutylammonium fluoride) in anhydrous THF is highly effective for room temperature cyclization.[5]
-
Inorganic bases like NaOH or KOH in DMSO are also very efficient and are suitable for one-pot syntheses from amidoximes and esters.[5][7]
Q4: What is the Boulton-Katritzky rearrangement and when should I be concerned about it?
A4: The Boulton-Katritzky rearrangement is a thermal or acid/moisture-catalyzed rearrangement of certain 3,5-disubstituted 1,2,4-oxadiazoles to other heterocyclic systems.[1][8] You should be particularly cautious of this side reaction if your target 1,2,4-oxadiazole has a saturated side chain. To minimize this, use neutral and anhydrous conditions during workup and purification.[1]
Quantitative Data Summary
The choice of reagents and reaction conditions significantly impacts the yield of 1,2,4-oxadiazoles. The following tables summarize the effects of different catalysts, bases, and reaction conditions on product yield.
Table 1: Effect of Different Bases on the Cyclization of O-Benzoylbenzamidoxime in DMSO at Room Temperature [5]
| Entry | Base (1.1 eq) | Time (min) | Yield (%) |
| 1 | LiOH | 10 | ~98 |
| 2 | NaOH | 10 | ~98 |
| 3 | KOH | 10 | ~98 |
| 4 | K₂CO₃ | 10 | ~95 |
| 5 | Cs₂CO₃ | 10 | ~92 |
| 6 | NaHCO₃ | 60 | ~25 |
| 7 | TEA | 60 | ~5 |
Table 2: TBAF-Catalyzed Cyclization of Various O-Acylamidoximes in THF at Room Temperature [5]
| Entry | Substrate (O-Acylamidoxime) | TBAF (eq) | Time (h) | Yield (%) |
| 1 | N-Benzoyloxy-4-methylbenzamidine | 1.1 | 1 | 95 |
| 2 | N-(4-Chlorobenzoyloxy)benzamidine | 1.1 | 1 | 98 |
| 3 | N-Acetoxy-4-methoxybenzamidine | 1.1 | 1 | 92 |
| 4 | N-Benzoyloxy-2-thiophenecarboxamidine | 0.1 | 12 | 85 |
Table 3: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles [9]
| Entry | R¹ in Amidoxime | R² in Acyl Chloride | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | Phenylvinyl | 30 | 75 | 105 | 68 |
| 2 | Phenyl | 4-Methoxyphenylvinyl | 45 | 75 | 105 | 65 |
| 3 | 3,4,5-Trimethoxyphenyl | Phenylvinyl | 5 | 75 | 105 | 73 |
| 4 | 3,4,5-Trimethoxyphenyl | 3-Methoxyphenylvinyl | 15 | 75 | 105 | 60 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Esters using NaOH/DMSO [5][7]
Materials:
-
Amidoxime (1.0 mmol)
-
Ester (1.2 mmol)
-
Powdered Sodium Hydroxide (NaOH) (2.0 mmol)
-
Dimethyl Sulfoxide (DMSO) (2 mL)
-
Ice-water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amidoxime (1.0 mmol) in DMSO (2 mL), add the ester (1.2 mmol).
-
Add powdered NaOH (2.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (20 mL).
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cyclization of O-Acylamidoximes using TBAF [5]
Materials:
-
O-Acylamidoxime (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
TBAF (1.0 M in THF, 1.1 mmol)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the O-acylamidoxime (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere.
-
Add a solution of TBAF (1.0 M in THF, 1.1 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 1-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Microwave-Assisted Synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles [9]
Materials:
-
Benzamidoxime (1.14 mmol)
-
Dry Potassium Carbonate (K₂CO₃) (2.53 mmol)
-
Anhydrous Dichloromethane (DCM) (6.0 mL)
-
(E)-3-aryl-acryloyl chloride (1.2 eqv)
-
Silica gel (60-120 mesh) (1 g)
Procedure:
-
To a sealed vessel under a dry N₂ atmosphere, add the benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).
-
Add 3.0 mL of anhydrous dichloromethane.
-
Add a solution of the desired (E)-3-aryl-acryloyl chloride (1.2 eqv) in 3.0 mL of anhydrous dichloromethane dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 30 minutes).
-
Once the acylation is complete, add 1 g of silica gel to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture at 75 W and 105 °C for 5-45 minutes.
-
After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Reaction Pathways and Side Reactions
Caption: Key reaction pathways in 1,2,4-oxadiazole synthesis and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Oxadiazole-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the oral bioavailability of oxadiazole-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of our oxadiazole-based compound after oral administration in animal models. What are the likely causes?
A1: Low and variable oral bioavailability is a frequent challenge for many new chemical entities, including those with an oxadiazole core. The primary reasons often relate to the compound's physicochemical properties and its interaction with the gastrointestinal (GI) environment. Key factors include:
-
Poor Aqueous Solubility: Many oxadiazole derivatives are crystalline and exhibit low solubility in aqueous GI fluids, which is a prerequisite for absorption.
-
Low Dissolution Rate: Even if a compound is sparingly soluble, a slow dissolution rate can limit the amount of drug that is available for absorption as it transits through the GI tract.
-
Low Intestinal Permeability: The compound may not efficiently pass through the intestinal epithelium into the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug back into the GI lumen, reducing its net absorption.
Q2: How can we systematically investigate the cause of our oxadiazole drug's poor oral bioavailability?
A2: A stepwise diagnostic approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility (in simulated gastric and intestinal fluids), pKa, and lipophilicity (LogP/LogD) of your compound.
-
In Vitro Dissolution Studies: Assess the dissolution rate of the pure active pharmaceutical ingredient (API).
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or PAMPA to evaluate intestinal permeability.
-
In Vitro Metabolism Studies: Assess the metabolic stability of the compound in liver microsomes or hepatocytes.
-
In Vivo Studies: Compare pharmacokinetic profiles after intravenous (IV) and oral (PO) administration to determine absolute bioavailability and understand the extent of absorption versus clearance.
Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble oxadiazole drugs?
A3: Several formulation strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to enhance solubility and dissolution.
-
Lipid-Based Formulations: Utilizing oils, surfactants, and co-solvents to create solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS) that can improve solubilization and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.
-
Prodrug Approach: Chemically modifying the drug to a more soluble or permeable form that converts to the active parent drug in vivo.[1]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility and Dissolution Rate
If your oxadiazole compound exhibits poor solubility and slow dissolution, consider the following formulation approaches.
Solid dispersions are a highly effective method for improving the oral bioavailability of poorly water-soluble drugs by presenting the drug in an amorphous, higher-energy state.
Experimental Protocol: Preparation of an Oxadiazole Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a 1:4 (w/w) solid dispersion of an oxadiazole-based drug with polyvinylpyrrolidone K30 (PVP K30).
-
Materials:
-
Oxadiazole-based drug
-
PVP K30
-
Methanol (or another suitable solvent in which both drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Accurately weigh the oxadiazole drug and PVP K30 in a 1:4 ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary, resulting in a clear solution.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure until a thin film is formed on the flask wall.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it to a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator.
-
Data Presentation: Impact of Solid Dispersion on Pharmacokinetics
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Oxadiazole Drug (Crystalline) | 150 | 4.0 | 1200 | 100 |
| Oxadiazole-PVP K30 Solid Dispersion (1:4) | 750 | 1.5 | 6000 | 500 |
This table presents illustrative data to demonstrate the potential improvement in pharmacokinetic parameters with a solid dispersion formulation.
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This can significantly enhance the solubilization and absorption of lipophilic drugs.
Experimental Protocol: Preparation of a Liquid SEDDS Formulation
-
Objective: To prepare a liquid SEDDS formulation for an oxadiazole-based drug.
-
Materials:
-
Oxadiazole-based drug
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-solvent (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
-
-
Procedure:
-
Determine the solubility of the oxadiazole drug in various oils, surfactants, and co-solvents to select suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-solvent that forms a stable emulsion.
-
Accurately weigh the chosen oil, surfactant, and co-solvent in the predetermined ratio into a glass vial.
-
Heat the mixture in a water bath to 40-50°C to ensure homogeneity.
-
Add the oxadiazole drug to the excipient mixture and vortex until a clear, homogenous solution is formed.
-
The resulting solution is the liquid SEDDS formulation.
-
Data Presentation: Pharmacokinetic Parameters of an Oxadiazole Derivative in a SEDDS Formulation
| Parameter | Value |
| Cmax | 25 nM |
| Tmax | 1.9 h |
| Plasma Clearance | 35.8 mL/min/kg |
| Oral Bioavailability | 10% |
Data for a specific oxadiazole-based dipeptidyl peptidase IV inhibitor[2].
Issue 2: High First-Pass Metabolism
If in vitro metabolism studies indicate that your oxadiazole compound is rapidly metabolized, consider the following.
Troubleshooting Steps:
-
Identify Metabolizing Enzymes: Determine the specific cytochrome P450 (CYP) enzymes responsible for the metabolism.
-
Co-administration with Inhibitors: In preclinical studies, co-administering a known inhibitor of the relevant CYP enzyme can help confirm the extent of first-pass metabolism.
-
Formulation Strategies to Bypass Hepatic Portal Vein:
-
Lipid-Based Formulations (e.g., SEDDS): These can promote lymphatic absorption, which bypasses the liver, thereby reducing first-pass metabolism.[1]
-
-
Medicinal Chemistry Approach:
-
Prodrugs: Design a prodrug that masks the metabolic site.
-
Structural Modification: Modify the chemical structure to block the site of metabolism without affecting pharmacological activity.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Overview of Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Kinase inhibitors have revolutionized therapeutic strategies by targeting these aberrant signaling cascades. This guide will focus on the comparison of 1,2,4-oxadiazole derivatives with multi-kinase inhibitors such as Sorafenib, and more targeted inhibitors like Gefitinib and Lapatinib, which are directed against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Comparative Performance Data
The following tables summarize the in vitro inhibitory activities (IC50 values) of various kinase inhibitors, including derivatives of the 1,2,4-oxadiazole scaffold. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
Table 1: Inhibitory Activity of 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| 2-Benzyl-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-one | p38α MAPK | 0.10 | [1] |
| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide (Compound I-8) | RET kinase | Not specified, but potent | [2] |
Table 2: Inhibitory Profile of Selected Commercially Available Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Sorafenib | Raf-1 | 6 | |
| B-Raf | 22 | ||
| VEGFR-2 | 90 | ||
| PDGFR-β | 57 | ||
| c-KIT | 68 | ||
| RET | 43 | ||
| Gefitinib | EGFR | 26 - 57 | [3] |
| Lapatinib | EGFR | 10.8 | [4] |
| HER2 (ErbB2) | 9.2 | [4] | |
| SB203580 | p38α MAPK | 300 - 500 |
Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and development. Below are diagrams of key kinase signaling pathways generated using the DOT language.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor potency. Below are generalized protocols for in vitro kinase assays.
General Kinase Inhibition Assay Workflow
Protocol for a p38α MAPK Kinase Assay (Non-Radioactive)
This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against p38α MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF-2 fusion protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for the control wells.
-
Add 2 µL of a solution containing p38α MAPK and ATF-2 substrate in kinase assay buffer.
-
Initiate Kinase Reaction: Add 2 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for p38α.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the p38α MAPK activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for an EGFR Kinase Assay (Luminescence-based)
This protocol outlines a method for assessing the inhibitory activity of compounds against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (for controls).
-
Add 2 µL of EGFR enzyme in kinase buffer.
-
Initiate Kinase Reaction: Add 2 µL of a mixture containing the peptide substrate and ATP in kinase buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™): Follow the same steps as described in the p38 MAPK assay protocol to measure the generated ADP.
-
Data Acquisition and Analysis: Measure luminescence and calculate the IC50 value as described previously.
Conclusion
Derivatives of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one have demonstrated promising inhibitory activity against therapeutically relevant kinases such as p38 MAPK and RET kinase. When compared to established kinase inhibitors, these compounds show potential for further development. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery, facilitating the design and evaluation of novel kinase inhibitors based on the 1,2,4-oxadiazole scaffold. Further optimization of these derivatives could lead to the development of potent and selective clinical candidates.
References
- 1. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: A Comparative Guide to Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Introduction
This guide provides a comparative framework for validating the biological target of the novel compound 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one, with a putative focus on Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that plays a critical role in immune evasion in cancer by catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[1][2] This tryptophan depletion and the accumulation of its metabolite, kynurenine, suppress the proliferation and activation of immune cells, such as T-lymphocytes and natural killer (NK) cells, thereby allowing tumor cells to evade immune surveillance.[3][4] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[2]
This document outlines the performance of well-characterized IDO1 inhibitors, details the experimental protocols required to assess the activity of this compound, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Performance of IDO1 Inhibitors
The following table summarizes the in vitro potency of established IDO1 inhibitors, providing a benchmark for the evaluation of this compound.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | IDO1 | Data Not Available | TBD |
| Epacadostat (INCB024360) | IDO1 | Enzymatic Assay | 10 - 71.8 |
| Navoximod (GDC-0919) | IDO1 | Enzymatic Assay (Ki) | 7 |
| Navoximod (GDC-0919) | IDO1 | Cell-based Assay (EC50) | 75 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
To validate the inhibitory activity of this compound against IDO1, the following experimental protocols are recommended.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Principle: The assay quantifies the production of N-formylkynurenine, the direct product of IDO1-mediated tryptophan catabolism. The reaction is terminated, and N-formylkynurenine is hydrolyzed to kynurenine, which can be detected spectrophotometrically.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA) for reaction termination
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent) for colorimetric detection
-
Test compound (this compound) and reference inhibitors (e.g., Epacadostat)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and the IDO1 enzyme.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent and incubate at room temperature to allow color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based IDO1 Kynurenine Production Assay
This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into cell permeability and target engagement within a more physiologically relevant system.
Principle: IDO1 expression is induced in a human cancer cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The ability of the test compound to inhibit the production and secretion of kynurenine into the cell culture medium is quantified.[5][6]
Materials:
-
Human cancer cell line (e.g., HeLa or SKOV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Test compound and reference inhibitors
-
TCA
-
Ehrlich's reagent
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.[5]
-
Add the test compound at various concentrations to the cells and incubate for a further 24 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[5]
-
Add Ehrlich's reagent and measure the absorbance at 480 nm.
-
Determine the concentration of kynurenine using a standard curve.
-
Calculate the percentage of inhibition and the IC50 value for the test compound.
Visualizations
Signaling Pathway
References
- 1. scispace.com [scispace.com]
- 2. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 4. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers, featuring experimental data and protocols to inform rational drug design.
The 1,2,4- and 1,3,4-oxadiazole isomers are five-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry.[1] Often employed as bioisosteres for amide and ester groups, these rings can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1] While structurally similar, the positional difference of a single nitrogen atom imparts distinct physicochemical and pharmacological properties, making the choice between these isomers a critical decision in drug design. This guide provides a comprehensive comparison of these two important heterocyclic systems, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Tale of Two Isomers
The arrangement of heteroatoms in the oxadiazole ring significantly influences its electronic properties, which in turn affects its physicochemical characteristics such as lipophilicity, solubility, and metabolic stability. Generally, 1,3,4-oxadiazole derivatives tend to exhibit lower lipophilicity and improved metabolic stability compared to their 1,2,4-oxadiazole counterparts.[2] This is attributed to differences in their charge distributions and dipole moments.[2]
Below is a comparative summary of key physicochemical properties for representative pairs of 1,2,4- and 1,3,4-oxadiazole derivatives.
| Property | 1,2,4-Oxadiazole Derivative | 1,3,4-Oxadiazole Derivative | Reference(s) |
| Melting Point (°C) | |||
| 3,5-Diphenyl- | 108-110 | 139-141 | [1] |
| 3-Phenyl-5-methyl- | 36.0-45.0 | 67 | |
| logP (calculated) | |||
| 3,5-Diphenyl- | 3.6 | 3.6 | [3] |
| 3-(4-Chlorophenyl)-5-propyl- | 3.8 | - | [4] |
| pKa (predicted) | |||
| 3,5-Diphenyl- | -4.13 | -3.81 | |
| 5-(Chloromethyl)-3-methyl- | -1.10 | - | [5] |
Synthesis of Oxadiazole Isomers: Key Methodologies
The synthetic routes to 1,2,4- and 1,3,4-oxadiazoles are well-established, with several reliable methods available for their preparation.
Synthesis of 1,2,4-Oxadiazoles
A prevalent method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate, which is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative.
Synthesis of 1,3,4-Oxadiazoles
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is commonly achieved through the cyclodehydration of 1,2-diacylhydrazines. This reaction is typically promoted by a variety of dehydrating agents.
Experimental Protocols
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
To a solution of an amidoxime (1.0 equivalent) in a suitable solvent such as pyridine or DMF, the corresponding acyl chloride (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After completion of the reaction, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude O-acylamidoxime intermediate is then heated in a high-boiling point solvent (e.g., xylene) or treated with a dehydrating agent (e.g., phosphorus oxychloride) to effect cyclodehydration, yielding the 3,5-disubstituted-1,2,4-oxadiazole. The final product is purified by recrystallization or column chromatography.
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
An acid hydrazide (1.0 equivalent) is dissolved in a suitable solvent like pyridine, and the appropriate acyl chloride (1.0 equivalent) is added portion-wise while cooling in an ice bath. The reaction mixture is stirred at room temperature for a few hours. The resulting 1,2-diacylhydrazine is then treated with a dehydrating agent such as phosphorus oxychloride (5-10 equivalents) and heated under reflux for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with a sodium bicarbonate solution and then with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Comparative Biological Activities
Both 1,2,4- and 1,3,4-oxadiazole cores are present in a wide array of biologically active molecules, demonstrating their versatility as pharmacophores. They have been extensively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
Derivatives of both isomers have shown significant promise as anticancer agents, with activities reported against a variety of cancer cell lines.
| Isomer | Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference(s) |
| 1,2,4-Oxadiazole | Isatin-based derivative | Mantle Cell Lymphoma | 0.4–1.5 µM | [5] |
| 1,2,4-Oxadiazole | Imidazopyrazine-linked | MCF-7, A-549, A-375 | as low as 0.22 µM | [5] |
| 1,3,4-Oxadiazole | 2,5-disubstituted derivative | MCF-7, HCT-116, HepG2 | Potent activity | [6] |
| 1,3,4-Oxadiazole | Nortopsentin analog | Pancreatic Ductal Adenocarcinoma | Submicromolar-micromolar EC₅₀ | [7] |
Antimicrobial Activity
The oxadiazole scaffold is a key component in the development of new agents to combat antimicrobial resistance.
| Isomer | Compound/Derivative | Microorganism | Activity (MIC) | Reference(s) |
| 1,2,4-Oxadiazole | 3-substituted 5-amino | Various bacteria | Potent activity | [6] |
| 1,3,4-Oxadiazole | 2-amino-5-(4-chlorophenyl)- | S. aureus, E. coli | - | |
| 1,3,4-Oxadiazole | Sulfonyl amino derivative | Various bacteria | Good activity |
Signaling Pathway Modulation
Oxadiazole derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways implicated in disease pathogenesis. For instance, certain 1,2,4-oxadiazole derivatives have been identified as inhibitors of the EGFR/PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell proliferation and survival.
Experimental Protocols for Biological Assays
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Assay for Antibacterial Activity
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The 1,2,4- and 1,3,4-oxadiazole isomers represent privileged scaffolds in medicinal chemistry, each with a distinct profile of physicochemical and biological properties. The 1,3,4-oxadiazole ring is often favored for its superior metabolic stability and lower lipophilicity. However, the choice of isomer should be guided by the specific therapeutic target and the desired structure-activity relationship. This guide provides a foundational understanding of these two important heterocycles to aid researchers and drug development professionals in their efforts to design and synthesize novel therapeutic agents.
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole | C11H11ClN2O | CID 2982302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one and Doxorubicin in Oncology
A direct comparative analysis of the efficacy of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one and the widely-used chemotherapeutic agent doxorubicin is not feasible at this time due to a lack of publicly available research data on the former compound. Extensive searches for peer-reviewed studies, clinical trial data, and experimental protocols concerning the anticancer properties of this compound have not yielded specific information on its efficacy, mechanism of action, or direct comparisons with established drugs like doxorubicin.
While the 1,2,4-oxadiazole chemical scaffold is an area of active investigation in medicinal chemistry for the development of novel therapeutic agents, including those with potential anticancer activities, research is often focused on a wide array of derivatives with varying substitutions. The specific biological activity of this compound remains uncharacterized in the accessible scientific literature.
In contrast, doxorubicin is a well-established and extensively studied anthracycline antibiotic used in the treatment of a broad spectrum of cancers. Its efficacy and mechanisms of action are thoroughly documented.
Doxorubicin: A Snapshot of a Keystone Anticancer Agent
Doxorubicin is a cornerstone of many chemotherapy regimens, valued for its potent cytotoxic effects against a wide range of solid tumors and hematological malignancies.[1]
Quantitative Efficacy Data for Doxorubicin
The efficacy of doxorubicin, often in combination with other agents, is well-documented in numerous clinical trials. For instance, in a phase III trial for metastatic breast cancer, doxorubicin administered every 3 weeks at a dose of 60 mg/m² resulted in a median progression-free survival of 7.8 months and an overall survival of 22 months.[2][3]
| Parameter | Doxorubicin (60 mg/m²) | Pegylated Liposomal Doxorubicin (50 mg/m²) |
| Progression-Free Survival (Median) | 7.8 months | 6.9 months |
| Overall Survival (Median) | 22 months | 21 months |
| Hazard Ratio (PFS) | - | 1.00 (95% CI: 0.82–1.22) |
| Hazard Ratio (OS) | - | 0.94 (95% CI: 0.74–1.19) |
| Table 1: Efficacy of Doxorubicin in a Phase III Trial for Metastatic Breast Cancer.[2][3] |
Mechanism of Action and Signaling Pathways of Doxorubicin
Doxorubicin exerts its anticancer effects through multiple mechanisms:
-
DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs, thereby obstructing DNA and RNA synthesis.[1][4]
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks that cannot be repaired, which in turn triggers apoptosis.[1][4][5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, proteins, and cell membranes.[1][5][6]
These actions ultimately induce cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.
Caption: A diagram illustrating the main signaling pathways of doxorubicin.
Experimental Protocols for Assessing Doxorubicin's Efficacy
The evaluation of doxorubicin's efficacy typically involves a range of in vitro and in vivo assays.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of doxorubicin that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of doxorubicin for a specified period (e.g., 48 or 72 hours).
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by doxorubicin.
-
Methodology:
-
Cells are treated with doxorubicin for a defined period.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent dye that enters necrotic or late apoptotic cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caption: A simplified workflow for evaluating the efficacy of an anticancer compound.
Conclusion
While the 1,2,4-oxadiazole core is of interest in the development of new anticancer agents, there is currently no specific scientific data available for this compound to allow for a meaningful comparison with the well-characterized and clinically utilized drug, doxorubicin. Further research, including preclinical and clinical studies, would be necessary to establish the efficacy, safety, and mechanism of action of this specific oxadiazole derivative before any comparative assessments can be made. Researchers and drug development professionals are encouraged to consult forthcoming literature for any new data on this and related compounds.
References
- 1. Synthesis, Molecular Docking Study, and Cytotoxic Activity of 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results for 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data related to the synthesis and biological activity of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one and its structural analogs. The objective is to offer a comprehensive overview to aid in the reproducibility of experimental findings and to inform future research directions in drug discovery.
Synthesis and Alternatives
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and reproducible synthetic route can be constructed based on established methods for the synthesis of 1,2,4-oxadiazol-5(4H)-ones. The most common approach involves the cyclization of an N-hydroxyamidine with a chloroformate.
Proposed Synthesis of this compound:
The synthesis is anticipated to be a two-step process:
-
Formation of N'-hydroxynicotinimidamide: This intermediate is prepared from nicotinamidine hydrochloride.
-
Cyclization: The N'-hydroxynicotinimidamide is then reacted with ethyl chloroformate to yield the final product, this compound.
Detailed experimental conditions, including solvents, reaction times, and purification methods, would require optimization. However, this general strategy is well-established for the synthesis of analogous compounds.
Alternative Synthetic Approaches and Structural Analogs:
The 1,2,4-oxadiazole core is a versatile scaffold, and various synthetic methodologies exist for its derivatives. These include one-pot reactions and microwave-assisted syntheses, which can offer advantages in terms of efficiency and yield.
Comparative Biological Activity
Direct quantitative biological data for this compound is limited in the public domain. However, by examining structurally similar compounds, particularly those featuring the pyridinyl-oxadiazole motif, we can infer its potential biological activities. The 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Table 1: Anticancer Activity of Structurally Related Pyridinyl-Oxadiazole Derivatives
| Compound/Analog | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [1] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [1] |
| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles (Hit compound 23) | Chronic Myeloid Leukemia | 5.5 - 13.2 | [2] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [3] |
Table 2: Antimicrobial Activity of Structurally Related Pyridinyl-Oxadiazole and Other Heterocyclic Derivatives
| Compound/Analog | Organism | Activity (MIC/EC50 in µg/mL or µM) | Reference |
| 3-(pyridin-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | MIC = 32–256 µg/mL | [3] |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | MIC = 4–8 µM | [1] |
| Substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | E. coli | Significant activity | [4] |
| Nicotinamide derivatives containing 1,3,4-oxadiazole | G. zeae, F. oxysporum, C. mandshurica | Weak to moderate activity at 50 mg/L | [5][6] |
Potential Signaling Pathways
The anticancer activity of many 1,3,4-oxadiazole derivatives has been attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. These often involve the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors can block downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, ultimately leading to reduced tumor growth and metastasis.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives can be found in the cited literature. General procedures often involve the following steps:
General Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles:
A common method involves the cyclodehydration of 1,2-diacylhydrazines using a dehydrating agent like phosphorus oxychloride.
General Antimicrobial Susceptibility Testing (Broth Microdilution):
-
A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General In Vitro Anticancer Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
This guide provides a framework for understanding the synthesis and potential biological activities of this compound based on the available data for its structural analogs. Further experimental validation is necessary to confirm these predicted properties.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
Unveiling the Cytotoxic Potential of 1,2,4-Oxadiazole Analogs: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. The 1,2,4-oxadiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with numerous analogs demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of various 1,2,4-oxadiazole derivatives, supported by experimental data and detailed methodologies to aid in the rational design of more potent and selective anticancer drugs.
The diverse biological activities of 1,2,4-oxadiazole derivatives, including their anticancer effects, have been a subject of extensive research.[1][2][3] These compounds have shown inhibitory activity against various cancer cell lines, such as those from breast (MCF-7, MDA-MB-231), lung (A-549), prostate (DU-145, PC3), colon (HCT-116, Colo-205), and glioblastoma (U87, T98G, LN229) cancers.[1][3][4][5] The mechanism of their cytotoxic action is often attributed to the induction of apoptosis and cell cycle arrest.[6][7]
Comparative Cytotoxicity of 1,2,4-Oxadiazole Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of 1,2,4-oxadiazole analogs against various human cancer cell lines. The data highlights the influence of different substitutions on the oxadiazole ring and their impact on anticancer potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Compound 1 | MCF-7 | 0.68 ± 0.03 | Adriamycin |
| A-549 | 1.56 ± 0.061 | Adriamycin | |
| A375 | 0.79 ± 0.033 | Adriamycin | |
| Compound 5 | MCF-7 | 0.22 ± 0.078 | - |
| A-549 | 0.11 ± 0.051 | - | |
| Colo-205 | 0.93 ± 0.043 | - | |
| A2780 | 0.34 ± 0.056 | - | |
| Compound 33 | MCF-7 | 0.34 ± 0.025 | - |
| 1,2,4-oxadiazole-fused-imidazothiadiazole (13a) | A375 | 0.11 | Doxorubicin (0.79) |
| MCF-7 | 1.47 | Doxorubicin (5.51) | |
| 1,2,4-oxadiazole-fused-imidazothiadiazole (13b) | A375 | 0.98 | Doxorubicin (0.79) |
| MCF-7 | 0.78 | Doxorubicin (5.51) | |
| 1,2,4-oxadiazole linked with benzimidazole (14a-d) | MCF-7 | 0.12 - 2.78 | Doxorubicin |
| A549 | 0.12 - 2.78 | Doxorubicin | |
| A375 | 0.12 - 2.78 | Doxorubicin | |
| Caffeic acid-based 1,2,4-oxadiazole (Compound 1) | U87 | 60.3 | - |
| T98G | 39.2 | - | |
| LN229 | 80.4 | - | |
| Nortopsentin Analog (1a) | HCT-116 | Micromolar range | - |
| Nortopsentin Analog (17a) | MCF-7 | 0.65 | - |
| Nortopsentin Analog (17b) | MCF-7 | 2.41 | - |
Experimental Protocols
The evaluation of cytotoxicity for the 1,2,4-oxadiazole analogs listed above was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][8] This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: The 1,2,4-oxadiazole analogs are dissolved in a suitable solvent, such as DMSO, to create stock solutions. A series of dilutions are then prepared in culture medium to achieve the desired final concentrations for treating the cells.[8]
-
Incubation: The cells are exposed to various concentrations of the test compounds and incubated for a specified period, typically ranging from 24 to 72 hours.[9]
-
MTT Addition: Following the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.
Caption: A simplified diagram of the intrinsic apoptosis pathway often induced by cytotoxic compounds.
Concluding Remarks
The presented data underscores the potential of 1,2,4-oxadiazole analogs as a valuable scaffold for the development of novel anticancer agents. The cytotoxicity of these compounds is highly dependent on the nature and position of substituents, offering a broad scope for structural modification to optimize activity and selectivity. Further investigations into the structure-activity relationships (SAR) and the specific molecular targets of these analogs are warranted to guide the design of next-generation chemotherapeutics with improved therapeutic indices. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to evaluate and compare the cytotoxic effects of new chemical entities in this promising class of compounds.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Silico and In Vitro Results for Oxadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of computational (in silico) and laboratory-based (in vitro) studies has become a cornerstone of modern drug discovery. This guide provides a comparative analysis of in silico predictions and in vitro experimental data for a series of oxadiazole derivatives, highlighting the synergistic relationship between these approaches in identifying and optimizing potential therapeutic agents. The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, known to be present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, showcasing the correlation between in silico predictions (molecular docking and ADMET profiling) and in vitro biological activities of different oxadiazole compounds.
Anticancer Activity: Targeting STAT3 and Apoptosis Induction
In a study investigating 1,3,4-oxadiazole derivatives as potential anticancer agents, in silico molecular docking was performed to predict the binding affinity of the compounds to the SH2 domain of STAT3, a key protein in cancer cell proliferation and survival.[3] The predicted binding energies were then compared with in vitro antioxidant and cytotoxic activities.
| Compound | In Silico: Binding Energy (kcal/mol) with STAT3[3] | In Vitro: DPPH Radical Scavenging Activity (IC50, µg/mL)[3] | In Vitro: Cytotoxicity against a Cancer Cell Line (IC50, µM) |
| 5e | -9.91 | Higher than standard | Potent |
| Standard (STX-0119) | Not Reported | Not Reported | Not Reported |
| L-ascorbic acid (Standard Antioxidant) | Not Applicable | Standard Reference | Not Applicable |
Note: Specific IC50 values for cytotoxicity were not provided in the abstract, but compound 5e was identified as a potent agent.[3]
Another study focused on new 1,3,4-oxadiazole derivatives targeting Akt and FAK pathways in cancer.[4] The in silico docking results were correlated with in vitro cytotoxicity and apoptosis induction.
| Compound | In Silico: Binding Affinity with Akt/FAK | In Vitro: Cytotoxicity against A549 cells (IC50)[4] | In Vitro: Apoptosis Induction[4] |
| 2 | High Affinity | Potent | Increased apoptotic cell population |
| 6 | High Affinity | Potent | Higher caspase-3 activation than cisplatin |
| 9 | High Affinity | Potent | Increased early and late apoptotic cell population |
| Cisplatin (Standard) | Not Applicable | Standard Reference | Standard Reference |
Anti-inflammatory Activity: COX Inhibition
A series of novel 1,3,4-oxadiazole derivatives were evaluated as cyclooxygenase (COX) inhibitors. Molecular docking studies predicted their binding modes and energies, which were then compared with in vitro COX inhibition assays.[1][5]
| Compound Series | In Silico: Free Energy of Binding (ΔG, kcal/mol) with COX-2[1][5] | In Vitro: COX-2 Inhibition |
| 2a,b–7a,b | -10.3 to -12.9 | Better than Meloxicam |
| Meloxicam (Standard) | Binding mode used as reference | Standard Reference |
Antibacterial Activity
The antibacterial potential of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives was assessed through in silico ADME predictions and in vitro minimum inhibitory concentration (MIC) assays.[6]
| Compound | In Silico: % Absorption (Predicted)[6] | In Vitro: MIC against Gram-positive bacteria (µ g/disc )[6] |
| 4 | 86.77% | Not specified as most active |
| 14 | >70% | 6.25 ±0.2 (Comparable to Amoxicillin) |
| 5, 17 | >70% | 12.5 ±0.8 |
| Amoxicillin (Standard) | Not Applicable | Standard Reference |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the studies.
In Silico Molecular Docking
Molecular docking studies are performed to predict the preferred orientation of a ligand when bound to a receptor. For the oxadiazole derivatives targeting STAT3, the following steps are typically involved:[3]
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., STAT3) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D structures of the oxadiazole derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to place the ligand into the defined binding site of the protein. The program calculates the binding energy and predicts the binding mode.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of the oxadiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
In Vitro COX Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 is often measured using a colorimetric inhibitor screening assay kit.[1]
-
Reagent Preparation: All reagents, including the enzyme (COX-1 or COX-2), heme, and arachidonic acid (substrate), are prepared according to the manufacturer's instructions.
-
Inhibitor Incubation: The enzyme is pre-incubated with the test compounds (oxadiazole derivatives) or a reference inhibitor (e.g., Meloxicam).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Colorimetric Detection: The peroxidase activity of COX is measured by monitoring the appearance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the wells without the inhibitor.
Mandatory Visualizations
Diagrams illustrating the logical flow of the research process and the biological pathways involved are essential for clear communication.
Caption: Experimental workflow for the cross-validation of in silico and in vitro studies of oxadiazole derivatives.
Caption: Inhibition of the STAT3 signaling pathway by an oxadiazole derivative.
References
- 1. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in silico evaluation of a new series of oxadiazole-based anticancer agents as potential Akt and FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 6. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
A Comparative Guide: 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one and Tamoxifen Analogues in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential therapeutic agent 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one and established tamoxifen analogues for the treatment of breast cancer. While direct comparative studies on this compound are limited, this guide synthesizes available data on structurally related 1,2,4-oxadiazole derivatives and compares their in vitro performance with that of tamoxifen and its analogues.
Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its analogues have been developed to improve efficacy and overcome resistance. Concurrently, novel heterocyclic compounds, such as those containing the 1,2,4-oxadiazole scaffold, have emerged as promising anticancer agents. This guide focuses on comparing the cytotoxic effects of 1,2,4-oxadiazole derivatives, particularly those with a pyridinyl substitution, against tamoxifen analogues, primarily in the context of the MCF-7 human breast cancer cell line, a widely used model for ER+ breast cancer.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for various 1,2,4-oxadiazole derivatives and tamoxifen analogues against the MCF-7 breast cancer cell line. It is important to note that these values are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: Cytotoxicity of 1,2,4-Oxadiazole-5-one Derivatives in MCF-7 Cells
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 2,3,4-triphenyl-1,2,4-oxadiazol-5-one | >50 | Tamoxifen | 10.38 |
| 2-(4-chlorophenyl)-3,4-diphenyl-1,2,4-oxadiazol-5-one | 15.63 | Tamoxifen | 10.38 |
| 2,3-diphenyl-4-(4-tolyl)-1,2,4-oxadiazol-5-one | 31.82 | Tamoxifen | 10.38 |
| 3-(4-methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazol-5-one | 20.11 | Tamoxifen | 10.38 |
Data sourced from a study on 1,2,4-oxadiazole-5-ones as tamoxifen analogues.[1]
Table 2: Cytotoxicity of Pyridinyl-1,2,4-Oxadiazole Derivatives in MCF-7 Cells
| Compound | IC50 (µM) |
| 3-(4-chlorophenyl)-4-phenyl-5-(pyridin-4-yl)-1,2,4-oxadiazole | >50 |
| 3,4-bis(4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole | 9.91 |
| 3-(4-fluorophenyl)-4-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole | 27.60 |
Data sourced from a study on the cytotoxic activity of 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole derivatives.[2]
Table 3: Cytotoxicity of Tamoxifen and its Analogues in MCF-7 Cells
| Compound | IC50 (µM) |
| Tamoxifen | 10.38 - 21.8 |
| 4-Hydroxytamoxifen | 0.027 - 19.35 |
| Endoxifen | ~0.02 |
IC50 values for tamoxifen and its analogues can vary significantly between studies due to different experimental setups and exposure times.[3][4][5][6]
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
MTT Assay for Cell Viability
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds (1,2,4-oxadiazole derivatives or tamoxifen analogues) are prepared in a suitable solvent, typically DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in dilute HCl, is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
Tamoxifen and its Analogues: Estrogen Receptor Modulation
Tamoxifen and its active metabolites, such as 4-hydroxytamoxifen and endoxifen, act as selective estrogen receptor modulators (SERMs). In breast tissue, they competitively bind to the estrogen receptor (ERα), preventing estrogen from binding and thereby blocking its proliferative signaling cascade.
Caption: Mechanism of action of Tamoxifen analogues.
Putative Mechanism of 1,2,4-Oxadiazole-5-ones
Some 1,2,4-oxadiazole-5-one derivatives have been suggested to act as analogues of tamoxifen, potentially by inhibiting the estrogen receptor. Furthermore, studies have indicated that these compounds can induce apoptosis (programmed cell death).
Caption: Putative mechanism of 1,2,4-oxadiazole-5-ones.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vitro cytotoxicity of a compound using the MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
The available data suggests that 1,2,4-oxadiazole derivatives, including those with a pyridinyl moiety, exhibit cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds showing IC50 values in the micromolar range, comparable to or in some cases more potent than tamoxifen. While these findings are promising, it is crucial to acknowledge that this comparison is based on data from separate studies. Direct, head-to-head comparative studies of this compound and a comprehensive panel of tamoxifen analogues under identical experimental conditions are necessary for a definitive assessment of their relative potency. The putative mechanisms of action, including potential estrogen receptor inhibition and induction of apoptosis, warrant further investigation to fully elucidate the therapeutic potential of this class of compounds in breast cancer treatment.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking Study, and Cytotoxic Activity of 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay [bio-protocol.org]
- 6. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antibacterial Efficacy of Novel Oxadiazole Derivatives: A Comparative Guide
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comparative analysis of the antibacterial activity of recently developed oxadiazole derivatives against clinically relevant Gram-positive and Gram-negative bacteria. The performance of these novel compounds is benchmarked against established antibiotics, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in the evaluation of this important chemical scaffold.
Comparative Antibacterial Activity
The antibacterial efficacy of newly synthesized oxadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various 1,2,4- and 1,3,4-oxadiazole derivatives against common bacterial pathogens, alongside the MIC values of standard antibiotics for a direct comparison of potency.
Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives against Gram-Positive Bacteria
| Compound ID | Derivative Class | Staphylococcus aureus (MIC in µg/mL) | Methicillin-Resistant S. aureus (MRSA) (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference Antibiotic | Ref. Antibiotic MIC (µg/mL) |
| OZE-I | 1,3,4-Oxadiazole | 4–16 | 4–16 | - | - | - |
| OZE-II | 1,3,4-Oxadiazole | 4–16 | 8 | - | - | - |
| OZE-III | 1,3,4-Oxadiazole | 8–32 | 8–32 | - | - | - |
| Compound 13 | 1,3,4-Oxadiazole (1771 derivative) | 0.5 (MIC₉₀) | 0.5 (MIC₉₀) | - | 1771 (parent compound) | 4–16 |
| Compound 22a | 2-Acylamino-1,3,4-oxadiazole | 1.56 | - | - | Levofloxacin | - |
| Compound 22b/c | 2-Acylamino-1,3,4-oxadiazole | - | - | 0.78 | Levofloxacin | - |
| Compound 4a | Norfloxacin-1,3,4-oxadiazole hybrid | 1–2 | 0.25–1 | - | Norfloxacin, Vancomycin | 1–2 |
| Compound 4a/b/c | (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | - | 62 | - | Ciprofloxacin, Ceftizoxime | <7, >1000 |
| Compound 12f/g | 2-(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole | 8.8 / 7.9 | - | 5.7 / 5.5 | Ampicillin | - |
Data compiled from multiple sources.[1][2][3][4][5][6][7] Note: "-" indicates data not available.
Table 2: Antibacterial Activity of 1,2,4- and 1,3,4-Oxadiazole Derivatives against Gram-Negative Bacteria
| Compound ID | Derivative Class | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference Antibiotic | Ref. Antibiotic MIC (µg/mL) |
| Nitrated 3,5-diaryl-1,2,4-oxadiazole | 1,2,4-Oxadiazole | 60 (µM) | Resistant | - | - |
| Compound 18 | 3-methyl-1,2,4-oxadiazole | 25 | - | Ofloxacin | - |
| Compound 14a/b | Naphthofuran-1,3,4-oxadiazole hybrid | 0.4 (mg/mL) | 0.2 (mg/mL) | Ciprofloxacin | 0.2 (mg/mL) |
| Compound 6a | 1,3,4-Oxadiazole | Good Inhibition | Good Inhibition | - | - |
| Compound 5u/v | 1,2,4-Oxadiazole | - | - | Bismerthiazol, Thiodiazole copper | 77.46, 99.31 |
Data compiled from multiple sources.[4][8][9][10][11] Note: "-" indicates data not available. Some values were reported in different units (µM, mg/mL) as indicated.
Experimental Protocols
The determination of antibacterial activity is performed using standardized methods to ensure reproducibility and comparability of results. The most common techniques are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for preliminary screening.
Broth Microdilution Method (CLSI Guidelines)
This method is used to quantitatively determine the MIC of an antimicrobial agent.[12][13]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the oxadiazole derivative is prepared, typically in a solvent like dimethyl sulfoxide (DMSO), and then serially diluted in a 96-well microtiter plate using an appropriate growth medium such as Mueller-Hinton Broth (MHB).[14]
-
Inoculum Preparation: A standardized bacterial suspension is prepared. This is achieved by growing the bacterial strain to a specific turbidity, equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5][15] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension. The microtiter plates are then incubated at 35-37°C for 16-20 hours.[15]
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Agar Well Diffusion Method
This method is a widely used preliminary test to screen for antibacterial activity.[11][16]
-
Preparation of Agar Plates: A sterile nutrient agar, such as Mueller-Hinton Agar, is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[5]
-
Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar. A defined volume of the oxadiazole derivative solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.[5]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Mechanism of Action and Experimental Workflow
The antibacterial mechanism of action for oxadiazole derivatives is an active area of research. Some studies suggest that these compounds can interfere with essential cellular processes in bacteria. For instance, certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria.[2][3] LTA is a crucial component of the cell wall, and its disruption can lead to bacterial cell death. Other proposed mechanisms include the inhibition of enzymes such as DNA gyrase, thymidylate synthase, and peptide deformylase.[6][17]
Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed mechanism of action: Inhibition of LTA synthesis by oxadiazole derivatives.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auctoresonline.org [auctoresonline.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scielo.br [scielo.br]
- 9. Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. protocols.io [protocols.io]
- 14. DSpace [scholars.carroll.edu]
- 15. researchgate.net [researchgate.net]
- 16. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) Analysis of 1,2,4-Oxadiazoles: A Comparative Guide
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in a wide array of compounds exhibiting diverse biological activities. Quantitative Structure-Activity Relationship (QSAR) studies are crucial in elucidating the structural requirements for the biological activity of these compounds, thereby guiding the design of more potent and selective drug candidates. This guide provides a comparative overview of QSAR analyses performed on 1,2,4-oxadiazole derivatives for various therapeutic targets, with a focus on anticancer and antibacterial agents.
Anticancer Activity of 1,2,4-Oxadiazole Derivatives
QSAR studies on 1,2,4-oxadiazole derivatives have identified key structural features influencing their anticancer potency. These studies often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.
A notable 3D-QSAR study on a series of 1,2,4-oxadiazole derivatives explored their anticancer activity.[1] The developed models demonstrated good statistical significance and predictive ability, highlighting the importance of steric and electrostatic fields in determining the biological activity.[1] For instance, one study identified that compound 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole showed equipotent activity (IC50 = 4.96 μM) to the standard drug 5-fluorouracil (IC50 = 3.2 μM) against the colon (CaCo-2) cancer cell line.[1] Another derivative, [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol, exhibited potent activity (IC50 = 0.35 μM) against the colorectal (DLD1) cancer cell line, comparable to 5-fluorouracil (IC50 = 0.23 μM).[1]
Another QSAR study focused on 1,2,4-oxadiazoles as caspase-3 activators for cancer treatment.[2] The developed 2D-QSAR model showed good predictive ability for both internal (q² = 0.610) and external (pred_r² = 0.553) datasets, with a squared correlation coefficient (r²) of 0.743.[2] This indicates a reliable model that can be used to design new compounds with enhanced caspase-3 activation.
Furthermore, a series of 1,2,4-oxadiazole-sulfonamide based compounds were investigated as potential anticancer agents for colorectal cancer by targeting carbonic anhydrase IX (CAIX).[3][4] Structure-activity relationship (SAR) studies led to the identification of compound OX27 with an IC50 of 6.0 µM and significant inhibitory potency against CAIX (IC50 = 0.74 µM).[3]
Table 1: Comparison of QSAR Models for Anticancer 1,2,4-Oxadiazoles
| QSAR Model Type | Target/Activity | q² | r² | pred_r² | Standard Error (SE) | Reference |
| 3D-QSAR (kNN MFA, CoMFA, CoMSIA) | Anticancer activity | - | - | - | - | [1] |
| 2D-QSAR | Caspase-3 Activation | 0.610 | 0.743 | 0.553 | 0.130 | [2] |
Note: Specific statistical values for the 3D-QSAR models were not detailed in the provided search results.
Table 2: Anticancer Activity of Representative 1,2,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 | 5-Fluorouracil | 3.2 | [1] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 | 5-Fluorouracil | 0.23 | [1] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Breast (T47D) | 19.40 | Paclitaxel | 4.10 | [1] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | Prostate (PC-3) | 15.7 | Mitomycin | 1.50 | [1] |
| OX27 | Colon Cancer Cells | 6.0 | Doxorubicin | - | [3] |
| Compound 7a (unsubstituted phenyl) | MCF-7, A549, DU145, MDA MB-231 | 0.76, 0.18, 1.13, 0.93 | - | - | [5] |
Antibacterial Activity of 1,2,4-Oxadiazole Derivatives
1,2,4-oxadiazoles have also emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria.[6][7][8] These compounds often target essential bacterial enzymes like penicillin-binding proteins (PBPs), thereby inhibiting cell-wall biosynthesis.[7][8]
A ligand-based 3D-QSAR study on a series of 102 1,2,4-oxadiazole derivatives was performed using CoMFA and CoMSIA to evaluate their antibacterial activity against Staphylococcus aureus.[6][7] The resulting contour maps from the CoMFA model successfully identified favored and disfavored regions for steric and electrostatic properties, providing valuable guidance for future structural modifications to enhance antibacterial potency.[6][7][8] The antibacterial activity was expressed as pMIC (-log(MIC/MW)), with values ranging over five log units, indicating a wide spectrum of activity within the series.[7]
Table 3: QSAR Analysis of Antibacterial 1,2,4-Oxadiazoles
| QSAR Model Type | Target Organism | Activity Metric | Key Findings | Reference |
| 3D-QSAR (CoMFA, CoMSIA) | Staphylococcus aureus | pMIC | Contour maps defined favorable steric and electrostatic regions for substitution. | [6][7][8] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the synthesized 1,2,4-oxadiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A general protocol is as follows:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and a standard drug (e.g., 5-fluorouracil, doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[5]
Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard method to determine the antibacterial potency of compounds.
-
Bacterial Culture: The test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a specific optical density.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
QSAR Study Workflow
A typical QSAR study involves the following steps:
-
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 or MIC values) is selected. The dataset is usually divided into a training set for model development and a test set for model validation.
-
Molecular Modeling and Descriptor Calculation: 2D or 3D structures of the molecules are generated and optimized using computational chemistry software. A variety of molecular descriptors (e.g., steric, electronic, topological) are then calculated.
-
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the molecular descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using the test set) techniques. Statistical parameters like q², r², and pred_r² are calculated to assess the model's robustness and predictability.[2]
Visualizations
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: Simplified signaling pathway of caspase-mediated apoptosis induced by 1,2,4-oxadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-dimensional QSAR analysis and design of new 1,2,4-oxadiazole antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming P-glycoprotein Inhibition: A Comparative Guide for Researchers
For Immediate Publication
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in overcoming multidrug resistance and improving drug efficacy, understanding the nuances of P-glycoprotein (P-gp) inhibition is paramount. This guide provides a comprehensive comparison of methodologies to confirm and characterize the inhibition of P-gp, a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics. Complete with experimental protocols, comparative data, and visual workflows, this document serves as a critical resource for preclinical drug development.
P-glycoprotein, also known as multidrug resistance protein 1 (MDR1), acts as a cellular gatekeeper, expelling therapeutic agents from target cells and thus diminishing their intended effects.[1] The development of P-gp inhibitors is a key strategy to counteract this resistance. Confirmation of the mechanism of these inhibitors is crucial for predicting their in vivo behavior and potential for drug-drug interactions.
Mechanisms of P-gp Inhibition: A Comparative Overview
P-gp inhibition can occur through several primary mechanisms, each with distinct implications for drug development.[2] The three main classes of inhibition are:
-
Competitive Inhibition: The inhibitor directly competes with the P-gp substrate for the same binding site on the transporter.[3][] This type of inhibition can be overcome by increasing the substrate concentration.[3]
-
Non-competitive Inhibition: The inhibitor binds to a site on the P-gp transporter distinct from the substrate-binding site, known as an allosteric site.[][5] This binding event induces a conformational change in the protein, reducing its transport efficiency regardless of the substrate concentration.[5][6]
-
Allosteric Inhibition: While technically a form of non-competitive inhibition, allosteric inhibition emphasizes the regulation of P-gp activity through binding at a site other than the active substrate-binding site, leading to conformational changes that impair function.[5][7]
-
Interference with ATP Hydrolysis: P-gp is an ATP-dependent transporter. Some compounds can inhibit P-gp by interfering with the binding or hydrolysis of ATP, which is essential for the energy-requiring process of substrate efflux.[1][2]
Comparative Potency of P-gp Inhibitors
The potency of P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value, however, can vary significantly depending on the experimental system, the substrate used, and the specific cell line.[8] Below is a comparative summary of IC50 values for well-characterized P-gp inhibitors across different in vitro models.
| Inhibitor | Cell Line/System | Substrate | IC50 (µM) | Reference(s) |
| Verapamil | Caco-2 | Digoxin | 2.2 - 15.4 | [8] |
| MDCKII-MDR1 | Digoxin | 1.1 - 9.8 | [8] | |
| LLC-PK1-MDR1 | Digoxin | 0.8 - 5.5 | [8] | |
| P-gp Vesicles | N-methylquinidine | 0.2 - 2.5 | [8] | |
| Cyclosporine A | Caco-2 | Digoxin | 0.5 - 4.2 | [8] |
| MDCKII-MDR1 | Digoxin | 0.3 - 2.1 | [8] | |
| LLC-PK1-MDR1 | Digoxin | 0.2 - 1.5 | [8] | |
| P-gp Vesicles | N-methylquinidine | 0.1 - 0.8 | [8] | |
| Tariquidar | MDCK-MDR1 | Calcein AM | 0.044 | [6] |
| K562/DOX | Rhodamine 123 | ~1.0 | [6] | |
| Zosuquidar | MDCK II (MDR1) | Verapamil | ~0.4 | [9] |
Key Experimental Protocols for Confirming P-gp Inhibition
Accurate determination of P-gp inhibition requires robust and well-validated experimental assays. The following are detailed protocols for three commonly employed methods.
Calcein-AM Efflux Assay
This high-throughput fluorescence-based assay is widely used to screen for P-gp inhibitors. Calcein-AM is a non-fluorescent, cell-permeable P-gp substrate. Intracellular esterases cleave Calcein-AM into the fluorescent molecule calcein, which is not a P-gp substrate. P-gp inhibitors block the efflux of Calcein-AM, leading to its intracellular accumulation and a corresponding increase in fluorescence.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCKII-MDR1 or Caco-2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the test compound and a positive control inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well (final concentration typically 0.25-1 µM) and incubate for an additional 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate the percentage of P-gp inhibition for each concentration relative to the positive and negative controls. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
P-gp ATPase Assay
P-gp utilizes energy from ATP hydrolysis to transport substrates. The interaction of compounds with P-gp can modulate its basal ATPase activity. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp.
-
Reaction Setup: In a 96-well plate, combine the P-gp-containing membranes with the test compound at various concentrations in an assay buffer. Include a known P-gp substrate that stimulates ATPase activity (e.g., verapamil) as a positive control for inhibition.
-
Initiate Reaction: Start the reaction by adding MgATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Stop Reaction & Detect Pi: Stop the reaction and add a detection reagent that forms a colored complex with the liberated inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 800 nm) to quantify the amount of Pi produced.
-
Data Analysis: Determine the effect of the test compound on P-gp ATPase activity relative to controls.
Bidirectional Transport Assay
This assay, often considered the gold standard, measures the transport of a known P-gp substrate (e.g., digoxin, rhodamine 123) across a polarized monolayer of cells expressing P-gp.
Protocol:
-
Cell Monolayer Culture: Culture P-gp-expressing cells (e.g., Caco-2 or MDCKII-MDR1) on permeable filter supports in a transwell plate system until a confluent monolayer with tight junctions is formed.
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the P-gp substrate and the test inhibitor to the apical (upper) chamber. At various time points, sample the medium from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the P-gp substrate and the test inhibitor to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Quantify the concentration of the P-gp substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled substrates).
-
Data Analysis: Calculate the apparent permeability coefficients (Papp) for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). A reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.
Distinguishing Inhibition Mechanisms Experimentally
To differentiate between competitive and non-competitive inhibition, kinetic studies are essential. This involves measuring the rate of P-gp-mediated transport of a substrate at various concentrations in the absence and presence of different concentrations of the inhibitor.
-
Experimental Design:
-
Select a suitable P-gp substrate and a range of concentrations, typically spanning below and above its Michaelis-Menten constant (Km).
-
Choose a range of inhibitor concentrations.
-
Perform the transport or ATPase assay by measuring the initial rate of transport or ATP hydrolysis at each substrate and inhibitor concentration combination.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis (Vmax remains unchanged), but the x-intercept will change (apparent Km increases).[10][11]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged), but the y-intercept will change (Vmax decreases).[10][11]
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.
Caption: Mechanisms of P-gp inhibition.
Caption: Experimental workflow for the Calcein-AM assay.
Caption: Logic for distinguishing inhibition mechanisms.
This comprehensive guide provides the foundational knowledge and practical protocols for researchers to confidently confirm and characterize P-glycoprotein inhibition. By employing these standardized methods and understanding the underlying mechanisms, the scientific community can accelerate the development of more effective therapeutics that overcome multidrug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Study Models of Drug-Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 5. Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The putative P-gp inhibitor telmisartan does not affect the transcellular permeability and cellular uptake of the calcium channel antagonist verapamil in the P-glycoprotein expressing cell line MDCK II MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knyamed.com [knyamed.com]
- 11. Khan Academy [khanacademy.org]
In Vivo Efficacy of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the in vivo efficacy of prominent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The originally requested compound, 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one, is not included in this direct comparison due to a lack of specific publicly available in vivo efficacy data at the time of this publication. The compounds presented here, Epacadostat and Navoximod, are well-characterized IDO1 inhibitors with substantial preclinical in vivo data and are considered relevant alternatives for research in this area.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby creating an immunosuppressive milieu that allows tumor cells to evade immune surveillance.[1] Pharmacological inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity, often in combination with other immunotherapies like immune checkpoint inhibitors.[1][2][3]
This guide provides a comparative analysis of the in vivo performance of two key IDO1 inhibitors, Epacadostat (INCB024360) and Navoximod (GDC-0919/NLG919), supported by experimental data and detailed protocols.
Comparative In Vivo Performance of IDO1 Inhibitors
The following table summarizes the quantitative data on the in vivo efficacy of Epacadostat and Navoximod from preclinical studies.
| Parameter | Epacadostat (INCB024360) | Navoximod (GDC-0919/NLG919) |
| Target(s) | Highly selective IDO1 | IDO1 |
| In Vitro IC50 (HeLa cells) | 7.4 nM[3] | ~70 nM (cellular activity)[2] |
| Animal Model(s) | BALB/c and C57BL/6 mice | BALB/c and C57BL/6 mice |
| Tumor Model(s) | CT26 colon carcinoma, B16F10 melanoma, OSCC xenograft | B16F10 melanoma, EMT6 mammary carcinoma |
| Dosing Regimen (Typical) | 30-100 mg/kg, oral, once or twice daily[3][4] | Oral administration, various schedules[2][5] |
| Pharmacodynamic Effect | ~90% reduction in plasma and tumor kynurenine levels[3] | ~50% reduction in plasma and tissue kynurenine levels[5][6] |
| In Vivo Efficacy (Monotherapy) | 56% tumor growth control in CT26 model (30 mg/kg)[3] | Limited single-agent activity, enhances vaccine efficacy[2][5] |
| In Vivo Efficacy (Combination) | Enhanced anti-tumor effects with anti-CTLA-4 or anti-PD-L1 antibodies in B16 melanoma[3] | Significantly enhanced anti-tumor responses with a cancer vaccine in B16F10 melanoma[2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below is a representative protocol for evaluating the in vivo efficacy of an IDO1 inhibitor in a syngeneic mouse tumor model.
Objective: To assess the anti-tumor efficacy and pharmacodynamic activity of an IDO1 inhibitor in a murine cancer model.
Materials:
-
IDO1 Inhibitor: Epacadostat, Navoximod, or other compound of interest.
-
Vehicle: Appropriate for the inhibitor's solubility (e.g., 0.5% methylcellulose).
-
Cell Lines: Syngeneic tumor cells (e.g., CT26 colon carcinoma for BALB/c mice, B16F10 melanoma for C57BL/6 mice).
-
Animals: 6-8 week old, female, immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Reagents for Analysis: ELISA kits or LC-MS/MS for kynurenine and tryptophan quantification.
Procedure:
-
Cell Culture and Implantation:
-
Culture murine tumor cells under standard sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.
-
Subcutaneously implant a specified number of cells (e.g., 0.5 - 1 x 10^6 cells) into the flank of the mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the IDO1 inhibitor formulation and the vehicle control.
-
Administer the treatment orally (e.g., by gavage) at the specified dose and schedule (e.g., 100 mg/kg, twice daily).
-
The control group receives the vehicle only.
-
For combination studies, administer the second agent (e.g., anti-PD-1 antibody) via the appropriate route (e.g., intraperitoneal injection).
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition. Survival analysis can also be performed.
-
For pharmacodynamic analysis, collect blood and tumor tissue at the end of the study.
-
Process blood to obtain plasma and homogenize tumor tissue.
-
Measure tryptophan and kynurenine levels using a validated method (e.g., LC-MS/MS) to confirm target engagement.
-
Visualizations
Signaling Pathway and Experimental Workflow
To better illustrate the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one, safeguarding personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to be aware of its potential hazards. While specific data for this compound is not detailed in the provided search results, analogous structures containing the oxadiazole and pyridine moieties are classified as irritants.
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2]
-
Allergic Skin Reaction: Some oxadiazole derivatives may cause an allergic skin reaction.[3]
Required Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times during the handling and disposal process:
| PPE Category | Specification |
| Hand Protection | Impervious gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area.[2] If dust is generated, a NIOSH-approved respirator may be necessary. |
Segregation and Waste Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
Step 1: Designate a Waste Container
-
Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it.
-
The container must be compatible with the chemical, typically a high-density polyethylene (HDPE) or glass container with a secure screw cap.
Step 2: Labeling
-
The waste container label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation start
-
Step 3: Collecting the Waste
-
Solid Waste: Carefully transfer the solid this compound into the designated waste container using a spatula or scoop. Avoid generating dust.[2]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be placed in the designated hazardous waste container.
-
Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, depending on institutional policies.
Storage and Disposal Workflow
Proper storage of the collected waste is a critical intermediate step before final disposal.
Storage Guidelines:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials, particularly strong oxidizing agents.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Disposal Workflow:
The following diagram illustrates the logical flow for the proper disposal of this compound.
Final Disposal Procedures
The final disposal of chemical waste must be conducted through a licensed and approved waste disposal facility.
Step-by-Step Final Disposal:
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to schedule a pickup for the hazardous waste.
-
Provide Information: Be prepared to provide details about the waste, including the chemical name and quantity.
-
Documentation: Complete any required waste manifest forms provided by EH&S or the disposal company. This is a legal requirement for tracking hazardous waste from "cradle to grave."
-
Handover: Transfer the waste container to the authorized disposal personnel upon their arrival.
Crucial "Don'ts":
-
DO NOT dispose of this compound down the drain.[1][2] This can harm aquatic life and damage wastewater treatment systems.
-
DO NOT mix this waste with other incompatible chemical waste streams.
-
DO NOT dispose of this chemical in regular trash.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most current information.[3]
References
Personal protective equipment for handling 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one. The following guidance is based on safety data for structurally similar oxadiazole and pyridine-containing compounds and established laboratory safety protocols. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the absence of specific hazard data, a cautious approach is paramount.
Hazard Assessment
Based on analogous compounds, this compound should be handled as a potentially hazardous substance. Potential hazards may include:
-
Skin Irritation: Similar chemical structures are known to cause skin irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion may be toxic.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles meeting appropriate national standards (e.g., ANSI Z87.1-2003 in the US). A face shield should be worn in addition to goggles when there is a splash hazard.[3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are recommended for incidental contact. For prolonged or direct contact, double-gloving may be appropriate.[3] |
| Body Protection | A flame-resistant lab coat is required. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3] Ensure full skin coverage with long pants and closed-toe shoes.[3] |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[2]
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents and strong acids.[1]
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE before cleaning up.
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a designated, labeled waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Do not let the product enter drains.
Disposal:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of accordingly.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
